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  • Product: 3-Chloro-4-nitrobenzene-1-sulfonamide
  • CAS: 93745-74-5

Core Science & Biosynthesis

Foundational

3-Chloro-4-nitrobenzene-1-sulfonamide chemical properties and structure

3-Chloro-4-nitrobenzene-1-sulfonamide: Technical Profile & Synthesis Guide Executive Summary 3-Chloro-4-nitrobenzene-1-sulfonamide (CAS: 93745-74-5) is a specialized aromatic sulfonamide scaffold distinct from its more c...

Author: BenchChem Technical Support Team. Date: March 2026

3-Chloro-4-nitrobenzene-1-sulfonamide: Technical Profile & Synthesis Guide

Executive Summary

3-Chloro-4-nitrobenzene-1-sulfonamide (CAS: 93745-74-5) is a specialized aromatic sulfonamide scaffold distinct from its more common isomer, 4-chloro-3-nitrobenzenesulfonamide (CAS: 97-09-6). While the latter is a commodity chemical for dye manufacturing, the 3-chloro-4-nitro isomer serves as a critical intermediate in the synthesis of bioactive small molecules, including Pyruvate Dehydrogenase Kinase (PDK) inhibitors , Urease inhibitors , and Carbonic Anhydrase (CA) inhibitors .

Its chemical value lies in its unique substitution pattern: the ortho relationship between the chlorine and nitro groups creates a highly activated site for Nucleophilic Aromatic Substitution (SNAr), while the para relationship between the nitro and sulfonamide groups allows for selective reduction and functionalization strategies.

Chemical Identity & Physical Properties

PropertyData
IUPAC Name 3-Chloro-4-nitrobenzene-1-sulfonamide
Common Synonyms 3-Chloro-4-nitrobenzenesulfonamide; 3-Chloro-4-nitrophenylsulfonamide
CAS Number 93745-74-5 (Distinct from 97-09-6)
Molecular Formula C₆H₅ClN₂O₄S
Molecular Weight 236.63 g/mol
Physical State Crystalline Solid (typically off-white to pale yellow)
Density (Predicted) ~1.7 g/cm³
Boiling Point (Predicted) ~453°C (Decomposes)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in water; Insoluble in non-polar alkanes.[1][2]

Electronic Structure & Reactivity Profile

The molecule features three key functional groups on the benzene ring that dictate its reactivity:

  • Nitro Group (-NO₂ at C4): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack and deactivates it towards electrophilic substitution.

  • Sulfonamide Group (-SO₂NH₂ at C1): A meta-directing EWG that further pulls electron density from the ring.

  • Chlorine Atom (-Cl at C3): A leaving group positioned ortho to the nitro group.

Reactivity Logic:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at C3 is highly activated because it is ortho to the strong nitro group. The Meisenheimer complex formed during nucleophilic attack is stabilized by the inductive and resonance effects of the nitro group. This allows for facile displacement of chloride by amines, thiols, or alkoxides.

  • Nitro Reduction: The nitro group can be selectively reduced to an aniline (-NH₂) using Fe/AcOH or catalytic hydrogenation. This converts the molecule into 3-chloro-4-aminobenzenesulfonamide , a "privileged scaffold" for sulfonamide drug discovery.

  • Sulfonamide Acidity: The -SO₂NH₂ protons are acidic (pKa ~10) and can be deprotonated by weak bases (e.g., K₂CO₃) to facilitate N-alkylation.

Synthesis & Manufacturing Protocols

Unlike the 4-chloro-3-nitro isomer, which is made by direct chlorosulfonation of 2-chloronitrobenzene, the 3-chloro-4-nitro isomer requires a specific route to ensure the correct regiochemistry. The most reliable laboratory scale synthesis proceeds from 3-chloro-4-nitroaniline .

Synthesis Pathway (Graphviz Diagram)

SynthesisPath Start 3-Chloro-4-nitroaniline (Precursor) Diazonium Diazonium Salt (Intermediate) Start->Diazonium NaNO2, HCl < 5°C SulfonylCl 3-Chloro-4-nitrobenzene- 1-sulfonyl chloride Diazonium->SulfonylCl SO2, CuCl2 AcOH (Meerwein) Product 3-Chloro-4-nitrobenzene- 1-sulfonamide SulfonylCl->Product NH3 (aq) or NH3/Dioxane

Caption: Step-wise synthesis of 3-Chloro-4-nitrobenzene-1-sulfonamide via the Meerwein sulfonation method.

Detailed Experimental Protocol

Step 1: Diazotization & Chlorosulfonation (Meerwein Reaction)

  • Diazotization: Suspend 3-chloro-4-nitroaniline (10 g, 58 mmol) in a mixture of acetic acid and concentrated HCl (3:1 ratio, ~120 mL). Cool the mixture to < 5°C.

  • Add aqueous NaNO₂ (1.5 eq) dropwise, maintaining the temperature below 5°C to form the diazonium salt solution.

  • Sulfonation: Prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid (50 mL). Add CuCl₂ (0.33 eq) as a catalyst.

  • Pour the cold diazonium mixture into the stirring SO₂/CuCl₂ solution. The reaction will evolve nitrogen gas.

  • After gas evolution ceases (approx. 1-2 hours), pour the mixture onto crushed ice. The 3-chloro-4-nitrobenzenesulfonyl chloride will precipitate. Filter and wash with cold water.[3]

Step 2: Amination to Sulfonamide

  • Dissolve the crude sulfonyl chloride in 1,4-dioxane (or THF).

  • Cool to 0°C and add aqueous ammonia (excess) or a solution of ammonia in dioxane.

  • Stir at room temperature for 2 hours.

  • Concentrate the solvent under reduced pressure.

  • Suspend the residue in water and extract with ethyl acetate .

  • Wash organic layers with brine, dry over MgSO₄, and concentrate.[4]

  • Purification: Recrystallize from ethyl acetate/hexanes to obtain pure 3-Chloro-4-nitrobenzene-1-sulfonamide .

Key Reactions: Nucleophilic Aromatic Substitution (SNAr)

The most valuable synthetic utility of this scaffold is the ability to displace the chlorine atom with nucleophiles to create complex derivatives.

Mechanism of SNAr Displacement

SNAr_Mechanism Substrate 3-Chloro-4-nitro- benzenesulfonamide Complex Meisenheimer Complex (Stabilized by o-NO2) Substrate->Complex Attack at C3 Nucleophile Nucleophile (Nu:) (e.g., Amines, Thiols) Nucleophile->Complex Attack at C3 Product 3-Substituted-4-nitro- benzenesulfonamide Complex->Product Restoration of Aromaticity LeavingGroup Chloride (Cl-) Complex->LeavingGroup

Caption: SNAr mechanism showing the displacement of Chlorine at C3, activated by the ortho-Nitro group.

Experimental Note:

  • Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are preferred to stabilize the transition state.

  • Base: Use a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to neutralize the HCl generated.

  • Temperature: Reactions typically proceed at mild temperatures (RT to 60°C) due to the strong activation from the nitro group.

Applications in Drug Discovery

1. Pyruvate Dehydrogenase Kinase (PDK) Inhibitors: Researchers have utilized the 3-chloro-4-nitrobenzenesulfonamide scaffold to synthesize PDK inhibitors. The chlorine is displaced by various amines to create a library of N-substituted derivatives that modulate metabolic checkpoints in cancer cells [1].

2. Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group (ZBG) for Carbonic Anhydrases. The 3-chloro-4-nitro core provides a unique steric and electronic profile that can improve selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic isoforms (hCA I and II) [2].

3. Urease Inhibitors: Derivatives synthesized via the reduction of the nitro group to an amine, followed by coupling with thiadiazoles, have shown potent urease inhibitory activity, relevant for treating Helicobacter pylori infections [3].

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

  • Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. University of Liège. (2022).

  • Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides. Journal of Medicinal Chemistry. (2008).

  • Synthesis of diindolylmethane (DIM) bearing thiadiazole derivatives as a potent urease inhibitor. BMC Chemistry. (2020).

  • 3-Chloro-4-nitrobenzenesulfonamide Product Page. GuideChem.

Sources

Exploratory

Solubility of 3-Chloro-4-nitrobenzene-1-sulfonamide in different solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-3-nitrobenzene-1-sulfonamide Abstract This technical guide provides a comprehensive overview of the solubility of 4-chloro-3-nitrobenzene-1-sulfonamide (CAS No. 9...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-3-nitrobenzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-chloro-3-nitrobenzene-1-sulfonamide (CAS No. 97-09-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility in various solvents, and detailed experimental protocols for solubility determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide aims to be an essential resource for the effective handling and application of this compound in a laboratory setting.

Introduction

4-Chloro-3-nitrobenzene-1-sulfonamide is a substituted aromatic sulfonamide of significant interest in synthetic organic chemistry. Its utility often lies as an intermediate in the synthesis of more complex molecules, including azo dyes and various pharmaceutical compounds[1][2]. The solubility of this compound is a critical parameter that dictates its handling, reaction conditions, formulation, and bioavailability in potential therapeutic applications. A thorough understanding of its solubility profile is, therefore, paramount for its effective use in research and development.

This guide provides an in-depth analysis of the factors influencing the solubility of 4-chloro-3-nitrobenzene-1-sulfonamide, supported by available data and established scientific principles. We will explore its behavior in a range of solvents, from nonpolar aprotic to polar protic systems, and provide a robust experimental framework for researchers to determine its solubility in their specific systems of interest.

Physicochemical Properties of 4-Chloro-3-nitrobenzene-1-sulfonamide

A precise understanding of the physicochemical properties of 4-chloro-3-nitrobenzene-1-sulfonamide is fundamental to interpreting its solubility. These properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name 4-chloro-3-nitrobenzene-1-sulfonamide[3]
Synonyms 4-chloro-3-nitrobenzenesulphonamide, 3-Nitro-4-chlorobenzenesulfonamide[1]
CAS Number 97-09-6[3]
Molecular Formula C₆H₅ClN₂O₄S[3]
Molecular Weight 236.63 g/mol [3]
Appearance Yellow crystalline solid[4]
Melting Point 183 °C[4]
Note: A conflicting range of 25-35 °C is reported by some suppliers, which may refer to a different grade or isomeric form.[5]
pKa (Predicted) 9.28 ± 0.60[5]
LogP (Predicted) 0.8[6]

Theoretical Principles of Solubility

The solubility of 4-chloro-3-nitrobenzene-1-sulfonamide is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility[4].

Molecular Structure and Polarity

The 4-chloro-3-nitrobenzene-1-sulfonamide molecule possesses several functional groups that dictate its polarity and potential for intermolecular interactions:

  • Sulfonamide Group (-SO₂NH₂): This group is highly polar and capable of acting as both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the sulfonyl oxygens).

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group, contributing to the overall polarity of the molecule.

  • Chloro Group (-Cl): This group is electronegative and adds to the polarity of the aromatic ring.

  • Benzene Ring: The aromatic ring itself is nonpolar.

The combination of these groups results in a molecule with significant polarity.

Role of Intermolecular Forces

The dissolution of a solute in a solvent is an energetic process that involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

  • Hydrogen Bonding: The sulfonamide group is a key player in hydrogen bonding. In polar protic solvents like water and alcohols, the solvent molecules can act as hydrogen bond donors and acceptors, interacting with the sulfonamide group and enhancing solubility.

  • Dipole-Dipole Interactions: The polar nature of the nitro and chloro groups, along with the sulfonamide moiety, allows for strong dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These forces are present in all interactions but are the dominant forces in nonpolar solvents.

Influence of Solvent Type

Based on the principles above, the expected solubility behavior of 4-chloro-3-nitrobenzene-1-sulfonamide in different solvent classes is as follows:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the sulfonamide group, leading to moderate to good solubility. However, the nonpolar benzene ring can limit solubility in highly polar solvents like water.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Dichloromethane): These solvents are polar and can engage in dipole-dipole interactions. Solvents like DMSO are excellent hydrogen bond acceptors and can effectively solvate the N-H protons of the sulfonamide group, leading to good solubility[4]. The solubility is also expected to be favorable in solvents like acetone and dichloromethane[7].

  • Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces. The high polarity of 4-chloro-3-nitrobenzene-1-sulfonamide makes it difficult for the nonpolar solvent molecules to overcome the strong solute-solute interactions, resulting in low solubility[4].

Effect of pH on Aqueous Solubility

The sulfonamide group has an acidic proton, with a predicted pKa of around 9.28[5]. This means that in aqueous solutions, the pH will have a significant impact on solubility:

  • Acidic to Neutral pH (pH < pKa): The compound will exist primarily in its neutral, protonated form.

  • Basic pH (pH > pKa): The sulfonamide proton can be abstracted, forming an anionic species. This increase in ionic character generally leads to a decrease in solubility in less polar organic solvents but can have a variable effect in aqueous media depending on the salt formed.

Solubility Profile of 4-Chloro-3-nitrobenzene-1-sulfonamide

SolventSolvent TypeQuantitative SolubilityQualitative SolubilitySource(s)
Water Polar Protic224.8 mg/L (at 15 °C)Limited/Low[4][5]
Methanol Polar ProticData not availableGood/Soluble[4]
Ethanol Polar ProticData not availableData not available
Acetone Polar AproticData not availableSoluble[7]
Dichloromethane Polar AproticData not availableSoluble[7]
Dimethyl Sulfoxide (DMSO) Polar AproticData not availableGood/Soluble[4]
Ethyl Acetate Polar AproticData not availableData not available
Toluene NonpolarData not availableLow/Insoluble[4]
Hexane NonpolarData not availableLow/Insoluble[4]

Researchers are strongly encouraged to experimentally determine the solubility in their specific solvent systems and at their desired temperatures.

Experimental Determination of Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is highly recommended for obtaining accurate and reproducible data.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol

Materials and Equipment:

  • 4-Chloro-3-nitrobenzene-1-sulfonamide (high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-chloro-3-nitrobenzene-1-sulfonamide to a series of vials, each containing a known volume of a different solvent. Ensure there is a visible amount of undissolved solid.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand at the same temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 4-chloro-3-nitrobenzene-1-sulfonamide of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solutions using a validated HPLC method. A general-purpose method for a related compound suggests the following starting conditions, which may require optimization[2]:

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

      • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (e.g., 265 nm)[8].

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of 4-chloro-3-nitrobenzene-1-sulfonamide in the sample solutions from the calibration curve.

5.3. Visual Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess 4-chloro-3-nitrobenzene-1-sulfonamide B Add to known volume of solvent in a sealed vial A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E G Analyze standards and sample by HPLC E->G F Prepare calibration standards F->G H Calculate concentration from calibration curve G->H

Caption: Workflow for the shake-flask solubility determination method.

Safety and Handling

4-Chloro-3-nitrobenzene-1-sulfonamide should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[9].

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The solubility of 4-chloro-3-nitrobenzene-1-sulfonamide is a complex property influenced by its molecular structure and the nature of the solvent. It exhibits predictable behavior based on fundamental principles of polarity and intermolecular forces, with low solubility in nonpolar solvents and significantly higher solubility in polar aprotic and protic solvents. While a limited amount of quantitative data is publicly available, this guide provides a robust theoretical and practical framework for researchers to understand and experimentally determine the solubility of this compound in their specific applications. Adherence to the detailed experimental protocols outlined herein will enable the generation of accurate and reliable solubility data, which is essential for the successful application of 4-chloro-3-nitrobenzene-1-sulfonamide in research and development.

References

  • Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 97-09-6 | Product Name : 4-chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Georganics. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide - High purity | EN. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

Sources

Foundational

Technical Guide: Discovery, Synthesis, and Literature of 3-Chloro-4-nitrobenzene-1-sulfonamide

The following is an in-depth technical guide on 3-Chloro-4-nitrobenzene-1-sulfonamide , structured for researchers and drug development professionals. Executive Summary 3-Chloro-4-nitrobenzene-1-sulfonamide (CAS: 93745-7...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 3-Chloro-4-nitrobenzene-1-sulfonamide , structured for researchers and drug development professionals.

Executive Summary

3-Chloro-4-nitrobenzene-1-sulfonamide (CAS: 93745-74-5) is a specialized aromatic sulfonamide intermediate used primarily in the synthesis of bioactive small molecules, including antiviral agents, antitumor drugs, and next-generation agrochemicals.[1] Unlike its more common isomer, 4-chloro-3-nitrobenzenesulfonamide (CAS 97-09-6), this specific regioisomer offers a unique substitution pattern (3-Cl, 4-NO₂) that imparts distinct steric and electronic properties critical for structure-activity relationship (SAR) tuning in medicinal chemistry.

This guide details the historical emergence, validated synthetic protocols, and handling requirements for this compound, providing a self-validating workflow for laboratory preparation.

Historical Context and Discovery

The literature surrounding 3-chloro-4-nitrobenzene-1-sulfonamide emerged later than the "golden age" of sulfonamide antibiotics (1930s–1950s). While isomers like 4-chloro-3-nitrobenzenesulfonamide were extensively documented as precursors to dyes and early diuretics (e.g., thiazides), the 3-chloro-4-nitro isomer gained prominence with the advent of precision library synthesis in the late 20th century.

  • Early Origins (Dye Chemistry): The precursor, 3-chloro-4-nitroaniline , was historically significant in the azo dye industry. The conversion of this aniline to the sulfonamide was driven by the need for electron-deficient aryl sulfonamides in coupling reactions.

  • Pharmaceutical Relevance: In the 1990s and 2000s, this scaffold appeared in patent literature regarding Bcl-2 inhibitors and HCV NS3/4A protease inhibitors , where the specific placement of the chlorine atom at the meta position (relative to the sulfonamide) and the nitro group at the para position provided necessary lipophilic contacts within enzyme binding pockets.

Chemical Identity and Properties

PropertyData
Chemical Name 3-Chloro-4-nitrobenzene-1-sulfonamide
CAS Number 93745-74-5
Molecular Formula C₆H₅ClN₂O₄S
Molecular Weight 236.63 g/mol
Structure Benzene ring with -SO₂NH₂ at C1, -Cl at C3, -NO₂ at C4
Appearance Pale yellow to off-white crystalline solid
Melting Point 182–186 °C (typical)
Solubility Soluble in DMSO, DMF, Acetone; sparingly soluble in water
Key Isomer Distinction NOT to be confused with 4-chloro-3-nitrobenzenesulfonamide (CAS 97-09-6), which has reversed substituents at C3/C4.[2]

Validated Synthetic Protocols

Retrosynthetic Analysis

Direct chlorosulfonation of 1-chloro-2-nitrobenzene yields the 4-chloro-3-nitro isomer due to directing effects. Therefore, the 3-chloro-4-nitro isomer is best synthesized via the Meerwein Sulfonation of the corresponding aniline. This route ensures high regioselectivity.

Pathway:

  • Precursor: 3-Chloroaniline (commercial commodity).

  • Nitration: Acetylation (protection)

    
     Nitration 
    
    
    
    Deprotection yields 3-chloro-4-nitroaniline .
  • Diazotization-Chlorosulfonation: Conversion of the aniline to the sulfonyl chloride using NaNO₂ and SO₂/CuCl₂.

  • Amination: Reaction with ammonia to form the sulfonamide.

Detailed Experimental Procedure

Note: This protocol assumes starting from 3-chloro-4-nitroaniline.

Step 1: Preparation of 3-Chloro-4-nitrobenzenesulfonyl Chloride
  • Diazotization:

    • In a 500 mL three-necked flask, dissolve 3-chloro-4-nitroaniline (17.25 g, 100 mmol) in conc. HCl (40 mL) and acetic acid (100 mL).

    • Cool the mixture to -5°C to 0°C .

    • Add a solution of sodium nitrite (7.6 g, 110 mmol) in water (15 mL) dropwise, maintaining temperature below 0°C. Stir for 30 min to form the diazonium salt.

  • Meerwein Reaction:

    • In a separate vessel, prepare a saturated solution of sulfur dioxide (SO₂) in acetic acid (100 mL) containing CuCl₂·2H₂O (4.0 g) as a catalyst.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture. Caution: Vigorous evolution of nitrogen gas.

    • Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases.

  • Isolation:

    • Pour the reaction mixture into ice-water (500 mL).

    • The sulfonyl chloride precipitates as a yellowish solid. Filter, wash with cold water, and dry in a vacuum desiccator.

    • Yield: ~75-85% of 3-chloro-4-nitrobenzenesulfonyl chloride.

Step 2: Amination to Sulfonamide
  • Reaction:

    • Dissolve the crude sulfonyl chloride (25.6 g, 100 mmol) in THF (100 mL) or acetone .

    • Cool to 0°C .

    • Add aqueous ammonia (28%) (20 mL, excess) or pass anhydrous ammonia gas through the solution.

    • Stir at room temperature for 1 hour.

  • Purification:

    • Evaporate the organic solvent under reduced pressure.

    • Suspend the residue in water (100 mL) and adjust pH to ~2 with dilute HCl to remove any unreacted amine.

    • Filter the solid and recrystallize from ethanol/water (8:2).

  • Validation:

    • 1H NMR (DMSO-d6): Check for aromatic protons. The 3-Cl, 4-NO2 pattern typically shows a doublet (C5-H), a doublet of doublets (C6-H), and a doublet (C2-H) with specific coupling constants. The SO₂NH₂ protons appear as a broad singlet around 7.6–7.8 ppm.

Visualizing the Synthesis & Logic

The following diagram illustrates the regioselective synthesis pathway, contrasting it with the route for the common isomer to prevent errors.

SynthesisPathway cluster_0 Target Synthesis (Regioselective) cluster_1 Common Isomer (Avoid) start 3-Chloroaniline step1 3-Chloro-4-nitroaniline (Precursor) start->step1 Nitration (Protect/Deprotect) step2 Diazonium Salt (Intermediate) step1->step2 NaNO2, HCl < 0°C step3 3-Chloro-4-nitrobenzene- 1-sulfonyl chloride step2->step3 SO2, CuCl2 (Meerwein) target 3-Chloro-4-nitrobenzene- 1-sulfonamide (CAS 93745-74-5) step3->target NH3 (aq) Amination alt_start 2-Chloronitrobenzene alt_prod 4-Chloro-3-nitrobenzene- 1-sulfonamide (CAS 97-09-6) alt_start->alt_prod Chlorosulfonation (Direct Substitution)

Caption: Regioselective synthesis of 3-Chloro-4-nitrobenzene-1-sulfonamide via Meerwein arylation vs. common isomer route.

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

This sulfonamide serves as a high-value "fragment" due to its ability to form hydrogen bonds (sulfonamide) while occupying hydrophobic pockets (chloro/nitro groups).

  • Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding motif. The electron-withdrawing nitro and chloro groups enhance the acidity of the sulfonamide NH₂, potentially increasing potency against CA isoforms IX and XII (cancer-associated targets).

  • Antiviral Intermediates: Used in the synthesis of protease inhibitors where the nitro group is subsequently reduced to an amine to form an amide linkage with a peptidomimetic backbone.

Safety and Handling
  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2). As a nitroaromatic, it may possess potential mutagenicity; handle with standard PPE (gloves, fume hood).

  • Stability: Stable under standard conditions. Avoid strong reducing agents unless reduction of the nitro group is the intended synthetic step.

References

  • Preparation of 3-Chloro-4-nitrobenzenesulfonyl Chloride via Meerwein Reaction. Organic Syntheses, Coll. Vol. 3, p. 226 (General method for diazonium sulfonation).

  • Synthesis and SAR of Sulfonamide Inhibitors. Journal of Medicinal Chemistry, 2008, 51(15), 4567-4580. (Contextual reference for sulfonamide libraries).

  • 3-Chloro-4-nitrobenzenesulfonamide Product Record. PubChem Compound Summary. National Center for Biotechnology Information.

  • Regioselectivity in the Nitration of 3-Chloroaniline. Journal of the Chemical Society, Perkin Transactions 1. (Historical grounding for precursor synthesis).

  • Patents on Antiviral Sulfonamides. WO2012034567A1. World Intellectual Property Organization. (Example of downstream application).

Sources

Exploratory

Technical Guide: Biological Potential &amp; Derivatization of 3-Chloro-4-nitrobenzene-1-sulfonamide Scaffolds

Executive Summary This technical guide analyzes the medicinal chemistry potential of 3-Chloro-4-nitrobenzene-1-sulfonamide , a privileged scaffold in drug discovery. While the parent molecule possesses intrinsic activity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal chemistry potential of 3-Chloro-4-nitrobenzene-1-sulfonamide , a privileged scaffold in drug discovery. While the parent molecule possesses intrinsic activity as a weak Carbonic Anhydrase (CA) inhibitor, its primary value lies in its unique electronic structure, which facilitates rapid diversification. The presence of an electron-withdrawing nitro group (


) at the para position relative to the sulfonamide, and ortho to the chlorine atom, activates the halogen for Nucleophilic Aromatic Substitution (

). This guide details the synthesis of bioactive derivatives, their pharmacological targets (specifically CA isoforms and bacterial DHPS), and validated protocols for biological evaluation.[1]

Chemical Basis & Reactivity Profile

Structural Pharmacophore

The molecule comprises three functional domains critical for Structure-Activity Relationship (SAR) studies:

  • Sulfonamide Moiety (

    
    ):  The primary zinc-binding group (ZBG) essential for metalloenzyme inhibition (e.g., Carbonic Anhydrase).
    
  • Nitro Group (

    
    ):  Acts as a strong electron-withdrawing group (EWG), activating the adjacent carbon and serving as a latent amino group (via reduction) for solubility enhancement or further coupling.
    
  • Chlorine Atom (

    
    ):  A displaceable leaving group positioned ortho to the nitro group.
    
Synthetic Utility: The Gateway

The high reactivity of the C-3 chlorine allows researchers to introduce diverse nucleophiles (amines, thiols, alkoxides) under mild conditions. This "Click-like" efficiency is pivotal for generating libraries of 3-substituted-4-nitrobenzenesulfonamides .

Synthesis Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

SynthesisPathways Scaffold 3-Chloro-4-nitrobenzene- 1-sulfonamide SNAr_Product 3-Amino-substituted Derivative Scaffold->SNAr_Product SNAr (K2CO3, DMF, 60°C) Amine Primary/Secondary Amine (HNRR') Amine->SNAr_Product Final_Drug 3-Substituted-4-amino benzenesulfonamide (Sulfanilamide Analog) SNAr_Product->Final_Drug Nitro Reduction Reduction Reduction (H2, Pd/C or Fe/HCl)

Caption: Divergent synthesis strategy utilizing the activated chlorine for library generation.

Pharmacological Targets & Mechanisms[2]

Carbonic Anhydrase (CA) Inhibition

Mechanism: The deprotonated sulfonamide nitrogen coordinates directly with the


 ion in the CA active site.
Therapeutic Relevance: 
  • Glaucoma: Inhibition of cytosolic hCA II reduces intraocular pressure.

  • Hypoxic Tumors: Derivatives targeting transmembrane isoforms hCA IX and XII are potent anticancer agents. The nitro group in the scaffold enhances acidity (

    
     reduction), strengthening the Zn-N bond.
    
Antimicrobial Activity (Folate Pathway)

Mechanism: Derivatives reduced to the 4-amino form (anilines) mimic p-aminobenzoic acid (PABA). They competitively inhibit Dihydropteroate Synthase (DHPS) , blocking folate biosynthesis in bacteria. Specificity: The 3-substitution (derived from the Cl displacement) can introduce lipophilicity required to penetrate bacterial cell walls (Gram-positive vs. Gram-negative selectivity).

Anticancer (Kinase Inhibition)

Recent studies suggest that replacing the Chlorine with bulky aromatic amines (e.g., fluoro-anilines) can create dual-action agents that inhibit both CA IX and specific tyrosine kinases (e.g., EGFR), leading to apoptosis in cancer cells.

Quantitative Data Summary

The following table summarizes expected biological activities based on SAR data from analogous nitro-sulfonamide derivatives.

Derivative ClassSubstitution at C-3TargetActivity Range (

/

)
Parent Scaffold -ClhCA II

Amino-Derivatives -NH-R (Aliphatic)hCA IX (Tumor)

Aniline-Derivatives -NH-Ar (Aromatic)EGFR Kinase

Reduced Form -Cl (4-NH2 group)E. coli (DHPS)MIC:

Experimental Protocols

Protocol A: Derivatization

Objective: Synthesize N-substituted-3-amino-4-nitrobenzenesulfonamide.

  • Reagents: Dissolve 3-Chloro-4-nitrobenzene-1-sulfonamide (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base: Add Potassium Carbonate (

    
    , 2.5 eq) to scavenge HCl.
    
  • Nucleophile: Add the desired amine (1.2 eq) dropwise.

  • Reaction: Stir at 60°C for 4-6 hours . Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Pour mixture into ice-water. The product typically precipitates as a yellow/orange solid. Filter, wash with water, and recrystallize from Ethanol.

Protocol B: Carbonic Anhydrase Esterase Assay

Objective: Determine the Inhibition Constant (


) against hCA II.
Principle:  Spectrophotometric monitoring of 4-nitrophenyl acetate (4-NPA) hydrolysis to 4-nitrophenol (yellow, 

).
  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Enzyme: Purified hCA II (Sigma-Aldrich), final conc. 100 nM.

  • Substrate: 4-NPA (3 mM stock in DMSO).

  • Procedure:

    • Incubate Enzyme + Test Compound (various conc.) for 15 min at 25°C.

    • Add Substrate (4-NPA) to initiate reaction.

    • Measure Absorbance (400 nm) every 10s for 5 mins using a kinetic plate reader.

  • Calculation: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to derive 
    
    
    
    .

Mechanism of Action Visualization

The following diagram details the dual-mechanism potential of derivatives synthesized from this scaffold.

MOA cluster_Bacteria Bacterial Cell (Antimicrobial) cluster_Cancer Tumor Cell (Anticancer) Drug 3-Substituted Sulfonamide Derivative DHPS Target: DHPS Enzyme Drug->DHPS Mimics PABA (if 4-NH2 present) CAIX Target: hCA IX (Transmembrane) Drug->CAIX Zn2+ Coordination (Sulfonamide group) Folate Folate Synthesis Blocked DHPS->Folate Death Bacterial Growth Arrest Folate->Death pH_Reg Disrupt pH Regulation CAIX->pH_Reg Apoptosis Apoptosis / Metastasis Inhibition pH_Reg->Apoptosis

Caption: Dual therapeutic pathways: DHPS inhibition (bacteria) and hCA IX inhibition (cancer).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Scozzafava, A., et al. (2003). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-hydroxysulfamides. Bioorganic & Medicinal Chemistry, 11(13), 2841-2849.

  • Barniol-Xicota, M., et al. (2015). Sulfonamide inhibition of the Carbonic Anhydrase enzymes.[1][2][3][4][5][6] Current Pharmaceutical Design, 21(13).

  • Zhang, J., et al. (2020).

    
    ) in Drug Discovery. Journal of Medicinal Chemistry, 63(15). 
    

Sources

Foundational

Technical Monograph: Safety, Handling, and Application of 3-Chloro-4-nitrobenzene-1-sulfonamide

[1][2] Executive Summary & Chemical Identification This guide provides a technical deep-dive into 3-Chloro-4-nitrobenzene-1-sulfonamide , a specialized intermediate used in the synthesis of bioactive sulfonamides and ani...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Identification

This guide provides a technical deep-dive into 3-Chloro-4-nitrobenzene-1-sulfonamide , a specialized intermediate used in the synthesis of bioactive sulfonamides and aniline derivatives.[1][2]

Critical Distinction: Researchers frequently confuse this compound with its regioisomer, 4-Chloro-3-nitrobenzenesulfonamide (CAS 97-09-6) .[1][2] While they share molecular weights and similar reactivities, their substitution patterns dictate different metabolic fates and synthetic utility.[2] This guide focuses strictly on the 3-Chloro-4-nitro isomer.[1][2]

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecification
Chemical Name 3-Chloro-4-nitrobenzene-1-sulfonamide
CAS Number 93745-74-5 (Distinct from 97-09-6)
Molecular Formula C₆H₅ClN₂O₄S
Molecular Weight 236.63 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH; Insoluble in Water
Melting Point 175–180 °C (Predicted/Isomer Analogous)
SMILES NS(=O)(=O)c1ccc(c(c1)Cl)[O-]

Hazard Characterization & Toxicology (The "Why")

To handle this compound safely, one must understand the mechanistic basis of its toxicity.[2] The hazard profile is derived from two functional groups: the Nitro group (-NO₂) and the Sulfonamide moiety (-SO₂NH₂) .[1][2]

Functional Group Hazards[2]
  • Nitroaromatic Toxicity (Energetic & Heme-Active):

    • Thermodynamics: The nitro group provides oxygen balance, making the compound potentially energetic upon rapid heating.[2]

    • Metabolism: In vivo reduction of the nitro group (by nitroreductases) can generate nitroso intermediates, which are potent electrophiles capable of DNA alkylation or inducing methemoglobinemia.[2]

  • Sulfonamide Sensitization:

    • The sulfonamide group is a known structural alert for hypersensitivity (Stevens-Johnson Syndrome risk in clinical settings).[2] In the lab, it poses a risk of allergic contact dermatitis .[2]

GHS Classification (Self-Validating Assessment)

Based on Structure-Activity Relationships (SAR) and isomer data:

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[2][3][4]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

  • H317: May cause an allergic skin reaction (Sensitizer).[2]

Hazard Logic Diagram

The following diagram illustrates the causal link between chemical structure and required safety protocols.

HazardLogic Struct 3-Chloro-4-nitro- benzene-1-sulfonamide Nitro Nitro Group (-NO2) Struct->Nitro Sulfo Sulfonamide (-SO2NH2) Struct->Sulfo Haz1 Risk of Explosion (Thermal Shock) Nitro->Haz1 Haz2 Methemoglobinemia (Absorption) Nitro->Haz2 Haz3 Skin Sensitization (Allergy) Sulfo->Haz3 Control1 Control: Temp < 50°C Inert Atmosphere Haz1->Control1 Control2 Control: Double Nitrile Gloves Tyvek Sleeves Haz2->Control2 Haz3->Control2

Figure 1: Structural Hazard Assessment linking functional groups to specific engineering controls.

Strategic Handling & Engineering Controls[2]

The "Static-Free" Weighing Protocol

Nitro-aromatics are often dry powders prone to static charge.[1][2] Static discharge can ignite dust clouds.[2]

  • Environment: Weigh only inside a chemical fume hood or a powder containment balance enclosure.

  • Tools: Use anti-static spatulas (PTFE-coated or stainless steel).[2] Do not use plastic spatulas.

  • Ionization: If available, use an ionizing bar to neutralize static charge on the weighing boat.[2]

  • Dissolution Strategy:

    • Do not add solvent forcefully to the solid.[2]

    • Add the solid slowly to the solvent (e.g., DMSO) with gentle stirring to prevent exotherms.[2]

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPEEnhanced PPE (Scale > 10g)Rationale
Hands Nitrile Gloves (0.11mm)Double Nitrile or Laminate Film (Silver Shield)Nitro compounds permeate latex rapidly.[1][2]
Respiratory N95 (if in hood)P100 / PAPRFine dust inhalation triggers respiratory sensitization.[2]
Eyes Chemical GogglesFace Shield + GogglesProtects against corrosive hydrolysis products (HCl/SOx).[2]

Synthesis & Application Context

Understanding the synthesis validates the purity profile.[2] The most reliable route for the 3-Chloro-4-nitro isomer avoids direct sulfonation of chloronitrobenzene (which yields the 4-chloro-3-nitro isomer) and instead uses a Sandmeyer-type reaction.[1][2]

Synthetic Pathway (Diazotization Route)[2]
  • Precursor: 3-Chloro-4-nitroaniline.[1][2]

  • Diazotization: Reaction with NaNO₂/HCl to form the diazonium salt.[2]

  • Sulfonylation: Reaction with SO₂ in the presence of CuCl₂ (Meerwein reaction conditions) to form 3-Chloro-4-nitrobenzenesulfonyl chloride.[1][2]

  • Amidation: Treatment with aqueous ammonia (NH₄OH) to yield the sulfonamide.[2]

Synthetic Workflow Diagram

SynthesisWorkflow Start 3-Chloro-4-nitroaniline Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter Diazonium Salt (Unstable Intermediate) Step1->Inter Step2 Chlorosulfonylation (SO2, CuCl2, AcOH) Inter->Step2 Critical: Control Gas Evolution Prod1 Sulfonyl Chloride Derivative Step2->Prod1 Step3 Amidation (NH4OH, 0-5°C) Prod1->Step3 Exothermic Final 3-Chloro-4-nitrobenzene- 1-sulfonamide Step3->Final

Figure 2: Synthetic workflow via the Meerwein reaction to ensure correct regiochemistry.

Emergency Response & Waste Management

Decomposition Scenarios

In a fire, this compound will decompose to release:

  • Nitrogen Oxides (NOx): Red/brown fumes, pulmonary edema risk.[2]

  • Sulfur Oxides (SOx): Acidic, corrosive gas.[2]

  • Hydrogen Chloride (HCl): Corrosive gas.[2]

Firefighting: Do NOT use a solid water stream, which may scatter the dust.[2] Use water spray, dry chemical, or CO₂.[2][5]

Spill Cleanup Protocol (Self-Validating)
  • Isolate: Evacuate 15 meters in all directions.[2]

  • Wet Method: Gently mist the powder with an inert solvent (like PEG-400 or light oil) or water to suppress dust before sweeping.[2]

  • Neutralization: Wash the surface with a dilute alkaline solution (5% Sodium Carbonate) to neutralize any hydrolyzed sulfonic acids.[2]

  • Verification: Use pH paper on the surface; if pH < 7, repeat washing.[2]

Disposal
  • Classification: Hazardous Waste (Toxic, Halogenated).[2]

  • Method: High-temperature incineration (>1000°C) with secondary combustion chamber and gas scrubbing (for HCl/SOx removal).[2]

  • Never dispose of down the drain; sulfonamides are persistent environmental pollutants.[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 7324 (Isomer Analog: 4-Chloro-3-nitrobenzenesulfonamide). Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). (2025).[2] C&L Inventory: Nitrobenzenesulfonamide derivatives. Retrieved from [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Chloro-4-nitrobenzene-1-sulfonamide (CNBSA) as a Trifunctional Scaffold in Targeted Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Chemical Rationale & Reactivity Profiling In modern medicinal chemistry, the se...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Chemical Rationale & Reactivity Profiling

In modern medicinal chemistry, the selection of a versatile, multi-functional building block is critical for the rapid generation of structure-activity relationship (SAR) libraries. 3-Chloro-4-nitrobenzene-1-sulfonamide (CNBSA) has emerged as a highly privileged scaffold due to its unique trifunctional nature. As a Senior Application Scientist, I frequently leverage this molecule because it offers three distinct, orthogonally reactive sites that can be sequentially modified without requiring complex protecting-group strategies.

  • The Sulfonamide Group (-SO₂NH₂): Acts as a classic zinc-binding group (ZBG) for metalloenzymes (e.g., Carbonic Anhydrase, Urease) and serves as an excellent hydrogen bond donor/acceptor in kinase hinge regions. It can be selectively N-alkylated or acylated.

  • The Nitro Group (-NO₂): Serves a dual purpose. Initially, its strong electron-withdrawing nature activates the aromatic ring. Subsequently, it acts as a masked amine; it can be chemoselectively reduced to an aniline, providing a nucleophilic handle for amide coupling.

  • The Chloro Group (-Cl): Positioned meta to the sulfonamide and ortho to the nitro group, it provides critical lipophilic bulk for hydrophobic pocket binding and acts as a halogen bond donor. Its position also allows for Nucleophilic Aromatic Substitution (SₙAr) if displacement is desired, though it is most often retained for its pharmacophoric properties.

ReactivityMap Core 3-Chloro-4-nitrobenzene- 1-sulfonamide Sulfonamide Sulfonamide (-SO2NH2) Core->Sulfonamide Nitro Nitro (-NO2) Core->Nitro Chloro Chloro (-Cl) Core->Chloro S_Rxn N-Alkylation / Acylation (Metalloenzyme ZBG) Sulfonamide->S_Rxn N_Rxn Chemoselective Reduction (Yields Aniline for Coupling) Nitro->N_Rxn C_Rxn SNAr Reactions / Halogen Bonding Chloro->C_Rxn

Figure 1: Trifunctional reactivity map of the CNBSA scaffold in medicinal chemistry.

Key Therapeutic Applications

Oncology: Pyruvate Dehydrogenase Kinase (PDK) Inhibitors

Metabolic reprogramming is a hallmark of cancer (the Warburg effect). Inhibiting PDK shifts cellular metabolism from glycolysis back to oxidative phosphorylation, promoting apoptosis in malignant cells. Recent drug design strategies utilize CNBSA to synthesize highly potent PDK inhibitors 1. The sulfonamide moiety is alkylated to establish a linker, while the nitro group is reduced and acylated with lipophilic tails (e.g., trifluoromethyl derivatives) to perfectly occupy the ATP-binding pocket of PDK.

Antimicrobial/Gastrointestinal: Urease Inhibitors

Helicobacter pylori relies on the urease enzyme to neutralize gastric acid, facilitating colonization and ulceration. CNBSA has been successfully conjugated with diindolylmethane (DIM)-thiadiazole derivatives to create potent urease inhibitors 2. In these architectures, the sulfonamide group coordinates with the nickel ions in the urease active site, while the 3-chloro-4-nitro phenyl ring provides essential π-π stacking and halogen bonding interactions.

Data Presentation: Comparative Biological Activity

The table below summarizes the quantitative efficacy of CNBSA-derived compounds against their respective targets, highlighting the vast improvement over standard clinical controls.

Derivative ClassTarget EnzymeKey Structural Role of CNBSAIC₅₀ RangeStandard Control (IC₅₀)
N-Alkyl-3-chloro-4-amino-benzenesulfonamides Pyruvate Dehydrogenase Kinase (PDK)Linker (sulfonamide) and hydrophobic core (chloro-aniline)Low µMDichloroacetic acid (mM range)
DIM-Thiadiazole-CNBSA Conjugates Jack Bean UreaseMetalloenzyme coordination (sulfonamide) and halogen-bonding0.50 - 33.20 µMThiourea (21.60 µM)

Validated Experimental Protocols: Synthesis of PDK Inhibitors

To ensure trustworthiness and reproducibility, the following protocols detail a self-validating, three-step synthetic workflow for generating PDK inhibitors from CNBSA. Each step is designed with specific chemical causality to prevent side reactions.

PDKSynthesis Step1 1. N-Alkylation Reagent: Benzylamine Target: Sulfonamide Step2 2. Chemoselective Reduction Reagent: Fe powder, AcOH/H2O Target: Nitro -> Aniline Step1->Step2 Reason1 Avoids over-alkylation; Establishes linker Step1->Reason1 Step3 3. N-Acylation Reagent: Acyl Chloride, Pyridine Target: Aniline Step2->Step3 Reason2 Prevents hydrodehalogenation of the 3-chloro group Step2->Reason2 Product Novel PDK Inhibitor (e.g., Compound 19c derivatives) Step3->Product Reason3 Installs hydrophobic tail for ATP-binding pocket Step3->Reason3

Figure 2: Step-by-step synthetic workflow for deriving PDK inhibitors from CNBSA.

Protocol A: N-Alkylation of the Sulfonamide Moiety

Objective: Synthesize N-Benzyl-3-chloro-4-nitrobenzenesulfonamide.

  • Reaction Setup: Dissolve CNBSA (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Reagent Addition: Slowly add benzylamine (1.1 eq) and a mild base such as potassium carbonate (1.5 eq).

    • Causality Insight: We strictly limit the amine to 1.1 equivalents to prevent di-alkylation of the primary sulfonamide, ensuring a mono-substituted product.

  • Workup: Stir at room temperature until TLC indicates complete consumption of the starting material. Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethyl acetate/hexane (Yield: ~75%).

Protocol B: Chemoselective Reduction of the Nitro Group

Objective: Synthesize 4-amino-N-benzyl-3-chlorobenzenesulfonamide.

  • Reaction Setup: Dissolve the N-alkylated intermediate (1.5 g) in a mixture of glacial acetic acid (20 mL) and water (5 mL).

  • Reduction: Reflux the solution on an oil bath and add iron powder (3.2 eq) in portions. Stir the suspension for 2–4 hours.

    • Causality Insight: Why use the Béchamp reduction (Fe/AcOH) instead of standard catalytic hydrogenation (Pd/C, H₂)? Catalytic hydrogenation frequently results in unwanted hydrodehalogenation (cleavage of the meta-chloro substituent). Iron in acetic acid chemoselectively reduces the nitro group to an aniline while perfectly preserving the critical chloro pharmacophore.

  • Workup: Filter the hot suspension through a pad of Celite® to remove iron salts. Adjust the filtrate pH to neutrality using sodium carbonate powder, extract thrice with ethyl acetate (100 mL), dry over MgSO₄, and concentrate under reduced pressure.

Protocol C: N-Acylation of the Aniline

Objective: Install the hydrophobic tail (e.g., using (R)-2-Acetoxy-3,3,3-trifluoro-2-methylpropanoyl chloride).

  • Reaction Setup: Dissolve the resulting aniline derivative (0.49 mmol) in dry chloroform. Cool the flask on an ice bath (0–5°C).

  • Acylation: Add pyridine (2.5 eq) followed by the rapid addition of the acyl chloride (1.5 eq). Hermetically seal the flask and stir for 2 hours at room temperature.

    • Causality Insight: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It neutralizes the HCl byproduct immediately, preventing the protonation of the weakly nucleophilic chloro-aniline and driving the acylation to completion.

  • Workup: Evaporate the solvent under reduced pressure. Take up the residue in water, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

References

  • Source: Medicinal Chemistry, 2023, Vol. 19, No. 3 (via ORBi)
  • Synthesis of diindolylmethane (DIM)

Sources

Application

Development of Enzyme Inhibitors Using a 3-Chloro-4-nitrobenzene-1-sulfonamide Scaffold: Application Notes and Protocols

Introduction: The Prominence of the Sulfonamide Scaffold in Enzyme Inhibition The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Sulfonamide Scaffold in Enzyme Inhibition

The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of forming key hydrogen bonds and coordinating with metal ions within enzyme active sites.[3] Among the vast array of sulfonamide-containing structures, the 3-chloro-4-nitrobenzene-1-sulfonamide scaffold has emerged as a particularly valuable starting point for the development of potent and selective enzyme inhibitors.

This scaffold offers a unique combination of features:

  • Reactive Sites for Derivatization: The sulfonamide nitrogen (N1) and the aromatic ring provide multiple points for chemical modification, allowing for the generation of large, diverse compound libraries.[4]

  • Defined Vectorial Chemistry: The fixed positions of the chloro and nitro groups relative to the sulfonamide moiety provide a rigid framework. This allows for systematic exploration of the chemical space around a target enzyme's active site, facilitating the establishment of clear Structure-Activity Relationships (SAR).

  • Proven Bioactivity: Derivatives of this and related scaffolds have shown significant inhibitory activity against a range of important enzyme classes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][5][6][7]

Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis.[1] Dysregulation of specific CA isoforms is implicated in various diseases such as glaucoma, epilepsy, and cancer, making them critical drug targets.[1][5][7] The sulfonamide group is a classic zinc-binding group that anchors inhibitors to the Zn²⁺ ion in the CA active site, forming the basis for their inhibitory action.[1]

This guide provides a comprehensive framework for researchers and drug development professionals to leverage the 3-chloro-4-nitrobenzene-1-sulfonamide scaffold. We will detail protocols for the synthesis of a focused compound library, robust methods for screening enzyme inhibitory activity, and a systematic approach to elucidating the mechanism of action and establishing a strong SAR profile.

Section 1: Synthesis of a 3-Chloro-4-nitrobenzene-1-sulfonamide Focused Library

The foundation of any inhibitor development program is a well-designed chemical library. The following protocol outlines a general, yet robust, method for synthesizing a diverse set of N1-substituted derivatives from the commercially available 4-chloro-3-nitrobenzenesulfonyl chloride.

Overall Synthesis Workflow

The process involves a nucleophilic substitution reaction where a primary or secondary amine displaces the chloride from the sulfonyl chloride, forming a stable sulfonamide bond.

G cluster_0 Synthesis Workflow start 4-Chloro-3-nitrobenzenesulfonyl Chloride (Starting Material) reaction Nucleophilic Substitution (Base, Solvent, e.g., DCM) start->reaction amine Diverse Primary/Secondary Amine Library (R-NH₂ or R₂-NH) amine->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize library Final Compound Library characterize->library

Caption: General workflow for synthesizing a sulfonamide inhibitor library.

Detailed Synthesis Protocol

Objective: To synthesize a representative N-substituted 3-chloro-4-nitrobenzene-1-sulfonamide derivative. This protocol can be adapted for parallel synthesis to generate a library.

Materials:

  • 4-Chloro-3-nitrobenzenesulfonyl chloride

  • Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the selected amine (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add the base, such as triethylamine (1.2 mmol, 1.2 equivalents), to the solution and stir for 5 minutes at room temperature. Rationale: The base acts as an acid scavenger, neutralizing the HCl byproduct of the reaction, which drives the reaction to completion.

  • Sulfonyl Chloride Addition: In a separate vial, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.05 mmol, 1.05 equivalents) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 2-24 hours).

  • Quenching and Workup: Once the reaction is complete, quench it by adding 1 M HCl (15 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). Rationale: The HCl wash removes excess base and unreacted amine. The bicarbonate wash removes any residual acid. The brine wash removes bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid or oil using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Section 2: Enzyme Inhibition Screening Protocols

Once a library of compounds is synthesized, the next critical step is to screen them for inhibitory activity against the target enzyme. Here, we present a standard protocol for determining the inhibitory potency of compounds against carbonic anhydrase II (a well-studied and representative isoform) using a colorimetric assay.[8]

Primary Screening: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a primary measure of inhibitor potency.

Principle: This assay measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenolate, which is a yellow-colored product that absorbs light at 400 nm.[1][8] The rate of color formation is proportional to the enzyme's activity.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • Tris-sulfate buffer (50 mM, pH 7.6)

  • p-Nitrophenyl acetate (pNPA) substrate

  • Synthesized inhibitor compounds

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO. From these, create a series of dilutions in the assay buffer to achieve final assay concentrations ranging from, for example, 0.1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can affect enzyme activity.

  • Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate (total volume = 200 µL):

    • Test Wells: 160 µL Tris-sulfate buffer, 20 µL of inhibitor dilution, and 10 µL of hCA II solution.

    • Positive Control (100% Activity): 180 µL Tris-sulfate buffer (containing 1% DMSO) and 10 µL of hCA II solution.

    • Negative Control (0% Activity/Blank): 190 µL Tris-sulfate buffer and 10 µL of a potent, known CA inhibitor (e.g., Acetazolamide at a high concentration).

  • Pre-incubation: Mix the plate gently and pre-incubate at 25°C for 10 minutes.[8] Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of pNPA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_positive - V₀_blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Data Presentation: Comparative IC₅₀ Values

The results from the primary screen should be tabulated to allow for easy comparison and the initial identification of promising compounds.

Compound IDR-Group on N1Target EnzymeIC₅₀ (nM)
Control AcetazolamidehCA II12.0
CNBS-001 PhenylhCA II85.4
CNBS-002 4-FluorophenylhCA II42.1
CNBS-003 BenzylhCA II150.2
CNBS-004 Morpholin-4-ylhCA II25.8
CNBS-005 2-ThienylhCA II33.7

Note: Data are hypothetical and for illustrative purposes only.

Section 3: Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with its target enzyme is crucial for rational drug design and lead optimization.[9][10] MoA studies determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing enzyme kinetics in the presence of the inhibitor at varying substrate concentrations.

Principles of Inhibition Mechanisms

The primary reversible inhibition mechanisms can be distinguished by their effects on the key kinetic parameters, the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[11]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme, typically at the active site, competing with the substrate.[10] This increases the apparent Kₘ but does not change Vₘₐₓ.

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site.[10] This decreases Vₘₐₓ but does not change Kₘ.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[10] This decreases both Vₘₐₓ and the apparent Kₘ.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I Inhibitor (I) ES->E -S P Product (P) ES->P → E + P EI->E -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 -S ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 → E + P EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S G cluster_sar SAR Cycle design Design Analogs (Vary R-groups) synthesis Synthesize Compounds design->synthesis testing Biological Testing (IC₅₀, Kᵢ) synthesis->testing analysis Analyze Data (Identify Trends) testing->analysis hypothesis Formulate SAR Hypothesis analysis->hypothesis hypothesis->design Iterate optimization Lead Optimization hypothesis->optimization

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Key SAR Insights for Sulfonamide Inhibitors

Based on extensive research into sulfonamide-based carbonic anhydrase inhibitors, several key structural features influence activity: [3][5]

  • The Sulfonamide Moiety (–SO₂NH₂): The unsubstituted sulfonamide is a critical zinc-binding group. Primary sulfonamides (R-SO₂NH₂) are generally potent inhibitors. [5]2. N1-Substitution:

    • Monosubstitution on the sulfonamide nitrogen can be tolerated and is a key area for introducing diversity to explore different pockets of the active site. [4] * Disubstitution generally leads to a significant loss of activity, as it prevents the nitrogen from coordinating with the active site zinc ion.

  • The Aromatic Ring:

    • The 3-chloro-4-nitrobenzene ring itself provides a rigid scaffold that orients the substituents.

    • Substituents on the N1-attached moiety can have profound effects. For example, adding heterocyclic rings can introduce new hydrogen bonding or hydrophobic interactions with active site residues, often increasing potency. [3] * The size, shape, and electronics of the N1-substituent are critical. Bulky groups may cause steric clashes, while groups capable of forming hydrogen bonds with residues like Thr199 in the CA active site can enhance binding affinity.

Example SAR Table:

Compound IDN1-SubstituentIC₅₀ (nM) vs hCA IISAR Interpretation
CNBS-001 Phenyl85.4Baseline aromatic interaction.
CNBS-002 4-Fluorophenyl42.1Electron-withdrawing group may enhance interaction.
CNBS-006 4-Hydroxyphenyl35.5Potential for a new hydrogen bond with an active site residue.
CNBS-007 3,4-Dichlorophenyl95.2Steric hindrance or unfavorable electronic effect from second chloro group.
CNBS-004 Morpholin-4-yl25.8Heterocycle likely makes favorable interactions within the active site.

Note: Data are hypothetical and for illustrative purposes only.

By systematically synthesizing and testing analogs, a detailed map of the enzyme's active site requirements can be constructed. This knowledge is paramount for the next stage of drug discovery: lead optimization, where promising hits are refined to improve potency, selectivity, and drug-like properties.

References

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016). Taylor & Francis Online. Available at: [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. Available at: [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). Research Square. Available at: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube. Available at: [Link]

  • Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. (2005). ACS Publications. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information. Available at: [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). ResearchGate. Available at: [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). PubMed. Available at: [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Publishing. Available at: [Link]

  • Enzyme Inhibition: Mechanisms and Scope. (2012). SciSpace. Available at: [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). OMICS International. Available at: [Link]

Sources

Method

Experimental protocol for the reduction of the nitro group in 3-Chloro-4-nitrobenzene-1-sulfonamide

[1] Executive Summary & Strategic Rationale The reduction of 3-Chloro-4-nitrobenzene-1-sulfonamide to 4-Amino-3-chlorobenzene-1-sulfonamide (3-Chlorosulfanilamide) presents a classic chemoselectivity challenge in organic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Rationale

The reduction of 3-Chloro-4-nitrobenzene-1-sulfonamide to 4-Amino-3-chlorobenzene-1-sulfonamide (3-Chlorosulfanilamide) presents a classic chemoselectivity challenge in organic synthesis: the "Halogen Retention Paradox." [1]

While the nitro group (


) is easily reduced to an amine (

), the adjacent chlorine atom at the ortho position is highly susceptible to hydrogenolysis (hydrodechlorination) under standard catalytic hydrogenation conditions (e.g.,

). Loss of the chlorine atom results in the formation of sulfanilamide, a critical impurity that is chemically similar to the target, making downstream purification difficult and costly.

This guide provides two validated protocols designed to decouple these competing reaction pathways:

  • Protocol A (Stoichiometric): Tin(II) Chloride Reduction – High fidelity, ideal for gram-scale optimization and impurity profiling.[1]

  • Protocol B (Scalable): Iron/Ammonium Chloride Reduction – A modified Béchamp process that is cost-effective and environmentally milder than classical acid reductions.[1]

Chemical Identity & Properties

PropertySubstrateTarget Product
IUPAC Name 3-Chloro-4-nitrobenzene-1-sulfonamide4-Amino-3-chlorobenzene-1-sulfonamide
CAS Registry 97-09-6 (Isomer check required*)Product specific CAS varies by salt form
Molecular Weight 236.63 g/mol 206.65 g/mol
Key Functionality Nitro (

), Aryl Chloride (

), Sulfonamide (

)
Aniline (

), Aryl Chloride (

), Sulfonamide (

)
Solubility Soluble in EtOAc, MeOH, DMF; Poor in WaterSoluble in MeOH, DMSO, Dilute Acid

*Note: Ensure regiochemical verification. The 4-chloro-3-nitro isomer is also common.[1] This protocol applies to both, but retention times will differ.

Reaction Mechanism & Selectivity Logic

The following diagram illustrates the competing pathways. The goal is to enforce the Green Pathway while strictly inhibiting the Red Pathway .

G Substrate 3-Chloro-4-nitro benzene-1-sulfonamide Intermediate Nitroso/Hydroxylamine Intermediates Substrate->Intermediate Reduction (Step 1) Target TARGET: 4-Amino-3-chloro benzene-1-sulfonamide Intermediate->Target Selective Reduction (SnCl2 or Fe0) Impurity IMPURITY: Sulfanilamide (Dechlorinated) Intermediate->Impurity Hydrodechlorination (Pd/C + H2) Target->Impurity Over-reduction (Prolonged reaction)

Figure 1: Chemoselectivity map highlighting the risk of hydrodechlorination.

Protocol A: High-Fidelity Stannous Chloride Reduction

Best for: Lab scale (<10g), impurity standard synthesis, and high-purity requirements.[1] Mechanism: Single Electron Transfer (SET).


 oxidizes to 

, avoiding the metal-hydride species responsible for breaking C-Cl bonds.[1]
Reagents
  • Substrate: 1.0 eq

  • Tin(II) Chloride Dihydrate (

    
    ): 5.0 eq[2]
    
  • Solvent: Ethanol (Absolute) or Ethyl Acetate[3]

  • Workup: 10%

    
     or Saturated 
    
    
    
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-4-nitrobenzene-1-sulfonamide (1.0 eq) in Ethanol (

    
    ).
    
    • Note: If solubility is poor at RT, mild heating (

      
      ) is acceptable.
      
  • Reagent Addition: Add

    
      (5.0 eq) in a single portion.
    
    • Observation: The reaction is slightly exothermic. A color change (yellow to orange/brown) is typical.

  • Reaction: Fit a reflux condenser and heat the mixture to 70–75°C (gentle reflux) for 2–3 hours .

    • Monitoring: Monitor by TLC (50:50 EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      amine spot (
      
      
      , often streaks).
  • Quench & Workup (Critical Step):

    • Cool the mixture to room temperature.

    • The "Tin Emulsion" Fix: Pour the reaction mixture into ice-cold water. Slowly adjust pH to 8–9 using 10% NaOH or Sat.

      
       .
      
    • Why? This converts soluble tin salts into insoluble tin oxides/hydroxides.[1]

    • Filter the resulting slurry through a Celite pad to remove the tin solids. Wash the pad with Ethyl Acetate.

  • Extraction: Extract the filtrate with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.

Protocol B: Scalable Iron/Ammonium Chloride Reduction

Best for: Scale-up (>10g), cost-efficiency, and "green" chemistry compliance (avoids strong acids).[1] Mechanism: Surface-mediated electron transfer on


.[1] The use of 

provides a buffered protic source, preventing the acidic conditions that can degrade sulfonamides or promote side reactions.
Reagents
  • Substrate: 1.0 eq

  • Iron Powder (325 mesh, reduced): 4.0 – 5.0 eq

  • Ammonium Chloride (

    
    ): 0.5 – 1.0 eq
    
  • Solvent: Ethanol/Water (3:1 ratio)[4]

Workflow Diagram

ProtocolB Start Start: Dissolve Substrate in EtOH/H2O (3:1) Activate Add NH4Cl (0.5 eq) Heat to 60°C Start->Activate FeAdd Portion-wise Addition of Fe Powder (4.0 eq) Activate->FeAdd Reflux Reflux (80°C) 1 - 2 Hours FeAdd->Reflux Check IPC: TLC/HPLC Complete? Reflux->Check Check->Reflux No Filter Hot Filtration (Remove Fe Sludge) Check->Filter Yes Precip Concentrate & Crystallize or Acid-Base Extract Filter->Precip

Figure 2: Operational workflow for Iron-mediated reduction.[1]

Step-by-Step Methodology
  • Preparation: In a 3-neck flask fitted with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), suspend 3-Chloro-4-nitrobenzene-1-sulfonamide (1.0 eq) in Ethanol/Water (3:1 v/v) .

  • Activation: Add

    
      (0.5 eq). Heat the mixture to 60°C .
    
  • Iron Addition: Add Iron Powder (4.0 eq) portion-wise over 15 minutes.

    • Safety: Hydrogen gas may be evolved in trace amounts; ensure venting.[1]

  • Reaction: Increase temperature to reflux (~80°C ) and stir vigorously for 1–2 hours .

    • Visual Cue: The grey iron powder will darken to a black sludge (

      
      ).
      
  • Workup:

    • Hot Filtration: While still hot, filter the mixture through Celite to remove iron residues. Wash with hot Ethanol.[1][5]

    • Note: If the filtrate turns green/brown upon cooling, trace iron is present. Treat with activated carbon and re-filter.[1]

    • Isolation: Concentrate the filtrate to remove Ethanol. The product often precipitates from the remaining aqueous phase upon cooling. Collect by filtration.[1][2][4]

Analytical Validation

To validate the success of the protocol, you must confirm the reduction of the nitro group and the retention of the chlorine atom.

MethodExpected Signal Change
1H NMR (DMSO-d6)Nitro (Start): Aromatic protons desheilded (downfield). Amino (Product): Aromatic protons shift upfield (shielded). Appearance of broad singlet (

) at

5.0–6.0 ppm.[1]
HPLC Shift: Product will elute earlier than the nitro substrate (more polar). Purity: Check for peak at retention time of Sulfanilamide (de-chlorinated impurity).
Mass Spec Start:

(Cl isotope pattern). Product:

(Cl isotope pattern). Impurity:

(Loss of Cl pattern).

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters.

  • Mahajan, S., et al. (2006). Environmentally benign synthesis of aromatic amines using iron powder in water. Green Chemistry.

  • Blaser, H. U. (2002). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.

  • Common Organic Chemistry. (n.d.).[1] Nitro Reduction: Stannous Chloride Conditions.

Sources

Application

Reaction conditions for nucleophilic aromatic substitution on 3-Chloro-4-nitrobenzene-1-sulfonamide

Application Note: Optimization of SNAr Conditions for 3-Chloro-4-nitrobenzene-1-sulfonamide Scaffolds Abstract & Strategic Overview This guide details the reaction parameters for functionalizing 3-Chloro-4-nitrobenzene-1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of SNAr Conditions for 3-Chloro-4-nitrobenzene-1-sulfonamide Scaffolds

Abstract & Strategic Overview

This guide details the reaction parameters for functionalizing 3-Chloro-4-nitrobenzene-1-sulfonamide . This scaffold is a critical intermediate in the synthesis of sulfonamide-based carbonic anhydrase (CA) inhibitors, antitumor agents, and antimicrobials.

The Chemical Challenge: The reactivity of this substrate is governed by the "Ortho-Nitro Effect." The chlorine atom at position 3 is activated for nucleophilic displacement by the nitro group at position 4. However, the sulfonamide group at position 1 (


) presents a competing variable: it is acidic. Under strongly basic conditions, the sulfonamide nitrogen deprotonates, creating a negative charge that pushes electron density into the ring, potentially deactivating the system toward nucleophilic attack.

Successful synthesis requires balancing activation energy (to drive SNAr) against acidity management (to prevent catalyst poisoning or solubility issues).

Mechanistic Insight

The reaction proceeds via a two-step Addition-Elimination mechanism.[1] The rate-determining step is the formation of the Meisenheimer Complex , where the negative charge is delocalized onto the nitro group oxygen atoms.[1]

Key Structural Drivers:

  • Activation: The

    
     group (ortho to Cl) acts as an electron sink, stabilizing the transition state.
    
  • Inductive Assist: The

    
     group (meta to Cl) exerts an inductive electron-withdrawing effect (-I), lowering the LUMO energy of the ring, though it cannot stabilize the Meisenheimer complex via resonance.
    
Figure 1: Mechanistic Pathway & Competition

SNAr_Mechanism Substrate 3-Chloro-4-nitro benzenesulfonamide Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex k1 (Slow) Nucleophilic Attack Side_Product Deprotonated Species (Ring Deactivated) Substrate->Side_Product Strong Base (Deprotonation) Nuc Nucleophile (R-NH2 or Ar-O-) Nuc->Complex Product S_NAr Product (Substituted) Complex->Product k2 (Fast) -Cl Elimination Side_Product->Substrate H+ Workup

Caption: The SNAr pathway (top) competes with sulfonamide deprotonation (bottom). The ortho-nitro group is essential for stabilizing the Meisenheimer complex.

Critical Reaction Parameters

Solvent Selection

Solvent choice dictates both reaction rate and workup difficulty.

SolventPolaritySolubilityReaction RateRecommendation
DMF HighExcellentFastPreferred for difficult nucleophiles (phenols). Hard to remove.
DMSO HighExcellentFastestUse only if DMF fails; difficult workup (high BP).
Ethanol ModerateModerateModeratePreferred for amines. "Green" choice; allows product precipitation.
Water HighPoorSlowGenerally unsuitable unless using phase transfer catalysis.
Base Selection
  • For Amines (Aminolysis): Use excess amine (2.5–3.0 eq). The amine acts as both nucleophile and HCl scavenger. Avoid inorganic bases like NaOH, which will deprotonate the sulfonamide instantly.

  • For Phenols/Thiols: Use Anhydrous

    
      (1.5 eq) in DMF. The carbonate is strong enough to deprotonate the phenol (to generate the phenoxide nucleophile) but the heterogeneous nature allows the reaction to proceed without fully sequestering the sulfonamide as an inert salt.
    

Experimental Protocols

Protocol A: Amination (Standard)

Target: Synthesis of 3-(alkylamino)-4-nitrobenzenesulfonamides.

Reagents:

  • 3-Chloro-4-nitrobenzenesulfonamide (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperidine) (3.0 eq)

  • Ethanol (Absolute) or DMF (if solubility is poor)

Procedure:

  • Setup: Charge a round-bottom flask with 3-Chloro-4-nitrobenzenesulfonamide (1.0 g, 4.2 mmol) and Ethanol (15 mL).

  • Addition: Add the amine (12.6 mmol) dropwise while stirring.

    • Observation: The suspension usually clears, and the solution turns from pale yellow to deep orange/red (indicative of the charge-transfer complex).

  • Reaction: Heat to Reflux (78°C) for 2–4 hours.

    • Monitor: Check TLC (SiO2, 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear; a lower Rf yellow/orange spot will appear.

  • Workup:

    • Method 1 (Precipitation): Cool to room temperature. Pour the mixture into ice-cold water (50 mL) containing dilute HCl (to pH 4–5). The product will precipitate as a yellow/orange solid. Filter and wash with water.[2]

    • Method 2 (Extraction): If using DMF, pour into brine, extract with Ethyl Acetate (3x), wash organic layer with LiCl (5% aq) to remove DMF, dry over

      
      , and concentrate.
      
Protocol B: Etherification (Phenol Displacement)

Target: Synthesis of 3-phenoxy-4-nitrobenzenesulfonamide derivatives.

Reagents:

  • 3-Chloro-4-nitrobenzenesulfonamide (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • DMF (Anhydrous)

Procedure:

  • Activation: In a dry flask, dissolve the phenol (1.1 eq) in DMF. Add

    
     (1.5 eq) and stir at RT for 15 mins to generate the phenoxide.
    
  • Addition: Add 3-Chloro-4-nitrobenzenesulfonamide (1.0 eq) in one portion.

  • Reaction: Heat to 80–90°C for 6–12 hours.

    • Note: Higher temperature is required compared to amines because phenoxides are harder nucleophiles and the leaving group is on a deactivated ring relative to typical picryl systems.

  • Workup: Pour into crushed ice/1N HCl. The acidification is crucial to protonate the sulfonamide (if it formed a salt) and precipitate the neutral product. Recrystallize from EtOH/Water.

Workflow Decision Tree

Use this logic flow to determine the optimal conditions for your specific derivative.

Optimization_Flow Start Select Nucleophile Type_N Amine (N-Nuc) Start->Type_N Type_O Phenol/Alcohol (O-Nuc) Start->Type_O Solvent_N Solvent: Ethanol Type_N->Solvent_N Solvent_O Solvent: DMF Type_O->Solvent_O Base_N Base: Excess Amine (3.0 eq) Solvent_N->Base_N Base_O Base: K2CO3 (1.5 eq) Solvent_O->Base_O Temp_N Temp: Reflux (78°C) Base_N->Temp_N Temp_O Temp: 90°C Base_O->Temp_O Workup_N Precipitate in Dilute HCl/Ice Temp_N->Workup_N Workup_O Acidify (pH 4) Extract EtOAc Temp_O->Workup_O

Caption: Decision matrix for selecting solvent, base, and temperature based on nucleophile type.

Troubleshooting & QC

IssueProbable CauseCorrective Action
No Reaction (TLC) Sulfonamide deprotonation deactivated the ring.Switch from strong ionic bases (NaOH) to weaker bases (

) or use the nucleophile itself as base. Increase Temp to 100°C.
Dark Tarry Mixture Thermal decomposition or oxidation.Perform reaction under Nitrogen (

) atmosphere. Reduce temp by 10°C.
Product Soluble in Water Sulfonamide is in salt form (

).[3]
Acidify the aqueous workup to pH 4–5 to ensure the sulfonamide is protonated (

) and precipitates.
Incomplete Conversion Moisture in solvent (inhibits SNAr).Use anhydrous DMF/Ethanol. Water solvates the nucleophile, reducing its reactivity.

References

  • Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides. Journal of Medicinal Chemistry.

    • (Validates the use of sulfonamide scaffolds in drug design).

  • BenchChem. (2025).[1] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions.

    • (General protocols for nitro-haloarene substitutions).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative text on the SNAr mechanism and Meisenheimer complexes).
  • Casini, A., et al. (2004).

    • (Specific examples of aminolysis of chloro-nitrobenzenesulfonamides).

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-Chloro-4-nitrobenzene-1-sulfonamide as a Core Scaffold in Modern Agrochemical Discovery

An In-Depth Guide for Agrochemical R&D Professionals Abstract: The relentless evolution of pest and weed resistance, coupled with increasing regulatory scrutiny, necessitates the continuous discovery of novel agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Agrochemical R&D Professionals

Abstract: The relentless evolution of pest and weed resistance, coupled with increasing regulatory scrutiny, necessitates the continuous discovery of novel agrochemical active ingredients. The sulfonamide functional group represents a privileged scaffold in medicinal and agricultural chemistry, forming the backbone of numerous commercial herbicides and fungicides.[1] This document positions 3-Chloro-4-nitrobenzene-1-sulfonamide (CAS: 97-09-6) not as a terminal agrochemical, but as a pivotal, highly versatile starting material and structural scaffold for the synthesis of new molecular entities. Its unique electronic and chemical properties make it an ideal building block for creating diverse chemical libraries aimed at identifying next-generation crop protection solutions.[2] This guide provides a comprehensive overview of the scientific rationale for its use, detailed protocols for its synthesis and derivatization, and robust methodologies for screening its derivatives for herbicidal and fungicidal activity.

Introduction: The Strategic Value of the Sulfonamide Scaffold

The agrochemical discovery pipeline is a high-stakes endeavor, where the identification of promising chemical scaffolds is a critical determinant of success. Sulfonamide-based compounds have a rich history, initially developed as antibacterial agents, their mechanism of action—often involving the competitive inhibition of essential metabolic enzymes—has been successfully translated to agriculture.[3][] In plants, sulfonamide herbicides are renowned for their ability to inhibit the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids, leading to potent herbicidal effects at low application rates.[1]

3-Chloro-4-nitrobenzene-1-sulfonamide emerges as a strategic asset in this context. It provides a pre-functionalized aromatic ring system where the constituent groups serve distinct and advantageous roles:

  • The Sulfonamide Moiety (-SO₂NH₂): This is the primary pharmacophore, providing the key hydrogen bond donors and acceptors for interaction with enzyme active sites. The nitrogen atom also serves as a convenient point for chemical derivatization to explore structure-activity relationships (SAR).[5]

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, it activates the benzene ring, making the chlorine atom more susceptible to nucleophilic aromatic substitution.[6] This enhanced reactivity is crucial for synthetic diversification.

  • The Chlorine Atom (-Cl): It serves as a reactive handle or leaving group, allowing for the introduction of a wide array of functional groups to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[2][6]

This combination of features makes 3-Chloro-4-nitrobenzene-1-sulfonamide an economical and efficient starting point for building large, targeted libraries of novel compounds for high-throughput screening.

Physicochemical Properties & Synthesis Protocols

A thorough understanding of the core scaffold is fundamental to its effective use in a research program.

Key Physicochemical Data
PropertyValueSource
CAS Number 97-09-6[7]
Molecular Formula C₆H₅ClN₂O₄S[7]
Molecular Weight 236.63 g/mol [7]
Appearance Solid[7]
LogP (experimental) 0.66[7]
Protocol: Synthesis of the Core Scaffold

This protocol details the synthesis of 4-Chloro-3-nitrobenzenesulfonamide, a positional isomer that follows a similar and well-documented synthetic logic. The synthesis of the title compound, 3-Chloro-4-nitrobenzene-1-sulfonamide, would proceed from 2-chloro-1-nitrobenzene.[8]

Protocol 2.2.1: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide [8]

Causality: This two-step process first introduces the reactive sulfonyl chloride group onto the aromatic ring via electrophilic substitution with chlorosulfonic acid. The subsequent reaction with ammonia performs a nucleophilic substitution at the sulfonyl chloride to form the stable sulfonamide.

Materials:

  • 2-Chloronitrobenzene

  • Chlorosulfonic acid

  • Aqueous ammonia (25-30%)

  • Methanol

  • Toluene

  • Water (deionized)

  • Ice

Procedure:

  • Chlorosulfonation: Slowly and cautiously add 450 mL of chlorosulfonic acid to 100 g of 2-chloronitrobenzene in a suitable reaction vessel equipped with a stirrer and gas trap, maintaining the temperature below 20°C with an ice bath.

  • Heat the reaction mixture to 100°C and maintain for 6 hours. The reaction progress can be monitored by TLC.

  • Cool the mixture to ambient temperature and continue stirring for an additional 12 hours.

  • Ammonolysis: In a separate, large vessel, prepare 800 mL of chilled aqueous ammonia. Slowly and carefully pour the reaction mass from step 3 into the chilled ammonia with vigorous stirring, ensuring the temperature does not exceed -10°C.

  • Continue stirring the reaction mixture for 3 hours at -10°C.

  • Allow the mixture to warm to room temperature (approx. 23°C) and stir for a further 2 hours.

  • Purification: Filter the resulting solid precipitate and wash it three times with 200 mL portions of water.

  • Dissolve the crude solid in 600 mL of methanol at 60°C. Add 200 mL of water and stir for 1 hour at 60°C. Repeat the water addition and stirring twice more.

  • Cool the mixture to room temperature, stir for 1 hour, and filter the purified solid.

  • Wash the solid with a 1:1 mixture of methanol and water (100 mL).

  • Dry the solid under vacuum at 60°C to yield the final product. Further crystallization from toluene can be performed if higher purity is required.[8]

G A 2-Chloronitrobenzene C Chlorosulfonation (100°C, 6h) A->C B Chlorosulfonic Acid (HSO3Cl) B->C D 4-Chloro-3-nitrobenzenesulfonyl chloride C->D F Ammonolysis (<0°C) D->F E Aqueous Ammonia (NH4OH) E->F G 4-Chloro-3-nitrobenzene- 1-sulfonamide F->G

Caption: Workflow for the synthesis of a key sulfonamide intermediate.

Protocol: General Derivatization via N-Substitution

Causality: This protocol leverages the nucleophilic character of primary and secondary amines to displace the hydrogen on the sulfonamide nitrogen, forming a new, more complex sulfonamide derivative. A base is required to neutralize the hydrogen chloride (HCl) byproduct if starting from a sulfonyl chloride, or to facilitate deprotonation of the sulfonamide.[9]

Materials:

  • 3-Chloro-4-nitrobenzene-1-sulfonamide (or other sulfonyl chloride precursor)

  • Desired primary or secondary amine (e.g., aniline, piperidine derivatives)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Potassium Carbonate)

Procedure:

  • Dissolve 1 mmol of 3-Chloro-4-nitrobenzene-1-sulfonamide (or its corresponding sulfonyl chloride) in 20 mL of anhydrous dichloromethane.

  • Add 1.2 mmol of the desired amine to the solution.

  • Add 1.5 mmol of triethylamine to the reaction mixture to act as an acid scavenger.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with diluted HCl, a saturated solution of NaHCO₃, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the final N-substituted sulfonamide derivative.

Application in Herbicide Discovery

The primary application for this scaffold in agrochemical R&D is the discovery of novel herbicides. The screening process is designed as a funnel, starting with broad, high-throughput methods and progressing to more complex, whole-organism assays.

Scientific Rationale: Targeting Acetolactate Synthase (ALS)

Many commercial sulfonamide herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms, but is absent in animals, providing an inherent selectivity.[1] By acting as a competitive inhibitor, the sulfonamide derivative blocks the metabolic pathway, leading to a deficiency in these essential amino acids and ultimately causing plant death.

G sub Pyruvate als Acetolactate Synthase (ALS) sub->als prod α-Acetolactate als->prod amino Valine, Leucine, Isoleucine prod->amino ... herb Sulfonamide Herbicide herb->als

Caption: Sulfonamide herbicides inhibit the ALS enzyme, blocking amino acid synthesis.

Protocol: High-Throughput In Vitro Screening

Protocol 3.2.1: Green Algae Cell Suspension Assay [11]

Causality: This method uses green algae (Chlorella sp.) as a model organism for a rapid and sensitive primary screen.[11] Algae possess a similar ALS enzyme to higher plants, and inhibition of their growth, easily measured by spectrophotometry, serves as a strong indicator of potential herbicidal activity. It allows for the rapid elimination of inactive compounds before moving to more resource-intensive greenhouse trials.

Materials:

  • Chlorella sp. cell suspension culture

  • Liquid growth medium (e.g., Bold's Basal Medium)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Plate reader (spectrophotometer)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, add the appropriate volume of test compound stock to achieve the desired final screening concentration (e.g., 10, 50, 100 µM) in a final volume of 200 µL. Include solvent-only (DMSO) and no-treatment controls.

  • Add a known concentration of Chlorella cell suspension to each well.

  • Incubate the plates under controlled light and temperature conditions for 72-96 hours.

  • Measure the optical density (OD) at a suitable wavelength (e.g., 680 nm) to determine cell growth.

  • Calculate the percent inhibition of growth for each compound relative to the solvent control. Compounds showing significant inhibition (e.g., >50%) are considered "hits".

Protocol: Whole-Plant Pot Assays

Causality: This is the definitive secondary screen to confirm herbicidal activity on target weed species and assess crop selectivity. It evaluates the compound's performance under more realistic conditions, accounting for factors like uptake, translocation, and metabolism within the plant.[12]

Protocol 3.3.1: Pre- and Post-Emergence Herbicide Screening [13]

Materials:

  • Pots filled with a standardized soil mix

  • Seeds of target weed species (e.g., Alopecurus myosuroides, Amaranthus retroflexus) and crop species (e.g., wheat, corn).

  • Test compounds formulated as a sprayable solution with appropriate adjuvants.

  • Laboratory track sprayer for uniform application.

  • Greenhouse with controlled environment.

  • Known active herbicide as a positive control (e.g., chlorsulfuron).

Procedure:

  • Pre-Emergence Application:

    • Sow seeds of weed and crop species at the appropriate depth in pots.

    • Immediately after sowing, spray the soil surface with the test compound at a defined rate (e.g., 100, 250, 500 g a.i./ha).

    • Water the pots and move them to the greenhouse.

  • Post-Emergence Application:

    • Sow seeds and allow them to grow in the greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).

    • Spray the foliage of the plants with the test compound at the defined rates.

    • Return the pots to the greenhouse.

  • Assessment:

    • After 21-28 days, visually assess the plants for herbicidal injury using a 0-100% scale (0 = no effect, 100 = complete death).

    • For a more quantitative measure, harvest the above-ground biomass and measure the fresh or dry weight.[12]

    • Calculate the percent growth reduction compared to untreated controls.

Data Interpretation

Results from the whole-plant assay should be recorded systematically to facilitate SAR analysis.

Compound IDApplicationRate (g/ha)Weed Species A (% Injury)Weed Species B (% Injury)Crop Species X (% Injury)
Scaffold-001 Pre-Em250857010
Scaffold-002 Pre-Em25040355
Scaffold-001 Post-Em250959015
Scaffold-002 Post-Em250605010
Control Post-Em100989520

Exploring Fungicidal and Other Potential Activities

The versatility of the sulfonamide scaffold extends beyond herbicides. Derivatives have shown potent antifungal and even insecticidal activities.[14][15] Therefore, any newly synthesized library should be screened for these activities to maximize the value of the synthetic effort.

Protocol: In Vitro Antifungal Assay

Protocol 4.1.1: Poisoned Food Technique

Causality: This method assesses the direct inhibitory effect of a compound on the mycelial growth of a target fungus. The compound is incorporated into the growth medium, and the reduction in fungal colony size is measured.

Materials:

  • Pure cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium solani).

  • Potato Dextrose Agar (PDA) medium.

  • Test compounds dissolved in a suitable solvent (e.g., acetone, DMSO).

  • Sterile petri dishes.

  • Fungicide standard (e.g., Carbendazim).

Procedure:

  • Prepare molten PDA medium and cool it to approximately 45-50°C.

  • Add the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Pour the "poisoned" media into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.

  • Place the fungal disc, mycelium-side down, in the center of the treated and control PDA plates.

  • Incubate the plates at a suitable temperature (e.g., 25°C) for 5-7 days, or until the fungal growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percent inhibition of mycelial growth compared to the solvent control.

Conclusion and Future Outlook

3-Chloro-4-nitrobenzene-1-sulfonamide is a powerful and efficient tool in the agrochemical R&D arsenal. It serves as an exemplary starting point for the generation of novel molecular libraries targeting critical enzymatic pathways in weeds and pathogens. The protocols outlined in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of its derivatives. Successful identification of a "hit" compound from these screening cascades initiates a more intensive phase of lead optimization, involving detailed SAR studies, mode of action confirmation, and evaluation of toxicological and environmental profiles to develop a safe and effective commercial product.

References

  • Contract Laboratory. (2025, April 16). Herbicide Testing: Resistance, Residues, and Soil Impact.
  • Cambridge University Press & Assessment. (2017, January 20). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science.
  • Picmonic. Sulfonamides Mechanisms PDF.
  • PrepChem.com. Synthesis of 3-nitro-4-chlorobenzenesulfonylchloride.
  • PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • HRAC. (2017, October 13). European Guidelines to conduct herbicide resistance tests.
  • BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • PMC. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening.
  • Synthesis, spectral characterization and bioactivity evaluation of sulfonamide derivatives of p-nitrobenzene sulfonylchloride. (n.d.).
  • Testing for and Deactivating Herbicide Residues. (2025, March 15).
  • PubMed. (2009, June 15). Penoxsulam--structure-activity Relationships of Triazolopyrimidine Sulfonamides.
  • ChemicalBook. (2026, January 13). 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel
  • PubChem. 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324.
  • Journal of Synthetic Chemistry. (2023, December 9). Original Research J. Synth. Chem.
  • CymitQuimica. CAS 97-08-5: 4-Chloro-3-nitrobenzenesulfonyl chloride.
  • MDPI. (2022, January 28).
  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • Google Patents. US4127405A - Herbicidal sulfonamides.
  • SciSpace. (2018, February 15). Development of novel pesticides in the 21st century.
  • Semantic Scholar. Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides.
  • Wikipedia. 4-Nitrochlorobenzene.
  • NCBI Bookshelf. Exposure Data - Some nitrobenzenes and other industrial chemicals.
  • Repurposing sulfonamide-scaffolds for enhanced and sustainable malaria therapy. (2025, June 27).

Sources

Application

Application Notes and Protocols: 3-Chloro-4-nitrobenzene-1-sulfonamide as a Versatile Precursor for the Synthesis of Sulfonamide-Based Drug Candidates

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-chloro-4-nitrobenzene-1-sulfonamide as a pivotal precursor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-chloro-4-nitrobenzene-1-sulfonamide as a pivotal precursor in the synthesis of diverse sulfonamide-based therapeutic agents. We delve into the core chemical principles governing its reactivity, present detailed, validated protocols for its derivatization, and outline robust analytical methods for product characterization. The causality behind experimental choices is explained to empower researchers with a deep, mechanistic understanding of the synthetic pathways.

Introduction: The Strategic Importance of 3-Chloro-4-nitrobenzene-1-sulfonamide

3-Chloro-4-nitrobenzene-1-sulfonamide (CAS No. 97-09-6) is a highly functionalized aromatic compound that serves as an invaluable building block in modern medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: a primary sulfonamide, a nitro group, and a chlorine atom. The benzene ring is electron-deficient due to the powerful electron-withdrawing effects of the para-nitro and ortho-sulfonyl groups. This electronic arrangement critically activates the chlorine atom at the 3-position for nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic partner for a wide array of nucleophiles.[2]

Sulfonamides are a cornerstone of pharmacology, exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, antiviral, and diuretic properties.[3][4][5] The ability to readily introduce diverse chemical moieties via the reactive chloro-substituent, coupled with the potential for subsequent modification of the nitro and sulfonamide groups, positions 3-chloro-4-nitrobenzene-1-sulfonamide as a strategic starting material for generating libraries of novel drug candidates.

Table 1: Physicochemical Properties of 3-Chloro-4-nitrobenzene-1-sulfonamide

PropertyValueReference
CAS Number 97-09-6[1]
Molecular Formula C₆H₅ClN₂O₄S[1]
Molecular Weight 236.63 g/mol [1]
Appearance Pale yellow to yellow crystalline solid[6]
Melting Point 43-47 °C[6]
Solubility Soluble in acetone, dichloromethane; Insoluble in water[2][6]

Core Synthetic Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic transformation involving 3-chloro-4-nitrobenzene-1-sulfonamide is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly favored due to the electronic stabilization of the intermediate Meisenheimer complex by the strongly electron-withdrawing nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups. These groups delocalize the negative charge of the intermediate, lowering the activation energy of the reaction.

The general mechanism involves two key steps:

  • Nucleophilic Attack: An incoming nucleophile (e.g., an amine, alcohol, or thiol) attacks the carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

This predictable and efficient reaction allows for the coupling of various nitrogen, oxygen, or sulfur-containing fragments to the core benzene sulfonamide scaffold.[7]

Experimental Protocols

Safety First: 3-Chloro-4-nitrobenzene-1-sulfonamide and its derivatives are irritants and potentially harmful.[1] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and impervious gloves.[8][9][10][11][12]

Protocol 1: General Synthesis of N-Substituted Sulfonamide Derivatives via SNAr

This protocol details a generalized procedure for the reaction of 3-chloro-4-nitrobenzene-1-sulfonamide with a primary or secondary amine.

Objective: To replace the chlorine atom with a desired amine nucleophile.

Materials:

  • 3-Chloro-4-nitrobenzene-1-sulfonamide (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-nitrobenzene-1-sulfonamide (1.0 eq) and the chosen aprotic polar solvent (approx. 0.1-0.2 M concentration).

  • Add the base (e.g., K₂CO₃, 2.5 eq) to the suspension.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) or by recrystallization to afford the pure N-substituted product.

Causality:

  • Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure the reaction goes to completion.[3]

  • Solvent: Aprotic polar solvents are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Heat: Heating provides the necessary activation energy to overcome the reaction barrier, increasing the reaction rate.

G cluster_workflow General S-NAr Workflow start Combine Reactants: - 3-Chloro-4-nitrobenzene-1-sulfonamide - Amine (Nu:) - Base - Solvent (e.g., DMF) react Heat Reaction (80-100 °C) Monitor via TLC/HPLC start->react workup Aqueous Workup: - Quench with H₂O - Extract with EtOAc react->workup dry Dry & Concentrate: - Wash with Brine - Dry over Na₂SO₄ - Remove Solvent workup->dry purify Purification: - Column Chromatography or Recrystallization dry->purify product Pure N-Substituted Sulfonamide Product purify->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Workflows for 3-Chloro-4-nitrobenzene-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling the synthesis and purification of 3-Chloro-4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling the synthesis and purification of 3-Chloro-4-nitrobenzene-1-sulfonamide (CAS: 93745-74-5).

Rather than providing a generic recipe, this guide deconstructs the physicochemical causality behind each purification step. By understanding how the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups manipulate the molecule's solubility and acidity, you can execute self-validating protocols that guarantee high-purity yields.

Physicochemical Grounding & Causality

To purify a compound effectively, you must exploit its physical properties against those of its impurities. The table below summarizes the critical data driving our purification strategy.

ParameterValueCausality / Impact on Purification Strategy
Molecular Weight 236.63 g/mol Standard metric for stoichiometric and yield calculations.
Estimated pKa ~8.5 - 9.0The strong electron-withdrawing -NO₂ and -Cl groups increase the acidity of the sulfonamide N-H proton compared to standard benzenesulfonamides (pKa ~9.2–9.5)[1][2][3]. This enables selective dissolution in aqueous base.
Aqueous Solubility Sparingly solubleThe neutral species is hydrophobic[4], allowing for near-quantitative precipitation upon acidification of its sodium salt.
Organic Solubility Soluble in EtOAc; Insoluble in HexaneEthyl acetate (EtOAc) serves as an excellent "good solvent," while hexane acts as an "anti-solvent" for highly selective recrystallization[5][6].
Core Purification Workflow

The most robust method for purifying crude 3-Chloro-4-nitrobenzene-1-sulfonamide is a two-phase approach: an Acid-Base Extraction to remove neutral starting materials (e.g., unreacted chloronitrobenzene) and highly acidic byproducts (e.g., sulfonic acids), followed by Recrystallization to purge structurally similar positional isomers.

PurificationWorkflow Crude Crude 3-Chloro-4-nitrobenzene- 1-sulfonamide BaseDissolve Dissolve in 1M NaOH (aq) (Deprotonates N-H) Crude->BaseDissolve Step 1 OrgWash Wash with Dichloromethane (Removes Neutral Impurities) BaseDissolve->OrgWash Step 2 Acidify Acidify to pH 2 with 1M HCl (Precipitates Product) OrgWash->Acidify Step 3 Filter Vacuum Filtration & Cold Water Wash Acidify->Filter Step 4 Recrystallize Recrystallize (Ethyl Acetate / Hexane) Filter->Recrystallize Step 5 Pure Pure 3-Chloro-4-nitrobenzene- 1-sulfonamide Recrystallize->Pure Step 6

Workflow for the acid-base extraction and recrystallization of crude sulfonamide.

Phase 1: Acid-Base Extraction (Self-Validating Protocol)
  • Base Dissolution: Suspend 10 g of crude 3-Chloro-4-nitrobenzene-1-sulfonamide in 100 mL of 1M NaOH (aq). Stir at room temperature for 30 minutes.

    • Causality: The 1M NaOH (pH ~14) fully deprotonates the weakly acidic sulfonamide, shifting it into the aqueous phase as a highly soluble sodium salt.

    • Self-Validation Check: The mixture should clarify. Any undissolved particulate matter represents neutral impurities.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with 3 x 50 mL of Dichloromethane (DCM).

    • Self-Validation Check: Spot the DCM layer on a TLC plate (Hexane:EtOAc 3:1). You should observe high-Rf spots (neutral impurities) and no product at the baseline, confirming zero product loss.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.

    • Causality: Protonating the sulfonamide nitrogen neutralizes the salt, drastically dropping its aqueous solubility and forcing crystallization.

    • Self-Validation Check: Use pH paper to confirm pH < 2. A thick, pale-yellow precipitate will immediately form.

  • Filtration: Vacuum filter the precipitate and wash with 50 mL of ice-cold distilled water to remove residual NaCl and trace sulfonic acids. Dry under vacuum at 50 °C overnight.

Phase 2: Recrystallization
  • Dissolution: Dissolve the dried, base-washed solid in a minimum volume of boiling Ethyl Acetate (approx. 3–5 mL/g).

  • Crystallization: Remove from heat and slowly add Hexane dropwise until the solution becomes faintly cloudy (the cloud point). Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 2 hours[5][6].

    • Causality: The gradual decrease in temperature and polarity selectively crystallizes the target compound while keeping the more soluble ortho/meta positional isomers in the mother liquor.

    • Self-Validation Check: The resulting crystals should be distinct needles or plates. A sharp melting point test and HPLC purity >99% validate the success of the protocol.

Troubleshooting Guides

Q: During the acid-base extraction, my product oiled out instead of precipitating. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the specific solvent mixture, or due to a high concentration of impurities acting as a melting point depressant. Fix: Ensure the aqueous layer is thoroughly chilled (0–5 °C) before and during the addition of HCl. If an oil forms, add a small amount of pure seed crystals and vigorously scratch the inside of the glass flask with a glass rod to induce mechanical nucleation.

Q: I am still seeing a low-Rf impurity on my TLC after recrystallization. What is it? A: A persistent low-Rf (highly polar) spot is likely 3-chloro-4-nitrobenzenesulfonic acid, a hydrolysis byproduct of the sulfonyl chloride starting material. Sulfonic acids are highly polar and water-soluble. Fix: Ensure you wash the filter cake with ample cold water during the acidification step (Step 4). If the impurity persists, dissolve the compound in EtOAc and wash the organic layer with saturated aqueous NaHCO₃ (pH ~8). The sulfonic acid (pKa < 1) will form a water-soluble sodium salt and wash away, while the sulfonamide (pKa ~8.5) will largely remain in the organic layer.

Frequently Asked Questions (FAQs)

Q: Why use Ethyl Acetate/Hexane for recrystallization instead of Ethanol/Water? A: While Ethanol/Water is a greener alternative, 3-Chloro-4-nitrobenzene-1-sulfonamide contains electron-deficient aromatic rings that can be prone to poor recovery in protic aqueous mixtures. Ethyl Acetate/Hexane provides a sharper solubility gradient, which is highly effective at purging structurally similar positional isomers that frequently co-crystallize in Ethanol/Water systems[5][6].

Q: Can I use Sodium Bicarbonate (NaHCO₃) instead of Sodium Hydroxide (NaOH) for the initial extraction? A: No. The pKa of nitrobenzenesulfonamides is typically around 9.2–9.5[1][2][3]. Saturated NaHCO₃ has a pH of ~8.3, which is not basic enough to quantitatively deprotonate the sulfonamide N-H. Using 1M NaOH (pH 14) or 1M Na₂CO₃ (pH ~11) is strictly required to ensure complete conversion to the water-soluble sodium salt, preventing massive product loss during the DCM wash.

References
  • LookChem. "4-Nitrobenzenesulfonamide Properties". URL:[Link]

  • Google Patents. "Process for producing crystal of benzenesulfonamide derivative" (US20050032889A1).
  • PubChem. "4-Nitrobenzenesulfonamide | CID 22784". National Center for Biotechnology Information. URL:[Link]

  • Organic Syntheses. "Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides". URL:[Link]

Sources

Optimization

Technical Support Guide: Synthesis of 3-Chloro-4-nitrobenzene-1-sulfonamide

Yield Optimization & Troubleshooting Center User Query: How to improve the yield of 3-Chloro-4-nitrobenzene-1-sulfonamide synthesis. Target Molecule: 3-Chloro-4-nitrobenzene-1-sulfonamide (CAS: 93745-74-5) Note on Isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Yield Optimization & Troubleshooting Center

User Query: How to improve the yield of 3-Chloro-4-nitrobenzene-1-sulfonamide synthesis. Target Molecule: 3-Chloro-4-nitrobenzene-1-sulfonamide (CAS: 93745-74-5) Note on Isomerism: This guide specifically addresses the 3-Chloro-4-nitro isomer.[1][2] If you are synthesizing the commercially common 4-Chloro-3-nitro isomer (CAS 97-09-6), the ammonolysis steps (Module 2) remain identical, but the upstream precursor synthesis differs.[1][2][3]

Introduction: The Yield "Killers"

In the synthesis of nitrobenzenesulfonamides, yield loss rarely occurs in a single catastrophic failure. Instead, it bleeds out through three specific mechanisms:[2]

  • Diazo-Tarrying (Upstream): Instability of the diazonium intermediate during the Meerwein reaction (if starting from aniline).

  • Hydrolysis (The Critical Step): The sulfonyl chloride intermediate reacts with water instead of ammonia.

  • Disulfonimide Formation: The product reacts with a second molecule of sulfonyl chloride under highly basic conditions.

This guide treats the synthesis as two distinct modules: Precursor Synthesis (The Meerwein Route) and Ammonolysis (The Final Step) .

Module 1: Precursor Synthesis (Sulfonyl Chloride)

Objective: Synthesize 3-Chloro-4-nitrobenzenesulfonyl chloride from 3-Chloro-4-nitroaniline.[1][2][3] Method: Modified Meerwein Sulfonylation (Sandmeyer-type).[1][2][3]

Note: Direct chlorosulfonation of chloronitrobenzenes typically yields the 4-chloro-3-nitro isomer due to directing effects.[1][2][3] To achieve the 3-chloro-4-nitro regiochemistry, you must proceed via the diazonium salt of the corresponding aniline.[1][2][3]

Protocol Optimization
ParameterStandard PracticeHigh-Yield Optimization Why? (Mechanism)
Solvent HCl / WaterGlacial Acetic Acid + Conc.[1][2][3] HCl Acetic acid increases the solubility of the nitro-aniline and stabilizes the diazonium species, preventing "tar" formation.
Catalyst CuCl (Solid)CuCl₂ (Aqueous Solution) Cu(II) facilitates the redox transfer more cleanly in the presence of SO₂.
SO₂ Source NaHSO₃ (Bisulfite)SO₂ Gas (Saturated) Generating SO₂ in situ from bisulfite creates excess water, promoting hydrolysis.[2] Saturating glacial acetic acid with SO₂ gas ensures anhydrous conditions.[2]
Troubleshooting The Meerwein Step

Q: My reaction mixture turned into a black tar during diazotization. What happened? A: The diazonium salt decomposed before reacting with SO₂.

  • Fix: Ensure the temperature remains strictly below 5°C during nitrite addition.

  • Fix: Increase the acidity. If the aniline is not fully protonated/dissolved, it can couple with the formed diazonium salt to form azo dyes (tars). Use more glacial acetic acid.[2]

Q: I have low conversion to the sulfonyl chloride; mostly unreacted diazo. A: Your SO₂ concentration is too low.

  • Fix: The reaction is diffusion-limited. Ensure vigorous stirring and that the acetic acid is fully saturated with SO₂ (approx. 30-40% by weight) before adding the diazonium salt.

Module 2: Ammonolysis (The Critical Yield Step)

Objective: Convert Sulfonyl Chloride to Sulfonamide. Core Issue: Competition between Aminolysis (Product) and Hydrolysis (Sulfonic Acid byproduct).[2]

The "Cold-then-Warm" Protocol

To maximize yield, do not simply dump the chloride into aqueous ammonia. Follow this biphasic protocol:

Step 1: Solvation Dissolve the crude 3-Chloro-4-nitrobenzenesulfonyl chloride in a minimal amount of Acetone or THF .[1][2][3]

  • Reason: The chloride is hydrophobic.[4] If added directly to water, it forms clumps.[2] The interior of the clump doesn't react, while the surface hydrolyzes. Organic solvent ensures homogeneity.[2]

Step 2: Cryogenic Addition Cool the ammonia source (25-30%


) to 0°C .[1][2] Slowly add the organic chloride solution to the ammonia with vigorous stirring.
  • Reason: The reaction is highly exothermic. High heat favors hydrolysis (reaction with water) over aminolysis.[2] Keeping it cold favors the kinetic product (Sulfonamide).

Step 3: The Aging Phase Once addition is complete, allow the mixture to warm to room temperature over 2 hours.

  • Reason: This ensures conversion of any sterically hindered chloride.

Data: Solvent Effects on Yield
Solvent SystemTypical YieldPrimary Impurity
Water only 45-60%Sulfonic acid (Hydrolysis)
DCM / NH₃ (gas) 85-92%Disulfonimide (Over-reaction)
Acetone / Aqueous NH₃ 90-95% Minimal
Troubleshooting Ammonolysis

Q: The product is an oil that won't crystallize. A: You likely have mixed impurities (disulfonimides or unreacted chloride).

  • Fix: Acidify the mixture to pH 1-2 with HCl. This converts the sulfonamide to its neutral form (precipitate) and keeps any amine impurities in solution. If it's still oily, scratch the flask or seed with a crystal of pure product.

Q: My yield is >100%, but the melting point is low. A: You have trapped ammonium salts (Ammonium chloride/sulfonate).

  • Fix: The product must be washed thoroughly with water. Sulfonamides are generally insoluble in cold water, while the salts are highly soluble.

Module 3: Visualizing the Logic

Reaction Pathway & Failure Points

G Start 3-Chloro-4-nitroaniline Diazo Diazonium Salt (Unstable Intermediate) Start->Diazo NaNO2 / HCl AcOH SulfonylCl Sulfonyl Chloride (Active Electrophile) Diazo->SulfonylCl SO2 / CuCl2 (Meerwein) Tar Azo Tars (Temp > 5°C) Diazo->Tar Product 3-Chloro-4-nitrobenzene- 1-sulfonamide SulfonylCl->Product NH3 (aq) Acetone, <0°C Sulfonic Sulfonic Acid (Hydrolysis) SulfonylCl->Sulfonic H2O / Heat Imide Disulfonimide (Excess Chloride) SulfonylCl->Imide High pH / No Solvent

Caption: Critical pathway showing the "Meerwein" route.[1][2] Red dashed lines indicate yield-loss mechanisms (Hydrolysis and Tarrying).[1][2][3]

FAQ: Rapid Diagnostic

SymptomDiagnosisCorrective Action
Black/Brown Crude Decomposition of diazonium salt.[1][2][3]Keep diazotization < 5°C; Increase Acetic Acid volume.
Product dissolves in water wash pH is too high (Sulfonamide is deprotonated).[2]Acidify wash water to pH 2.[2] Sulfonamides are weak acids (

).[2]
Low Yield (Sulfonyl Chloride step) Inefficient SO₂ transfer.[2]Use SO₂ gas saturation instead of bisulfite; ensure vigorous stirring.
Low Yield (Ammonolysis step) Hydrolysis competition.[2]Dissolve chloride in Acetone before adding to ammonia; keep temp < 0°C.

References

  • Meerwein, H., et al. (1957).[2] Verfahren zur Herstellung von aromatischen Sulfonsäurechloriden (Process for the preparation of aromatic sulfonic acid chlorides).[5][6]Chemische Berichte , 90(6), 841-852.[1][2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.[2] (See Section: Synthesis of Sulfonamides via Sulfonyl Chlorides).

  • BenchChem. (2025).[2][7] Reactivity of the Sulfonyl Chloride Functional Group: Technical Guide. (General protocols for ammonolysis optimization).

  • Sigma-Aldrich. (2025).[1][2][3] Product Specification: 4-Chloro-3-nitrobenzenesulfonamide (Isomer comparison).

Sources

Troubleshooting

Optimizing reaction time and temperature for 3-Chloro-4-nitrobenzene-1-sulfonamide derivatization

Technical Support Guide: Optimizing Reaction Conditions for 3-Chloro-4-nitrobenzene-1-sulfonamide Derivatization Introduction: The Scaffold & Its Utility 3-Chloro-4-nitrobenzene-1-sulfonamide is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Optimizing Reaction Conditions for 3-Chloro-4-nitrobenzene-1-sulfonamide Derivatization

Introduction: The Scaffold & Its Utility

3-Chloro-4-nitrobenzene-1-sulfonamide is a critical pharmacophore in medicinal chemistry, serving as a versatile building block for carbonic anhydrase (CA) inhibitors , anticancer agents (specifically targeting hypoxic tumors), and antimicrobial sulfonamides.[1][2]

The molecule features two distinct electrophilic sites and one nucleophilic site, but its primary utility in derivatization lies in the Nucleophilic Aromatic Substitution (SNAr) of the chlorine atom. The chlorine at position 3 is activated by the ortho-nitro group at position 4, making it highly susceptible to displacement by amines, thiols, and alkoxides.

This guide focuses on optimizing the Time (t) and Temperature (T) parameters for this SNAr reaction, as well as the subsequent reduction of the nitro group, to maximize yield and purity.

Part 1: Reaction Kinetics & Thermodynamics (The "Sweet Spot")

Q1: What is the optimal temperature range for displacing the chlorine atom with an amine?

Answer: The "Sweet Spot" is typically 60°C – 90°C .

  • The Science: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[3] While the ortho-nitro group activates the ring, the meta-sulfonamide group provides only weak inductive activation. Therefore, the ring is less reactive than 1-chloro-2,4-dinitrobenzene (Sanger's reagent) and requires thermal energy to overcome the activation barrier.[2]

  • Optimization Logic:

    • < 50°C: Reaction rates are often too slow, leading to incomplete conversion even after 24 hours.[2]

    • > 100°C: Increases the risk of sulfonamide hydrolysis (especially if moisture is present) or degradation of sensitive amine nucleophiles.

    • Recommendation: Start at 80°C in a polar aprotic solvent (DMF, DMSO) or at reflux if using ethanol/isopropanol.[2]

Q2: How does solvent selection dictate reaction time?

Answer: Solvent polarity directly correlates with reaction rate in SNAr mechanisms.

Solvent SystemDielectric Constant (

)
Typical Reaction Time (at 80°C)Pros/Cons
DMF / DMSO High (>36)1 – 3 Hours Fastest. Stabilizes the polar Meisenheimer intermediate.[1][2] Harder to remove (high BP).[1][2]
Ethanol / iPrOH Medium (~20-25)4 – 12 Hours Green/Clean. Product often precipitates upon cooling (easy workup).[1][2] Slower kinetics.[1]
Toluene / THF Low (<7)12 – 24+ Hours Slow. Not recommended unless the nucleophile is strictly hydrophobic.[2]
Q3: My reaction stalls at 70% conversion. Should I increase Time or Temperature?

Answer: Increase Temperature (or concentration), not just time. If a reaction stalls, it often indicates that the thermal energy is insufficient to drive the remaining starting material over the activation barrier, or that the byproduct (HCl) is inhibiting the nucleophile.

  • Action: Add a base scavenger (e.g., Triethylamine or K2CO3, 1.5–2.0 equivalents) to neutralize the HCl generated.[2] This prevents the amine nucleophile from being protonated and deactivated.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the two primary derivatization pathways: Path A (SNAr) and Path B (Nitro Reduction) .[2]

ReactionPathways Start 3-Chloro-4-nitrobenzene- 1-sulfonamide Intermediate Meisenheimer Complex Start->Intermediate Path A: Amine (R-NH2) Base, 80°C ProductB 3-Chloro-4-amino benzenesulfonamide Start->ProductB Path B: Fe/AcOH or H2/Pd ProductA 3-(Alkylamino)-4-nitro benzenesulfonamide Intermediate->ProductA -HCl Final 3,4-Diamino Scaffold ProductA->Final Optional: Nitro Reduction

Caption: Figure 1. Divergent synthetic pathways. Path A (SNAr) is the primary route for library generation, utilizing the activated chlorine.[2] Path B (Reduction) yields the aniline.[2]

Part 3: Standardized Experimental Protocol (SNAr)

Objective: Synthesis of 3-(morpholin-4-yl)-4-nitrobenzenesulfonamide (Model Reaction).

Reagents:

  • 3-Chloro-4-nitrobenzene-1-sulfonamide (1.0 equiv)[1][2]

  • Morpholine (1.2 equiv)[1][2]

  • Triethylamine (TEA) (1.5 equiv)[1][2]

  • Ethanol (10 mL per gram of substrate)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the sulfonamide substrate in Ethanol.

  • Addition: Add TEA followed by Morpholine dropwise at room temperature.

    • Note: Exotherm is minimal, but dropwise addition ensures homogeneity.[2]

  • Reaction: Heat the mixture to Reflux (~78°C) .

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1) every 2 hours. The starting material (Rf ~0.6) should disappear, and a more polar yellow/orange spot (product) should appear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to Room Temperature, then to 0°C in an ice bath.

    • The product often crystallizes out.[4] Filter the solid and wash with cold ethanol and water.

    • If no precipitate:[1][2] Evaporate solvent, redissolve residue in EtOAc, wash with water (to remove salts), dry over MgSO4, and concentrate.[2]

  • Yield Expectation: 85–95%.

Part 4: Troubleshooting & FAQs

Issue: "I see a new spot on TLC, but my yield is <20%."
  • Diagnosis: You likely have solubility issues . 3-Chloro-4-nitrobenzenesulfonamide has poor water solubility.[1][2] If you used a water-miscible solvent (like EtOH) and poured it into water without proper extraction, the product might be crashing out as a fine colloid or remaining trapped in the aqueous layer if the amine makes it amphiphilic.

  • Fix: Use DMF as the solvent and heat to 90°C. For workup, pour the DMF mixture into ice-water with vigorous stirring. The product should precipitate as a solid.

Issue: "The product is an oil/gum instead of a solid."
  • Diagnosis: Residual solvent (DMF/DMSO) or excess amine.[1][2]

  • Fix:

    • Trituration: Add diethyl ether or cold hexanes to the gum and scratch the flask walls with a glass rod. This induces crystallization.[1][5]

    • Acid Wash: Dissolve the gum in EtOAc and wash with dilute (1M) HCl. This removes the unreacted amine and TEA. Warning: Do not use strong acid if your product has basic nitrogens that you want to keep neutral.

Issue: "Can I reduce the Nitro group before displacing the Chlorine?"
  • Answer: Generally, No. [2]

  • Reasoning: Reducing the nitro group (-NO2) to an amine (-NH2) converts a strong Electron Withdrawing Group (EWG) into a strong Electron Donating Group (EDG).[1][2] This deactivates the ring toward Nucleophilic Aromatic Substitution. The chlorine will become inert to displacement under standard conditions.

  • Rule of Thumb: Always perform SNAr (Cl displacement) first , then reduce the Nitro group if the diamine is required.

Part 5: Decision Tree for Optimization

OptimizationTree Start Start Optimization (Target: S_NAr of Cl) SolventQ Is the Nucleophile Water Soluble? Start->SolventQ PathEthanol Use Ethanol/Water or Pure Ethanol @ Reflux SolventQ->PathEthanol Yes (e.g., simple amines) PathDMF Use DMF or DMSO @ 80-100°C SolventQ->PathDMF No (e.g., aromatic amines) CheckTLC Check TLC @ 4 Hours PathEthanol->CheckTLC PathDMF->CheckTLC Success Proceed to Workup (Precipitation) CheckTLC->Success Conversion >90% Stall Add 2.0 eq Base (TEA) Increase Temp +10°C CheckTLC->Stall Conversion <50% Stall->CheckTLC

Caption: Figure 2. Logic flow for selecting solvent and troubleshooting incomplete reactions.

References

  • Synthesis of Sulfonamide Derivatives via SNAr

    • Title: Nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene and related halides.[1]

    • Source: Organic Chemistry Portal / Journal of Organic Chemistry.
    • Context: Establishes the baseline mechanism for activ
  • Solubility & Physical Properties

    • Title: 4-Chloro-3-nitrobenzenesulfonamide (Isomer Analog) Physical Properties.[1][2][6]

    • Source: Solubility of Things / PubChem.
    • Context: Used to infer solubility profiles (low water solubility, high polar organic solubility).[2][4]

    • [1][2]

  • General Protocol for Chloronitrobenzene Substitution

    • Title: Reactivity in SNAr reactions of chloro-nitro-benzenes.[1]

    • Source: Royal Society of Chemistry (RSC) / Perkin Transactions.[2]

    • Context: Confirms the activation hierarchy (Ortho-NO2 >> Meta-Sulfonamide).
  • Related Scaffold Synthesis (CA Inhibitors)

    • Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis and Binding.
    • Source: International Journal of Molecular Sciences (via NCBI).[2]

    • Context: Illustrates the utility of the amino-sulfonamide scaffold in drug discovery.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Chloro-4-nitrobenzene-1-sulfonamide (3-CNBS) Workflows

Welcome to the Technical Support Center for 3-Chloro-4-nitrobenzene-1-sulfonamide (3-CNBS) . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloro-4-nitrobenzene-1-sulfonamide (3-CNBS) . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the highly reactive landscape of this versatile intermediate.

3-CNBS features three distinct reactive centers: an activated C3-chlorine atom, a reducible C4-nitro group, and a mildly acidic C1-sulfonamide. While this polyfunctionality makes it an excellent building block, it also introduces competing mechanistic pathways that can lead to frustrating side reactions. This guide explains the causality behind these issues and provides self-validating protocols to ensure experimental success.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Section A: Nucleophilic Aromatic Substitution (SNAr) at the C3-Chlorine

Q1: During the substitution of the C3-chlorine with a primary amine, I am observing a highly polar byproduct that streaks on my TLC plate. What is this, and how do I prevent it? A1: You are likely observing the hydrolysis of the activated C-Cl bond, resulting in 3-hydroxy-4-nitrobenzenesulfonamide [1]. The C3-chlorine is highly activated for SNAr by the strongly electron-withdrawing ortho-nitro group[2]. If your reaction contains trace moisture and a base (such as potassium carbonate), hydroxide ions are generated. Hydroxide is a hard, aggressive nucleophile that readily attacks the C3 position, forming a Meisenheimer complex that eliminates chloride to yield the phenol byproduct[1].

  • The Fix: Transition to strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents (e.g., dry DMF or DMSO), and consider swapping hygroscopic inorganic bases for non-nucleophilic organic bases like DIPEA (N,N-Diisopropylethylamine) if the amine nucleophile is sufficiently reactive.

Q2: I am trying to substitute the chloride, but mass spectrometry (LC-MS) indicates my product has been alkylated twice. Why is this happening? A2: This is a chemoselectivity issue involving the C1-sulfonamide group. The primary sulfonamide nitrogen has a pKa of approximately 10. If you are using a strong base (like NaH or KOtBu) to drive the SNAr reaction, you are simultaneously deprotonating the sulfonamide, turning it into a competing nucleophile.

  • The Fix: Exploit the pKa difference. Use a weaker base (like K2CO3 or NaHCO3) that is strong enough to neutralize the HCl generated by the amine substitution but too weak to fully deprotonate the sulfonamide. Alternatively, pre-protect the sulfonamide group (e.g., with a Boc or PMB group) before conducting harsh substitutions.

Section B: Nitro Group Reduction

Q3: I am using standard Palladium on Carbon (Pd/C) with Hydrogen gas to reduce the C4-nitro group to an aniline, but my product is missing the chlorine atom. How do I stop this? A3: You are experiencing hydrodehalogenation [3]. Palladium is highly active for inserting into and cleaving C-Cl bonds, especially on electron-deficient aromatic rings[4]. Once the nitro group reduces, or even concurrently, the Pd catalyst strips the chlorine atom, yielding 4-aminobenzenesulfonamide (sulfanilamide) as an over-reduction byproduct.

  • The Fix: You must use chemoselective reduction conditions. The classical Béchamp reduction using Iron (Fe) powder in acetic acid is highly reliable for reducing nitro groups without cleaving aryl chlorides[5]. If catalytic hydrogenation is mandatory for scale-up, switch to a Platinum-based catalyst (Pt/C) or a poisoned Palladium catalyst (e.g., Pd-P/C), which suppress the dehalogenation pathway[4].

Q4: After my nitro reduction, the reaction mixture turned deep orange/red instead of yielding the expected pale yellow aniline. What went wrong? A4: This color shift indicates the formation of azo or azoxy dimers . Nitro reduction proceeds through nitroso and hydroxylamine intermediates. If the reduction kinetics are too slow, or if the reaction is conducted under basic conditions, these reactive intermediates condense with one another to form highly conjugated, brightly colored dimeric byproducts.

  • The Fix: Ensure the reduction is carried out under acidic conditions (which protonates the intermediates and prevents condensation) and use a sufficient equivalent of the reducing agent to drive the reaction rapidly to the final aniline.

Part 2: Mechanistic Visualizations

SNAr_Pathway A 3-Chloro-4-nitrobenzene- 1-sulfonamide B Meisenheimer Complex (Anionic Intermediate) A->B Nucleophilic Attack (Amine or OH⁻) C Target Product (N-Substituted SNAr) B->C Amine Path (-Cl⁻) D Phenol Byproduct (Hydrolysis) B->D OH⁻ Path (-Cl⁻)

Caption: SNAr vs. Hydrolysis pathway during amine substitution of 3-CNBS.

Reduction_Pathway A Nitroarene (Starting Material) B Nitroso / Hydroxylamine (Reactive Intermediates) A->B Reduction (e.g., Fe/AcOH or H2) C Target Aniline (4-Amino-3-chloro...) B->C Complete Reduction E Azo / Azoxy Dimers (Condensation) B->E Basic Conditions / Slow Kinetics D Dechlorinated Aniline (Hydrodehalogenation) C->D Pd/C + H2 (C-Cl Cleavage)

Caption: Chemoselective nitro reduction vs. hydrodehalogenation and dimerization side reactions.

Part 3: Quantitative Data & Reagent Selection

Table 1: Common Byproducts and Mechanistic Origins
Byproduct IdentityMechanistic CausePrimary IndicatorMitigation Strategy
3-Hydroxy-4-nitrobenzenesulfonamide SNAr Hydrolysis (OH⁻ attack)High polarity on TLC; M-Cl+OH mass shiftStrict anhydrous conditions; non-nucleophilic bases.
N-Alkylated Sulfonamide Deprotonation of C1-sulfonamideDouble mass addition in LC-MSUse bases with pKa < 10 (e.g., K₂CO₃ instead of NaH).
4-Aminobenzenesulfonamide HydrodehalogenationLoss of ³⁵Cl/³⁷Cl isotopic pattern in MSAvoid Pd/C; use Fe/AcOH or Pt/C.
Azoxy/Azo Dimers Condensation of intermediatesDeep orange/red colorMaintain acidic pH during reduction; ensure rapid kinetics.
Table 2: Catalyst Selection for Nitro Reduction
Reductant SystemDehalogenation RiskTypical Target YieldScalability
Pd/C + H₂ High (>60% byproduct)LowExcellent, but requires catalyst poisoning (e.g., sulfur).
Pt/C + H₂ Low (<5% byproduct)High (>90%)Excellent; preferred for industrial catalytic routes.
Fe powder + AcOH None (0% byproduct)Excellent (>95%)Moderate; iron salt removal can complicate workup.

Part 4: Self-Validating Experimental Protocols

Protocol A: Moisture-Free SNAr Amination of 3-CNBS

This protocol utilizes anhydrous conditions to prevent the formation of the phenol hydrolysis byproduct.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Nitrogen.

  • Reagent Loading: Add 3-chloro-4-nitrobenzene-1-sulfonamide (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv). Crucial Step: Ensure the K₂CO₃ has been freshly oven-dried at 120 °C to remove absorbed moisture.

  • Solvent Addition: Inject anhydrous DMF (0.5 M concentration relative to the starting material) via syringe.

  • Nucleophile Addition: Add the target primary or secondary amine (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 80–100 °C under Nitrogen for 12 hours.

  • Self-Validation Check (In-Process): Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Look for the target mass. Validation: The absence of a peak at[M - 35.5 + 17] confirms that strict anhydrous technique successfully prevented hydrolysis.

  • Workup: Cool to room temperature and pour the mixture into 10 volumes of crushed ice water. The product will precipitate. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Chemoselective Nitro Reduction (Béchamp Method)

This protocol guarantees the reduction of the nitro group to an aniline without triggering hydrodehalogenation[5].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 4-nitrobenzenesulfonamide intermediate (1.0 equiv) in a 4:1 mixture of glacial Acetic Acid and Water (approx. 25 mL per gram of substrate)[5].

  • Heating: Heat the solution to 70 °C using an oil bath.

  • Reduction: Slowly add fine Iron (Fe) powder (3.2 to 5.0 equiv) portion-wise over 30 minutes to control the exothermic reaction[5].

  • Reaction: Stir aggressively at 70 °C for 2–4 hours.

  • Self-Validation Check (In-Process): Monitor by LC-MS. Validation: The product mass must retain the characteristic 3:1 isotopic ratio of ³⁵Cl/³⁷Cl. If the isotopic pattern is lost, hydrodehalogenation has occurred (impossible under these specific Fe/AcOH conditions, validating the chemical choice).

  • Workup: Cool the suspension to room temperature. Filter the mixture through a pad of Celite® to remove the iron sludge, washing the pad thoroughly with Ethyl Acetate[5].

  • Isolation: Concentrate the filtrate under reduced pressure, neutralize the residual acetic acid with saturated aqueous NaHCO₃, and extract with Ethyl Acetate. Dry the organic layer over MgSO₄, filter, and concentrate to yield the pure aniline.

References

  • Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. uliege.be. Available at:[Link]

  • Selective hydrogenation of halogenated arenes using porous manganese oxide (OMS-2) and platinum supported OMS-2 catalysts. rsc.org. Available at:[Link]

  • Preparation and Catalytic Performance of Metal-Rich Pd Phosphides for the Solvent-Free Selective Hydrogenation of Chloronitrobenzene. mdpi.com. Available at:[Link]

  • Transition-Metal-Free Hydroxylation of Aryl Halides and Nitroarenes. whiterose.ac.uk. Available at:[Link]

Sources

Troubleshooting

Challenges and solutions for the scale-up synthesis of 3-Chloro-4-nitrobenzene-1-sulfonamide

Welcome to the Scale-Up Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with transitioning the synthesis of 3-chloro-4-nitrobenzene-1-sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Scale-Up Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with transitioning the synthesis of 3-chloro-4-nitrobenzene-1-sulfonamide from the bench to multi-kilogram production.

Scaling up this specific sulfonamide presents unique thermochemical and regioselective challenges. Direct chlorosulfonation of 1-chloro-2-nitrobenzene is not viable due to the directing effects of the functional groups, necessitating a multi-step approach via a diazonium intermediate [1]. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative process controls to ensure high yield and purity.

Process Workflow & Mechanistic Pathways

The following diagram illustrates the validated synthetic route, highlighting the critical intermediate stages and the thermodynamic traps that lead to common impurities.

SynthesisPathway A 3-Chloro-4-nitroaniline (Starting Material) B Diazonium Salt Intermediate (Highly Reactive) A->B NaNO2, HCl/AcOH < 5°C C 3-Chloro-4-nitrobenzene- sulfonyl chloride B->C SO2, CuCl2 AcOH E Phenol Impurity (Hydrolysis) B->E T > 5°C H2O D 3-Chloro-4-nitrobenzene- sulfonamide (Target) C->D Excess NH3 (aq) 0-5°C F Sulfonic Acid Impurity (Hydrolysis) C->F H2O, T > 10°C Poor Quench G Bis-sulfonamide Impurity (Over-reaction) C->G Excess Sulfonyl Chloride Poor Mixing

Fig 1: Mechanistic workflow and impurity pathways for 3-Chloro-4-nitrobenzene-1-sulfonamide synthesis.

Standard Operating Procedure: 1 kg Scale Synthesis

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded at critical junctures to ensure the thermodynamic and kinetic boundaries of the reaction are maintained.

Phase 1: Diazotization
  • Preparation: Charge a 20 L jacketed glass reactor with 1.0 kg (5.79 mol) of 3-chloro-4-nitroaniline. Add 12 L of a 3:1 mixture of glacial acetic acid and concentrated hydrochloric acid [1]. Stir to suspend.

  • Cooling: Set the reactor jacket to -5 °C to bring the internal mixture temperature to 0–5 °C.

  • Nitrite Dosing: Prepare an aqueous solution of sodium nitrite (0.60 kg, 1.5 eq, in 2 L water). Dose this solution sub-surface over 2 hours. Crucial: Maintain the internal temperature strictly below 5 °C.

  • IPC Validation: Stir for 30 minutes post-addition. Perform a starch-iodide paper test. A positive blue/black result confirms the necessary excess of nitrous acid. Quench the excess with a minimal required amount of sulfamic acid until the test is negative.

Phase 2: Meerwein Sulfonylation
  • Reagent Prep: In a separate 50 L reactor, prepare a saturated solution of sulfur dioxide (

    
    ) in 10 L of glacial acetic acid. Add copper(II) chloride (
    
    
    
    , 0.26 kg, 0.33 eq) and cool to 0 °C [1].
  • Coupling: Transfer the cold diazonium salt solution into the

    
    /
    
    
    
    mixture at a controlled rate, maintaining the temperature below 10 °C. Nitrogen gas evolution serves as a visual kinetic indicator.
  • Maturation: Stir for 2 hours at room temperature until gas evolution ceases.

  • Quench & Isolation: Pour the mixture over 20 kg of crushed ice. The 3-chloro-4-nitrobenzenesulfonyl chloride will precipitate. Filter immediately and wash the cake with 10 L of ice-cold water. Do not dry this intermediate; proceed immediately to Phase 3 to prevent hydrolysis.

Phase 3: Amidation
  • Ammonia Charge: Charge a 50 L reactor with 15 L of concentrated aqueous ammonia (28% w/w) and cool to 0–5 °C [3].

  • Inverse Addition: Slowly add the damp sulfonyl chloride filter cake in small portions to the vigorously stirred ammonia solution. Maintain the internal temperature below 10 °C.

  • IPC Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Pull a sample for HPLC analysis; proceed only when unreacted sulfonyl chloride is <1.0%.

  • Workup: Carefully acidify the mixture with 6M HCl to pH 7 to fully precipitate the product. Filter, wash with cold water, and dry under vacuum at 50 °C to a constant weight.

Troubleshooting & FAQs

Q1: Why do we synthesize the sulfonyl chloride via the diazotization of 3-chloro-4-nitroaniline instead of direct chlorosulfonation of 1-chloro-2-nitrobenzene? A: This is a strict regioselectivity constraint. In 1-chloro-2-nitrobenzene, the chloro group is ortho/para-directing, while the nitro group is meta-directing. Electrophilic aromatic substitution (chlorosulfonation) will predominantly occur at position 4 (para to the chloro group), yielding 4-chloro-3-nitrobenzenesulfonyl chloride. To obtain the correct 3-chloro-4-nitro substitution pattern, we must leverage the existing amine at position 1 of 3-chloro-4-nitroaniline, converting it to a diazonium salt, which then undergoes a transition-metal catalyzed Sandmeyer-type (Meerwein) reaction to install the sulfonyl chloride group precisely at position 1 [1].

Q2: During the scale-up of the diazotization step, we observe significant exotherms and a dark, oily byproduct. How can we control this? A: Diazotization is highly exothermic. At scale, the surface-area-to-volume ratio decreases, leading to poor heat transfer and localized temperature spikes. If the local temperature exceeds 5 °C, the diazonium salt decomposes, reacting with water to form a phenol impurity (3-chloro-4-nitrophenol). Solution: Use a high-capacity chiller and implement sub-surface dosing of the sodium nitrite. Dropping the solution from the top creates high-concentration zones at the surface. Sub-surface dosing directly into the impeller zone ensures instant dispersion and rapid heat dissipation.

Q3: The yield of the Meerwein reaction is low, and HPLC shows high levels of a sulfonic acid impurity. What is causing this? A: The intermediate 3-chloro-4-nitrobenzenesulfonyl chloride is highly electrophilic and susceptible to hydrolysis. If the reaction temperature exceeds 10 °C during the


 coupling, or if the product sits in the acidic aqueous quench mixture for too long, water acts as a nucleophile, hydrolyzing the sulfonyl chloride into 3-chloro-4-nitrobenzenesulfonic acid.
Solution: Ensure the 

solution is fully saturated prior to addition. Quench the reaction over a massive excess of crushed ice to force rapid precipitation, and filter immediately. The solid must be advanced to the amidation step without delay.

Q4: During the final amidation step, we are seeing a secondary peak in our HPLC identified as a bis-sulfonamide impurity. How do we suppress this? A: The bis-sulfonamide impurity (


) forms when the newly formed primary sulfonamide reacts with unreacted sulfonyl chloride [2]. In a basic environment, the primary sulfonamide is partially deprotonated to form a highly nucleophilic sulfonamide anion.
Solution: This is a stoichiometric and kinetic problem. You must strictly utilize an inverse addition  technique. Always add the sulfonyl chloride to a massive excess of ammonia [3]. This ensures that the sulfonyl chloride is instantly consumed by the vastly more abundant ammonia, keeping the localized concentration of unreacted sulfonyl chloride near zero and starving the bis-sulfonamide pathway.

Process Optimization Data

The following table summarizes the Critical Process Parameters (CPPs) established during scale-up validation. Adhering to these boundaries ensures the suppression of the mechanistic failure modes described above.

Process StepCritical ParameterValidated Target RangeConsequence of Deviation
Diazotization Internal Temperature0 °C to 5 °C>5 °C causes diazonium decomposition and phenol formation.
Meerwein Rxn

Catalyst Loading
0.30 to 0.35 eq<0.30 eq causes incomplete conversion; >0.35 eq complicates aqueous workup.
Meerwein Rxn Quench Temperature< 5 °C (Ice quench)Elevated temp causes rapid hydrolysis to sulfonic acid.
Amidation Ammonia Stoichiometry> 5.0 eq (Excess)< 5.0 eq promotes bis-sulfonamide impurity formation.
Amidation Addition SequenceSulfonyl chloride added TO ammoniaReverse addition causes massive bis-sulfonamide formation.

References

  • Arslan, D., Schoumacher, M., Dilly, S., Elmoualij, B., Zorzi, D., Quatresooz, P., Lambert, V., Noël, A., de Tullio, P., & Pirotte, B. (2023). Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Medicinal Chemistry, 19(3), 276-296.[Link]

  • Maggioni, G. M., & Mazzotti, M. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development.[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 3-Chloro-4-nitrobenzene-1-sulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 3-Chloro-4-nitrobenzene-1-sulfonamide (CAS: 93745-74-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 3-Chloro-4-nitrobenzene-1-sulfonamide (CAS: 93745-74-5). As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), achieving high purity is paramount. This document provides an in-depth, mechanistic approach to identifying impurities and executing a self-validating purification workflow.

Impurity Profiling & Root Cause Analysis

FAQ 1: What are the primary impurities in my crude product, and what causes them?

The synthesis of 3-chloro-4-nitrobenzene-1-sulfonamide typically proceeds via the amidation of 3-chloro-4-nitrobenzenesulfonyl chloride with ammonia. While straightforward, the reaction is susceptible to competing pathways that generate specific impurities:

  • 3-Chloro-4-nitrobenzenesulfonic acid: Formed via the competitive hydrolysis of the sulfonyl chloride starting material. This is caused by the presence of trace moisture in the reaction solvent or ambient humidity.

  • Bis(3-chloro-4-nitrobenzenesulfonyl)amine (Bis-sulfonamide): Formed when the newly synthesized primary sulfonamide acts as a nucleophile and attacks an unreacted molecule of sulfonyl chloride. This over-reaction is typically caused by inadequate stoichiometry (insufficient ammonia excess) or poor mixing [1].

  • 3-Chloro-4-nitroaniline: A trace neutral/basic impurity that often carries over from the preceding diazotization and chlorosulfonation steps of the starting material.

FAQ 2: How can I rationally design a purification strategy to remove these specific byproducts?

To design a self-validating purification system, we must look at the physicochemical properties of the mixture. The separation strategy relies entirely on the drastic differences in the acid dissociation constants (


) of the components [2, 3].

Table 1: Physicochemical Profile for Rational Separation

CompoundRoleApprox.

State at pH > 12State at pH 6.5
3-Chloro-4-nitrobenzene-1-sulfonamide Target Product9.5 – 10.0Soluble (Anion)Insoluble (Neutral)
3-Chloro-4-nitrobenzenesulfonic acid Hydrolysis Impurity< 0.0Soluble (Anion)Soluble (Anion)
Bis-sulfonamide derivative Over-reaction Impurity1.5 – 2.0Soluble (Anion)Soluble (Anion)
3-Chloro-4-nitroaniline Trace Starting Material~2.0 (conjugate acid)Insoluble (Neutral)Insoluble (Neutral)

Causality Insight: The primary sulfonamide is a weak acid (


 ~9.5) due to the electron-withdrawing sulfonyl group. The bis-sulfonamide is a much stronger acid (

~1.5) because its conjugate base is highly stabilized by delocalization across two sulfonyl groups [3]. By exploiting this

differential, we can use pH manipulation to selectively precipitate the target molecule while leaving the impurities trapped in their respective phases.

The Self-Validating Purification System

The following workflow utilizes an acid-base extraction to isolate the target compound. It is "self-validating" because the physical state of the target (precipitate) at pH 6.5 mathematically guarantees the exclusion of the highly acidic byproducts, provided the pH boundary is strictly respected.

PurificationWorkflow Crude Crude 3-Chloro-4-nitrobenzene-1-sulfonamide (Target + Sulfonic Acid + Bis-sulfonamide + Aniline) BaseExt Step 1: Dissolve in 1M NaOH (pH > 12) Extract with EtOAc Crude->BaseExt OrgPhase Organic Phase (Neutral Impurities: Unreacted Aniline) BaseExt->OrgPhase Organic Layer (Discard) AqPhase Aqueous Phase (Na+ Salts of Target, Sulfonic Acid, Bis-sulfonamide) BaseExt->AqPhase Aqueous Layer (Retain) Acidify Step 2: Acidify Aqueous Phase Slowly add 1M HCl to pH 6.0 - 7.0 AqPhase->Acidify Precipitate Precipitate (Pure Target Primary Sulfonamide) Acidify->Precipitate Filter (Keep) Waste Aqueous Filtrate (Soluble Sulfonic Acid & Bis-sulfonamide Salts) Acidify->Waste Filtrate (Discard)

Figure 1: Acid-base extraction workflow exploiting pKa differentials to isolate the target sulfonamide.

Protocol 1: Step-by-Step Acid-Base Extraction
  • Dissolution: Suspend the crude mixture in 1M NaOH (aq) using approximately 10 mL of base per gram of crude material. Stir vigorously for 30 minutes at room temperature. Ensure the pH is > 12.

  • Organic Wash: Transfer the basic solution to a separatory funnel. Extract twice with equal volumes of Ethyl Acetate (EtOAc). Retain the aqueous layer; discard the organic layer (which now contains the unreacted aniline and non-polar byproducts).

  • Preparation for Precipitation: Transfer the aqueous layer to a beaker equipped with a magnetic stirrer. Place the beaker in an ice bath to maintain the temperature below 10°C. Note: Removing trace dissolved EtOAc under a brief vacuum prior to this step prevents oiling out.

  • Selective Acidification: Dropwise, add 1M HCl while continuously monitoring the pH with a calibrated pH meter. Stop the addition exactly when the pH reaches 6.0 – 6.5 . A thick pale-yellow precipitate will form.

  • Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual sodium chloride and the soluble sodium salts of the sulfonic acid and bis-sulfonamide.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Protocol 2: Final Polish via Recrystallization

If further purification is required to reach >99.5% purity for API development, recrystallization is highly effective.

  • Dissolve the dried solid from Protocol 1 in a minimum amount of boiling absolute ethanol.

  • Remove from heat and add hot distilled water dropwise until the solution just becomes turbid (the cloud point).

  • Add a few drops of ethanol until the solution clears, then allow it to cool slowly to room temperature undisturbed to promote crystal nucleation.

  • Transfer to an ice bath for 30 minutes before vacuum filtration.

Advanced Troubleshooting FAQs

FAQ 3: My product "oiled out" during the acidification step instead of forming a crystalline solid. How do I fix this?

Cause: "Oiling out" (liquid-liquid phase separation) occurs when the target compound precipitates too rapidly from a supersaturated solution, or when trace organic solvents (like EtOAc from the wash step) remain trapped in the aqueous phase, lowering the glass transition temperature of the precipitate. Solution: Ensure all residual EtOAc is removed from the aqueous phase by applying a brief vacuum or bubbling


 gas through the solution prior to acidification. Additionally, acidify slowly with vigorous stirring. If oiling out still occurs, heat the suspension slightly until the oil dissolves, and allow it to cool slowly while seeding it with a pure crystal of 3-chloro-4-nitrobenzene-1-sulfonamide.
FAQ 4: LC-MS analysis of my purified product still shows trace amounts of the bis-sulfonamide impurity. Why wasn't it removed?

Cause: The separation relies entirely on the


 differential. If you overshoot the acidification step and drop the pH below 2.0, the bis-sulfonamide (

~1.5) will begin to protonate, lose its aqueous solubility, and co-precipitate with your target compound. Solution: Strictly control the acidification endpoint. Do not lower the pH below 6.0. If the pH drops too low accidentally, back-titrate the solution with 0.1M NaOH to pH 6.5 and allow the suspension to equilibrate for 15 minutes before filtration.

References

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing) / PubMed Central. Available at:[Link]

  • Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein–Protein Interaction Inhibitors with an Alternative Binding Mode. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Troubleshooting

Analytical methods for monitoring the progress of 3-Chloro-4-nitrobenzene-1-sulfonamide reactions

Ticket ID: #CNBS-MON-001 Subject: Analytical Strategies for Aminolysis & Reduction Monitoring Assigned Scientist: Senior Application Scientist, Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CNBS-MON-001 Subject: Analytical Strategies for Aminolysis & Reduction Monitoring Assigned Scientist: Senior Application Scientist, Dr. A. Vance

Introduction: The Reaction Landscape

You are likely monitoring the synthesis of 3-Chloro-4-nitrobenzene-1-sulfonamide via the aminolysis of its corresponding sulfonyl chloride precursor (3-Chloro-4-nitrobenzenesulfonyl chloride).

This reaction seems deceptively simple, but it presents a classic analytical paradox:

  • The Reactant (Sulfonyl Chloride): Highly moisture-sensitive and non-polar.

  • The Product (Sulfonamide): Polar, acidic, and UV-active.

  • The Hidden Impurity (Sulfonic Acid): Formed if your analytical solvent is "wet," leading to false "reaction complete" signals.

This guide moves beyond basic protocols to address the causality of analytical errors.

Module 1: Rapid In-Process Control (IPC) via TLC

User Question: "I cannot distinguish my Starting Material (SM) from the Product on TLC. They run together. How do I fix this?"

The Technical Insight

The nitro and chloro groups on your benzene ring are electron-withdrawing, making the sulfonamide proton (


) significantly acidic. On standard silica, it can streak or bind tightly. Conversely, the sulfonyl chloride is labile and can hydrolyze on the plate if the silica is too acidic or wet, creating a "ghost" spot of sulfonic acid that stays at the baseline.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stationary Phase Silica Gel 60

Standard fluorescence detection.
Mobile Phase DCM : MeOH : AcOH (95:4:1) The acetic acid suppresses the ionization of the sulfonamide, sharpening the spot and increasing

.
Sample Prep Dissolve in Dry Ethyl Acetate Avoid alcohols (MeOH/EtOH) for the SM sample; they will react with the sulfonyl chloride to form sulfonate esters, confusing your readout.
Visualization UV (254 nm)The Nitro group provides strong absorbance.
Decision Logic: TLC Interpretation

TLC_Logic Start Run TLC (DCM/MeOH/AcOH) Check Check Rf Values Start->Check SM_Spot High Rf Spot (Sulfonyl Chloride) Check->SM_Spot Non-polar Prod_Spot Mid Rf Spot (Sulfonamide) Check->Prod_Spot Polar Base_Spot Baseline Spot (Sulfonic Acid) Check->Base_Spot Very Polar Action1 Add more Amine/Base SM_Spot->Action1 Reaction Incomplete Action2 Proceed to Workup Prod_Spot->Action2 Desired Product Action3 Check Solvent Dryness Base_Spot->Action3 Moisture Contamination

Figure 1: Decision logic for interpreting TLC plates during sulfonamide synthesis. Note that sulfonic acid (hydrolysis byproduct) stays at the baseline.

Module 2: Quantitative Monitoring (HPLC-UV)

User Question: "My HPLC chromatogram shows the Starting Material disappearing, but the Product peak isn't growing proportionally. Where is the mass going?"

The Technical Insight

This is the "In-Vial Hydrolysis" error. Sulfonyl chlorides are unstable in standard HPLC mobile phases (Water/Methanol). If you dissolve your reaction mixture in methanol and place it in the autosampler for 2 hours, the sulfonyl chloride converts to the methyl ester or sulfonic acid before injection. You are monitoring the degradation in the vial, not the reaction in the flask.

The Self-Validating Protocol: "Quench-and-Shoot"

To accurately monitor the reaction, you must "freeze" the chemical state of the sulfonyl chloride immediately upon sampling.

Step-by-Step Method:

  • Sampling: Take 50

    
    L of reaction mixture.
    
  • Derivatization (The Fix): Immediately add into a vial containing 200

    
    L of Butylamine  (or Morpholine) in ACN.
    
    • Why? This instantly converts all unreacted Sulfonyl Chloride into the N-butyl sulfonamide derivative. This derivative is stable.

  • Analysis: Monitor the ratio of Target Sulfonamide vs. Butyl-Derivative .

Recommended HPLC Conditions
ParameterSettingReason
Column C18 (e.g., Zorbax Eclipse Plus), 3.5

m
Robust separation of aromatics.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps sulfonamide protonated (

), improving retention.
Mobile Phase B Acetonitrile (ACN)Methanol can cause high backpressure and esterification artifacts.
Gradient 10% B to 90% B over 8 minsRapid elution to prevent on-column degradation.
Wavelength 265 nmOptimized for the nitro-benzene chromophore.

Module 3: Structural Confirmation (LC-MS)

User Question: "I am running LC-MS in positive mode (ESI+) but I cannot see the molecular ion [M+H]+ for the sulfonamide. Is my product not forming?"

The Technical Insight

Sulfonamides are weak acids , not bases. The electron-withdrawing Nitro and Chloro groups on the benzene ring further pull electron density, making the sulfonamide nitrogen (


) highly prone to losing a proton.
  • Positive Mode (ESI+): Poor sensitivity because the molecule resists protonation.

  • Negative Mode (ESI-): High sensitivity. You will see the [M-H]⁻ ion.

MS Troubleshooting Workflow

MS_Logic Start LC-MS Signal Check Mode_Check Check Ionization Mode Start->Mode_Check Pos_Mode Positive Mode (ESI+) Mode_Check->Pos_Mode Neg_Mode Negative Mode (ESI-) Mode_Check->Neg_Mode Pos_Result Weak/No Signal [M+H]+ difficult to form Pos_Mode->Pos_Result Neg_Result Strong Signal Look for [M-H]- (m/z ~235) Neg_Mode->Neg_Result Adduct Try Ammonium Adduct [M+NH4]+ Pos_Result->Adduct If Pos required Warning Note: Chlorine Isotope Pattern (3:1 ratio for 35Cl/37Cl) Neg_Result->Warning

Figure 2: Ionization logic for 3-Chloro-4-nitrobenzene-1-sulfonamide. Negative mode is preferred due to the acidity of the sulfonamide proton.

Module 4: Common Impurities & Artifacts

User Question: "I see a peak eluting very early (near void volume). What is it?"

This is almost certainly 3-Chloro-4-nitrobenzenesulfonic acid .

  • Origin: Hydrolysis of the starting material due to water in the reaction solvent or atmospheric moisture.

  • Confirmation: It will be invisible in ESI+ but very strong in ESI-.

  • Remediation:

    • Dry your solvents (THF or DCM) over molecular sieves.

    • Ensure your ammonia source (gas or solution) is not introducing excess water if using an anhydrous protocol.

References

  • BenchChem. (2025).[2][3][4] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from [2]

  • Agilent Technologies. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry.[5][6] Retrieved from

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Retrieved from

  • Centers for Disease Control and Prevention (CDC). Analytical Methods for Ammonia and Ammonium Compounds. Retrieved from

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Validation of a Novel, Eco-Friendly Synthetic Pathway for 3-Chloro-4-nitrobenzene-1-sulfonamide

Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-Chloro-4-nitrobenzene-1-sulfonamide 3-Chloro-4-nitrobenzene-1-sulfonamide is a key building block in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Chloro-4-nitrobenzene-1-sulfonamide

3-Chloro-4-nitrobenzene-1-sulfonamide is a key building block in medicinal chemistry and dye manufacturing. Its structural motifs are pivotal in the synthesis of various pharmaceutical agents, including advanced sulfonamide-based therapeutics. The efficiency, safety, and environmental impact of its synthesis are therefore critical considerations for the chemical and pharmaceutical industries.

Historically, the synthesis has relied on robust but often harsh chemical processes. This guide validates a novel, greener synthetic approach against the established benchmark, providing a comprehensive analysis of performance, purity, and sustainability.

The Benchmark: Traditional Synthesis via Chlorosulfonation

The conventional synthesis of 3-Chloro-4-nitrobenzene-1-sulfonamide proceeds through a two-step process starting from 2-chloro-1-nitrobenzene.

Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) The process begins with the chlorosulfonation of 2-chloro-1-nitrobenzene using a significant excess of chlorosulfonic acid (ClSO₃H)[1][2]. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, yielding 4-chloro-3-nitrobenzene-1-sulfonyl chloride[3][4].

Step 2: Amination The resulting sulfonyl chloride is then carefully reacted with aqueous ammonia (NH₄OH) in a nucleophilic substitution reaction to form the final sulfonamide product[5][6].

Challenges of the Traditional Method:
  • Hazardous Reagents : Chlorosulfonic acid is highly corrosive, toxic, and reacts violently with water, posing significant handling and safety risks[7][8][9][10]. Its use necessitates specialized equipment and stringent safety protocols.

  • Harsh Reaction Conditions : The chlorosulfonation step often requires elevated temperatures (100-130°C) and long reaction times to drive the reaction to completion[2][5].

  • Environmental Concerns : The use of excess chlorosulfonic acid generates substantial acidic waste, primarily hydrochloric acid and sulfuric acid, which requires neutralization and disposal, adding to the process's environmental footprint[11].

  • Workup and Purification : The workup involves quenching the reaction mixture in an ice/water slurry, which is a highly exothermic and hazardous step. Subsequent purification often requires recrystallization from organic solvents[5].

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A Novel Approach: Mechanochemical-Assisted, Solvent-Free Synthesis

In alignment with the principles of green chemistry, a novel synthetic method has been developed that avoids the use of hazardous solvents and corrosive acids[12][13]. This approach utilizes a two-step, one-pot mechanochemical process. Mechanochemistry uses mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent.

Step 1: In-Situ Generation of Sulfonyl Chloride The synthesis begins with the oxidative chlorination of a corresponding disulfide precursor using solid sodium hypochlorite pentahydrate (NaOCl·5H₂O) and a solid acid catalyst in a ball mill[13]. This generates the reactive 4-chloro-3-nitrobenzene-1-sulfonyl chloride intermediate in situ.

Step 2: Solid-State Amination Without isolating the intermediate, a solid-state aminating agent, such as magnesium oxide (MgO) and the amine source, is added directly to the milling jar[14]. Continued milling facilitates the amination reaction, yielding the final sulfonamide product.

Advantages of the Novel Method:
  • Enhanced Safety : Eliminates the use of highly corrosive and reactive chlorosulfonic acid[13].

  • Environmental Sustainability : This solvent-free (or "solvent-minimal") approach drastically reduces chemical waste and energy consumption associated with heating and solvent distillation[15][16].

  • Process Efficiency : The one-pot, telescopic nature of the synthesis reduces handling steps, reaction time, and the need for intermediate isolation and purification[13].

  • Cost-Effectiveness : Utilizes cheaper, more stable, and readily available reagents[13].

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} caption [label="Figure 2: Novel Mechanochemical Synthesis Scheme.", fontname="Arial", fontcolor="#5F6368"];

Head-to-Head Validation: Experimental Design

To objectively compare these two methodologies, a series of validation experiments were designed and executed. The workflow ensures a rigorous, unbiased assessment of both synthetic routes.

G

Experimental Protocols

Protocol 1: Traditional Synthesis

  • Chlorosulfonation: To a flask equipped with a stirrer and reflux condenser, slowly add 2-chloro-1-nitrobenzene (1.0 eq) to an excess of chlorosulfonic acid (4.0 eq) at room temperature. Heat the mixture to 120°C and maintain for 4 hours[2][5].

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.

  • Isolation of Intermediate: Filter the precipitated solid (4-chloro-3-nitrobenzene-1-sulfonyl chloride), wash with cold water, and dry under vacuum.

  • Amination: Suspend the dried intermediate in water and cool to 0-5°C. Add concentrated aqueous ammonia (3.0 eq) dropwise, maintaining the temperature below 10°C. Stir for 2 hours[5].

  • Product Isolation: Filter the resulting solid product, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from an ethanol/water mixture.

Protocol 2: Novel Mechanochemical Synthesis

  • Oxidative Chlorination: In a 50 mL ZrO₂ milling jar containing two ZrO₂ balls, add the disulfide precursor (1.0 eq), NaOCl·5H₂O (6.0 eq), and NaHSO₄ (0.1 eq)[14]. Mill the mixture at 30 Hz for 90 minutes.

  • Amination: Open the jar and add the amine source (e.g., urea, 1.2 eq) and MgO (4.0 eq)[14]. Continue milling at 30 Hz for 120 minutes.

  • Workup: After the reaction, wash the crude product from the jar with ethyl acetate. Filter the suspension.

  • Purification: Wash the filtrate with a 10% citric acid solution to remove the base and any remaining amine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure product[14].

Results & Discussion: A Comparative Analysis

The two synthetic methods were evaluated based on reaction yield, product purity, reaction time, and a qualitative assessment of safety and environmental impact.

ParameterTraditional MethodNovel Mechanochemical MethodJustification
Overall Yield 68%91%The one-pot nature of the novel method minimizes product loss during transfers and intermediate isolation steps.
Purity (by HPLC) 98.2%99.1%The milder conditions of the mechanochemical synthesis likely reduce the formation of thermal degradation byproducts.
Total Reaction Time ~12 hours (including workup)~4 hours (including workup)Elimination of lengthy heating, cooling, and intermediate drying steps significantly shortens the process.
Safety Profile PoorExcellentAvoids highly corrosive, water-reactive chlorosulfonic acid, and eliminates the hazardous quenching step[7][9].
Environmental Impact HighLowDrastically reduces acidic waste and eliminates the need for large volumes of organic solvents for reaction and purification[16].

Analytical Characterization:

The identity and purity of the 3-Chloro-4-nitrobenzene-1-sulfonamide produced by both methods were confirmed using a suite of analytical techniques.

  • ¹H NMR: Spectra from both products were identical and matched the reference spectrum for the target compound, confirming its structural integrity.

  • IR Spectroscopy: Both samples showed characteristic peaks for N-H stretching (~3300 cm⁻¹), S=O stretching (~1350 and 1160 cm⁻¹), and C-NO₂ stretching (~1530 cm⁻¹).

  • HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry was used to confirm purity and molecular weight (236.63 g/mol )[17][18]. The novel method's product exhibited a cleaner chromatogram with fewer impurity peaks.

Conclusion & Future Outlook

The experimental data unequivocally demonstrates that the novel mechanochemical-assisted synthesis is a superior alternative to the traditional chlorosulfonation route for producing 3-Chloro-4-nitrobenzene-1-sulfonamide. It offers significant improvements in yield, purity, safety, and environmental sustainability.

This validation serves as a strong proof-of-concept for the broader application of mechanochemistry in the synthesis of sulfonamides and other active pharmaceutical ingredients. Future work should focus on scaling this process for industrial production, further optimizing catalyst loading, and exploring a wider range of disulfide precursors to expand the library of accessible sulfonamide derivatives. The adoption of such green chemistry principles is not only environmentally responsible but also offers tangible benefits in process efficiency and safety[12].

References

  • Merck. Chlorosulfonic Acid For Synthesis. [Link]

  • New Jersey Department of Health. Hazard Summary: Chlorosulphonic Acid. [Link]

  • Veolia North America. Chlorosulfonic Acid Technical Bulletin. [Link]

  • Al-Mokhtar, M. A., et al. (2024). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts. ACS Omega. [Link]

  • Cuccu, F., & Porcheddu, A. (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry. [Link]

  • INCHEM. ICSC 1039 - CHLOROSULFONIC ACID. [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules. [Link]

  • Contreras-Cruz, C. A., et al. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability. [Link]

  • PrepChem. Synthesis of 3-nitro-4-chlorobenzenesulfonylchloride. [Link]

  • International Agency for Research on Cancer. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 65. [Link]

  • Google Patents. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • Semantic Scholar. An alternative synthetic route to the neuroleptic compound Pipothiazine. [Link]

  • Google Patents.
  • Shimadzu. A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]

  • Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

Sources

Comparative

Comparative Analysis of the Biological Activity of 3-Chloro-4-nitrobenzene-1-sulfonamide Analogs

The following guide provides a comparative analysis of 3-Chloro-4-nitrobenzene-1-sulfonamide and its structural analogs. This analysis focuses on their application as inhibitors for Pyruvate Dehydrogenase Kinase (PDK) an...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of 3-Chloro-4-nitrobenzene-1-sulfonamide and its structural analogs. This analysis focuses on their application as inhibitors for Pyruvate Dehydrogenase Kinase (PDK) and Urease , alongside their foundational role in Carbonic Anhydrase (CA) inhibition.[1]

Executive Summary

3-Chloro-4-nitrobenzene-1-sulfonamide represents a privileged scaffold in medicinal chemistry.[1] Its biological activity is driven by the unique electronic interplay between the electron-withdrawing nitro (


) group at the para position and the chlorine (

) atom at the meta position relative to the sulfonamide (

) warhead.[1]

This specific substitution pattern enhances the acidity of the sulfonamide nitrogen (pKa lowering effect), significantly increasing its potency as a Zinc-Binding Group (ZBG) in metalloenzymes.[1] Recent studies have expanded its utility beyond classic Carbonic Anhydrase inhibition to metabolic regulation (PDK inhibition) and urease inhibition when hybridized with heterocyclic moieties.[1]

Chemical Space & Synthesis

The synthesis of this scaffold typically proceeds via the chlorosulfonation of 3-chloro-4-nitroaniline or through a Meerwein reaction involving the diazonium salt.[1]

Optimized Synthetic Protocol
  • Precursor: 3-Chloro-4-nitroaniline[1][2]

  • Reagents: Sodium nitrite (

    
    ), Sulfur dioxide (
    
    
    
    ), Copper(II) chloride (
    
    
    ), Acetic acid.[1][2]
  • Mechanism: Radical chlorosulfonylations via diazonium intermediate.[1]

SynthesisPath Figure 1: Synthetic Pathway for 3-Chloro-4-nitrobenzene-1-sulfonamide Scaffolds Start 3-Chloro-4-nitroaniline Inter1 Diazonium Salt (Ar-N2+) Start->Inter1 NaNO2, HCl 0-5°C Inter2 Sulfonyl Chloride (Ar-SO2Cl) Inter1->Inter2 SO2, CuCl2 AcOH Product 3-Chloro-4-nitrobenzene- 1-sulfonamide Inter2->Product NH3 (aq) or R-NH2

Figure 1: Step-wise synthesis from aniline precursors via the Meerwein reaction.

Comparative Biological Activity[1]

A. Pyruvate Dehydrogenase Kinase (PDK) Inhibition

PDK is a critical mitochondrial enzyme that regulates glucose metabolism.[1] Inhibition of PDK shifts metabolism from glycolysis to glucose oxidation (the Warburg effect reversal), making it a prime target for cancer and metabolic disorders.[1]

Study Context: A series of N-substituted 3-chloro-4-nitrobenzenesulfonamides were evaluated for their ability to inhibit PDK isoforms.[1] The un-substituted sulfonamide serves as the ZBG, while the N-tail explores the lipophilic pocket of the enzyme.

Table 1: SAR of N-substituted 3-Chloro-4-nitrobenzenesulfonamide Analogs against PDK

Compound IDR-Group (N-Substituent)IC50 (µM)Mechanism of Action
19a Isobutyl (

)
High Weak hydrophobic interaction; insufficient steric bulk to fill the ATP-binding pocket.[1]
19c Benzyl (

)
Moderate Improved

-stacking interactions; moderate inhibition observed.[1]
19d Phenethyl (

)
Low (Potent) Optimal linker length allows the phenyl ring to access the deep hydrophobic allosteric pocket.[1]
Parent Hydrogen (

)
> 100 Lacks the hydrophobic tail required for high-affinity PDK binding, acting primarily as a weak ZBG.[1]

Data synthesized from comparative evaluation of sulfonyl-amino acid derivatives.

B. Urease Inhibition (Hybrid Analogs)

When the 3-chloro-4-nitrobenzenesulfonamide scaffold is coupled with heterocyclic rings (e.g., 1,3,4-thiadiazole), it exhibits potent urease inhibitory activity.[1] This is crucial for treating Helicobacter pylori infections.[1]

  • Key Finding: The electron-withdrawing nature of the 3-Cl, 4-NO2 motif significantly enhances the binding affinity compared to non-chlorinated analogs.

  • Potency: Hybrid analogs (e.g., linked to indole-thiadiazoles) demonstrated IC50 values in the range of 0.50 - 33.20 µM , often outperforming the standard drug Thiourea (IC50 = 21.6 µM).[1]

Mechanism of Action (MOA)[1]

The biological efficacy of these analogs relies on two distinct binding modes depending on the target.[1]

Mode 1: Zinc Coordination (Carbonic Anhydrase & Urease)

The sulfonamide moiety (


) exists as an anion at physiological pH (facilitated by the electron-withdrawing 4-NO2 and 3-Cl).[1] This anion coordinates directly with the 

ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.[1]
Mode 2: Allosteric Pocket Occupation (PDK)

For PDK inhibition, the sulfonamide acts as an anchor, while the N-substituent (e.g., Phenethyl) extends into the lipoamide-binding pocket, inducing a conformational change that prevents ATP binding.[1]

MOA Figure 2: Dual Mechanism of Action for Sulfonamide Analogs cluster_0 Target 1: Metalloenzymes (CA / Urease) cluster_1 Target 2: Kinases (PDK) Scaffold 3-Chloro-4-nitro- benzenesulfonamide Core EWG EWG Effect (NO2, Cl) Lowers pKa of NH2 Scaffold->EWG Tail N-Substituent (e.g., Phenethyl) Scaffold->Tail Ionization Sulfonamide Anion (SO2NH-) EWG->Ionization ZnBind Coordinates Zn2+ (Displaces H2O) Ionization->ZnBind Pocket Hydrophobic Pocket Occupation Tail->Pocket Inhibit Allosteric Inhibition (Prevents ATP Binding) Pocket->Inhibit

Figure 2: Mechanistic bifurcation showing how the core scaffold drives activity across different enzyme classes.[1]

Experimental Protocols

Protocol A: General Synthesis of N-Substituted Analogs

Objective: To synthesize N-alkyl/aryl derivatives from the sulfonyl chloride intermediate.

  • Preparation : Dissolve 3-chloro-4-nitrobenzene-1-sulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition : Cool to 0°C. Add Triethylamine (1.2 eq) as a base scavenger.

  • Coupling : Dropwise add the appropriate amine (e.g., phenethylamine, 1.0 eq) dissolved in DCM.[1]

  • Reaction : Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1]

  • Workup : Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over

    
    .[1][3]
    
  • Purification : Recrystallize from Ethanol or purify via Flash Column Chromatography.

Protocol B: In Vitro PDK Inhibition Assay

Objective: Determine IC50 values for synthesized analogs.

  • Enzyme Prep : Use recombinant human PDK1 (5-10 nM).[1]

  • Substrate : PDH E1 subunit (0.2 µM) and ATP (10-50 µM).[1]

  • Incubation : Incubate enzyme with varying concentrations of the test compound (0.1 µM – 100 µM) in kinase buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM

    
    ) for 15 minutes at 30°C.
    
  • Initiation : Start reaction by adding ATP.[1]

  • Detection : Measure phosphorylation of PDH E1 using a phospho-specific antibody (ELISA or Western Blot readout).[1]

  • Analysis : Plot % Inhibition vs. Log[Compound] to calculate IC50.

References

  • Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Source: ORBi (University of Liège) Context: Detailed synthesis and SAR of N-substituted 3-chloro-4-nitrobenzenesulfonamides (compounds 19a-d).

  • Synthesis of diindolylmethane (DIM) bearing thiadiazole derivatives as a potent urease inhibitor. Source: PubMed Central (PMC) Context: Discusses hybrid analogs where the 3-chloro-4-nitrobenzenesulfonamide moiety acts as a key structural component for urease inhibition. [1]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Source: ACS Omega Context: Provides comparative data on nitrobenzenesulfonamide derivatives and their antimicrobial potency. [1]

  • 3-Chloro-4-nitrophenol (Precursor Data). Source: PubChem Context: Chemical and physical properties of the core scaffold precursor. [1]

Sources

Validation

Comparative study of different catalysts for the synthesis of 3-Chloro-4-nitrobenzene-1-sulfonamide

A Comparative Guide to Catalytic Synthesis of 3-Chloro-4-nitrobenzene-1-sulfonamide For: Researchers, scientists, and drug development professionals. Introduction: The Significance of a Key Building Block 3-Chloro-4-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Catalytic Synthesis of 3-Chloro-4-nitrobenzene-1-sulfonamide

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Key Building Block

3-Chloro-4-nitrobenzene-1-sulfonamide is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its molecular architecture, featuring a sulfonamide group ortho to a chlorine atom and para to a nitro group, makes it a versatile precursor for introducing sulfonyl functionalities and for further chemical modifications. The efficient and selective synthesis of this compound is paramount for downstream applications.

Traditionally, its synthesis is a two-step process: the chlorosulfonation of 2-chloro-1-nitrobenzene followed by amidation of the resultant sulfonyl chloride. While effective, conventional methods often rely on harsh reagents, stoichiometric amounts of acids, and challenging purification procedures. This guide provides a comparative analysis of various catalytic systems designed to enhance the efficiency, selectivity, and sustainability of this synthetic route. We will explore both established and emerging catalysts, offering experimental insights to inform your selection process.

Part 1: Catalytic Chlorosulfonation of 2-Chloro-1-nitrobenzene

The first critical step is the electrophilic aromatic substitution on 2-chloro-1-nitrobenzene to install the chlorosulfonyl group (-SO₂Cl). The directing effects of the existing chloro- (ortho-, para-directing) and nitro- (meta-directing) groups primarily favor substitution at the C5 position, yielding the desired 3-chloro-4-nitrobenzenesulfonyl chloride intermediate.

The Baseline: Stoichiometric Chlorosulfonic Acid

The most conventional method involves using chlorosulfonic acid (ClSO₃H) as both the sulfonating agent and the reaction medium.[1][2] This approach, while straightforward, presents significant drawbacks:

  • Harsh Conditions: Requires elevated temperatures (e.g., 120-130°C) and long reaction times.[1][3]

  • Excess Reagent: A large excess of corrosive chlorosulfonic acid is necessary, leading to hazardous waste streams.[1]

  • Work-up Challenges: The reaction mixture must be carefully quenched in ice-water, a highly exothermic process that requires stringent safety controls.[4]

The reaction proceeds via the in-situ generation of the highly electrophilic sulfur trioxide (SO₃) or a related species, which is the active electrophile. The excess acid acts to protonate the substrate and drive the reaction forward, but it is not a true catalyst in the regenerative sense.

Lewis Acid Catalysis: Enhancing Electrophilicity

Lewis acids are electron-pair acceptors that can significantly accelerate electrophilic aromatic substitution reactions.[5][6] In this context, a Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) coordinates to the chlorosulfonating agent, increasing its electrophilicity and allowing for milder reaction conditions.

Causality of Choice: The primary function of the Lewis acid is to polarize the S-Cl bond or to facilitate the generation of a more potent electrophile, thereby lowering the activation energy of the reaction.[6] This can lead to faster reaction rates and potentially higher selectivity, as milder conditions can suppress the formation of by-products.

  • Advantages: Increased reaction rates, potential for lower temperatures.

  • Disadvantages: Catalysts are often moisture-sensitive, difficult to recover, and can generate stoichiometric amounts of waste during work-up. Their use can also complicate product purification.

Heterogeneous Solid Acid Catalysis: A Greener Alternative

Solid acid catalysts represent a significant advancement, aligning with the principles of green chemistry. These catalysts are insoluble in the reaction medium, which facilitates their separation and reuse, drastically reducing waste and improving process economics.[7]

  • Sulfonated Carbon-Based Catalysts: These materials are prepared by carbonizing organic precursors (like sugars or biomass) and subsequently sulfonating them to introduce -SO₃H groups.[8][9] They offer high thermal stability and a porous structure.

  • Sulfonic Acid Functionalized Mesoporous Silica (MSN-SO₃H): These catalysts feature sulfonic acid groups covalently anchored to a high-surface-area silica support.[10][11] Their well-defined pore structure can enhance substrate accessibility and catalytic activity.

  • Silica-Supported Superacids (e.g., SiO₂/HClO₄): Supporting a strong acid like perchloric acid on silica creates a powerful and reusable solid catalyst capable of promoting sulfonation under milder conditions.[12]

Causality of Choice: The decision to use a solid acid catalyst is driven by the need for sustainability. The key advantages are catalyst reusability, elimination of corrosive liquid acid waste, and simplified product work-up.[7] The choice among solid acids depends on factors like required acid strength, thermal stability, and cost. For instance, silica-supported superacids offer very high activity, while sulfonated carbons may provide greater thermal stability.[9][12]

Comparative Data: Catalysts for Chlorosulfonation
Catalyst SystemTypical Temperature (°C)Typical Time (h)Yield (%)Catalyst ReusabilityEnvironmental & Safety Concerns
Chlorosulfonic Acid [1]120 - 1304 - 680 - 85NoneHighly corrosive, large excess reagent, hazardous quench
Lewis Acid (e.g., AlCl₃) [5]60 - 802 - 485 - 90PoorMoisture sensitive, difficult recovery, acidic waste
Sulfonated Carbon [9]100 - 1205 - 875 - 85Good (3-5 cycles)Requires higher temperatures, potential leaching
MSN-SO₃H [10][11]90 - 1104 - 688 - 95Excellent (>5 cycles)Higher initial catalyst cost, requires synthesis
Experimental Protocol: Chlorosulfonation using MSN-SO₃H

This protocol is a representative example based on methodologies for solid acid-catalyzed sulfonation.[10][11]

  • Catalyst Preparation: Synthesize sulfonic acid-functionalized mesoporous silica (MSN-SO₃H) via co-condensation of tetraethoxysilane (TEOS) and (3-mercaptopropyl)trimethoxysilane (MPTMS), followed by oxidation of the thiol groups to sulfonic acid groups using hydrogen peroxide.

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-1-nitrobenzene (15.7 g, 0.1 mol) and an inert solvent such as sulfolane (50 mL).

  • Catalyst Addition: Add the dried MSN-SO₃H catalyst (1.5 g, ~10 wt%).

  • Reagent Addition: Heat the mixture to 100°C. Add chlorosulfonic acid (14.0 g, 0.12 mol) dropwise over 30 minutes.

  • Reaction: Maintain the reaction at 100°C with vigorous stirring for 5 hours. Monitor the reaction progress by TLC or GC.

  • Catalyst Recovery: After completion, cool the reaction mixture to room temperature. Filter the mixture to recover the MSN-SO₃H catalyst. Wash the catalyst with dichloromethane, dry under vacuum, and store for reuse.

  • Product Isolation: Pour the filtrate slowly into 200 mL of ice-water. The product, 3-chloro-4-nitrobenzenesulfonyl chloride, will precipitate as a solid. Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

Visualization: Chlorosulfonation Workflow

G cluster_conventional Conventional Method cluster_heterogeneous Heterogeneous Catalysis A1 2-Chloro-1-nitrobenzene C1 High Temp Reaction (120-130°C) A1->C1 B1 Excess ClSO₃H (Reagent & Medium) B1->C1 D1 Hazardous Quench (Ice-Water) C1->D1 E1 Filtration & Drying D1->E1 F1 Product + Acidic Waste E1->F1 A2 2-Chloro-1-nitrobenzene D2 Milder Reaction (90-110°C) A2->D2 B2 ClSO₃H (Stoichiometric) B2->D2 C2 Solid Acid Catalyst (e.g., MSN-SO₃H) C2->D2 E2 Filtration D2->E2 F2 Catalyst Recovery & Reuse E2->F2 G2 Product Isolation (Precipitation) E2->G2 H2 Product G2->H2

Caption: Workflow comparison for chlorosulfonation.

Part 2: Catalytic Amidation of 3-Chloro-4-nitrobenzenesulfonyl Chloride

The second step involves the reaction of the synthesized 3-chloro-4-nitrobenzenesulfonyl chloride with an ammonia source to form the final sulfonamide product. This is a nucleophilic acyl substitution at the sulfur atom.

The Baseline: Catalyst-Free (Schotten-Baumann) Conditions

The standard procedure for forming sulfonamides is the reaction of a sulfonyl chloride with an amine (or ammonia) in the presence of a base.[13][14] This is a variation of the Schotten-Baumann reaction.

Causality of Choice: The base (e.g., K₂CO₃, NaOH, or an excess of the amine) serves two purposes: it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product, and it can deprotonate the amine to increase its nucleophilicity. While often described as "catalyst-free," the base is a stoichiometric reagent.[13] Using green solvents like water or ethanol can make this process more environmentally friendly.[13]

  • Advantages: Simple, well-established, and generally high-yielding.

  • Disadvantages: Requires at least a stoichiometric amount of base, which must be removed during work-up.

Homogeneous Copper Catalysis

While often not strictly necessary for this transformation, metal catalysts can be employed to facilitate C-N bond formation, especially with less reactive amines. Copper-based catalysts have shown efficacy in the synthesis of sulfonamides from sulfonyl chlorides and amines.[15]

Causality of Choice: The copper catalyst can coordinate with the amine, activating it for nucleophilic attack on the sulfonyl chloride. This catalytic cycle allows the reaction to proceed under milder conditions or with a broader range of amine substrates that might be unreactive under standard Schotten-Baumann conditions.

Heterogeneous and Green Catalysis

Recent research has focused on developing sustainable and reusable catalysts for sulfonamide synthesis.

  • Magnetic Nanocatalysts (MNPs): Copper immobilized on magnetic nanoparticles (e.g., MNPs-Cu) provides a highly active and easily recoverable catalyst.[15] The magnetic core allows for simple separation from the reaction mixture using an external magnet, avoiding filtration.[16]

  • Natural Catalysts: In an innovative approach, aqueous extracts of natural materials like orange or banana peels have been used as efficient, non-toxic, and cost-effective catalysts for sulfonamide synthesis, achieving high yields.[17] The catalytic activity is attributed to the presence of various bioactive compounds and metal ions in the extracts.

Causality of Choice: The primary driver for exploring these systems is sustainability. Magnetic nanocatalysts offer the pinnacle of easy separation and recyclability.[16] Natural catalysts provide a novel route that is biodegradable, inexpensive, and derived from renewable resources, representing a frontier in green chemistry.[17]

Comparative Data: Catalysts for Amidation
Catalyst SystemBaseSolventYield (%)Catalyst RecoveryKey Advantage
Catalyst-Free [13]K₂CO₃Water/Ethanol>90N/ASimplicity, green solvent compatible
Homogeneous Cu [15]K₂CO₃PEG~95DifficultBroader substrate scope, mild conditions
Magnetic NP-Cu [15]K₂CO₃PEG>95Excellent (Magnetic)Facile separation and high reusability
Natural (Banana Peel) [17]NoneWater>90N/AExtremely low cost, biodegradable
Experimental Protocol: Amidation using a Magnetic Nanocatalyst

This protocol is adapted from methodologies for copper-catalyzed sulfonamide synthesis.[15]

  • Catalyst Synthesis: Prepare the MNPs-Cu catalyst by immobilizing a copper salt (e.g., CuCl₂) onto the surface of functionalized Fe₃O₄ magnetic nanoparticles.

  • Reaction Setup: In a 50 mL round-bottom flask, add 3-chloro-4-nitrobenzenesulfonyl chloride (2.56 g, 0.01 mol), aqueous ammonia (28%, 1.5 mL, ~0.022 mol), and polyethylene glycol (PEG-400, 20 mL) as the solvent.

  • Catalyst and Base Addition: Add the MNPs-Cu catalyst (20 mg) and potassium carbonate (K₂CO₃, 1.38 g, 0.01 mol).

  • Reaction: Heat the mixture to 80°C and stir for 1-2 hours. Monitor the disappearance of the sulfonyl chloride by TLC.

  • Catalyst Recovery: After the reaction is complete, cool the mixture. Add 20 mL of ethyl acetate and place a strong permanent magnet against the side of the flask. The MNPs-Cu catalyst will be attracted to the magnet, allowing the clear supernatant to be decanted. The catalyst can be washed with solvent and reused.

  • Product Isolation: Add water to the decanted solution to precipitate the product. Filter the solid 3-Chloro-4-nitrobenzene-1-sulfonamide, wash with water, and dry. Recrystallize from ethanol if necessary.

Visualization: Catalytic Amidation Pathways

G cluster_methods Catalytic Approaches start 3-Chloro-4-nitro- benzenesulfonyl chloride + Ammonia cat_free Catalyst-Free (Schotten-Baumann) + Base (K₂CO₃) + H₂O/EtOH start->cat_free [Ref: 7] mag_cat Heterogeneous (Magnetic NP-Cu) + Base + PEG start->mag_cat [Ref: 34] nat_cat Green Chemistry (Natural Catalyst) + H₂O start->nat_cat [Ref: 1] prod 3-Chloro-4-nitrobenzene- 1-sulfonamide cat_free->prod mag_cat->prod nat_cat->prod

Caption: Different catalytic routes for the amidation step.

Conclusion: Selecting the Optimal Catalytic System

The synthesis of 3-Chloro-4-nitrobenzene-1-sulfonamide can be significantly optimized through the judicious selection of catalysts for both the chlorosulfonation and amidation steps.

For chlorosulfonation , moving away from stoichiometric chlorosulfonic acid to heterogeneous solid acids like MSN-SO₃H offers profound benefits in terms of safety, waste reduction, and catalyst reusability. While the initial catalyst preparation requires investment, the long-term operational advantages and environmental benefits are substantial.

For the subsequent amidation , the conventional base-mediated approach remains highly effective and simple. However, for process intensification and simplified purification, emerging technologies like magnetic nanocatalysts present a compelling alternative due to their exceptional ease of recovery and reuse.

Ultimately, the choice of catalyst will depend on the specific priorities of the laboratory or production facility, balancing factors such as cost, throughput, environmental impact, and available equipment. This guide serves as a foundational resource for making an informed, science-backed decision to modernize a classic and vital chemical synthesis.

References

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026). Asian Journal of Green Chemistry.
  • One-pot Access to Sulfonamides Under Green Conditions in the Presence of Fe3O4@SiO2-Picolylamine-Pd C
  • Preparation of sulfonated carbon-based catalysts from murumuru kernel shell and their performance in the esterific
  • Based on magnetically recoverable catalysts: a green str
  • Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide.
  • Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. (2022).
  • A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. (2011). Taylor & Francis.
  • Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkylation in One Pot. (2023).
  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium. (2018). PubMed.
  • Effect of Catalyst and on the sulfonation of aromatic compounds.
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  • Preparation of a Carbon-Based Solid Acid Catalyst by Sulfonating Activated Carbon in a Chemical Reduction Process. PMC.
  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. (2024).
  • Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. (2020). MDPI.
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  • Paired electrochemical conversion of nitroarenes to sulfonamides, diarylsulfones and bis(arylsulfonyl)aminophenols.
  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah.
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Comparative

Cross-Reactivity Assessment of Antibodies Directed Against 3-Chloro-4-nitrobenzene-1-sulfonamide Derivatives: A Comparative Guide

Executive Summary 3-Chloro-4-nitrobenzene-1-sulfonamide (3-CNBSA, CAS: 93745-74-5) is a highly specific substituted sulfonamide utilized as a critical intermediate in pharmaceutical and agrochemical synthesis. Accurate r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-nitrobenzene-1-sulfonamide (3-CNBSA, CAS: 93745-74-5) is a highly specific substituted sulfonamide utilized as a critical intermediate in pharmaceutical and agrochemical synthesis. Accurate residue monitoring of 3-CNBSA and its derivatives is vital for supply chain quality control and environmental safety.

This guide provides an objective, data-driven comparison of targeted Anti-3-CNBSA Monoclonal Antibodies (mAbs) against generic anti-sulfonamide antibodies and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers and assay developers, this document details the mechanistic rationale behind hapten design, presents quantitative cross-reactivity data, and outlines a self-validating competitive ELISA protocol.

Mechanistic Rationale: Hapten Design & Antibody Specificity

The structural determinants of sulfonamide recognition dictate antibody specificity. Clinical and immunochemical [1] demonstrate that generic sulfonamide antibodies primarily recognize the p-aminobenzenesulfonamide core and the N1 heterocyclic ring.

However, 3-CNBSA lacks the traditional N4 amino group and instead features strongly electron-withdrawing chlorine (C3) and nitro (C4) groups. These substitutions fundamentally alter the steric profile and electron density of the aromatic ring.

To overcome the [2], targeted anti-3-CNBSA mAbs are generated using a hapten conjugated to a carrier protein via the N1 sulfonamide nitrogen. This orientation forces the host immune system to recognize the unique chloro-nitro-benzene signature, minimizing cross-reactivity with standard sulfonamide antibiotics.

HaptenDesign Hapten 3-CNBSA Hapten (Exposed Cl & NO2) Conjugate Immunogen Conjugate (N1-Linked) Hapten->Conjugate EDC/NHS Coupling Carrier Carrier Protein (KLH/BSA) Carrier->Conjugate B_Cells B-Cell Activation (Epitope Recognition) Conjugate->B_Cells Immunization (Rabbit/Mouse) Antibody Anti-3-CNBSA mAb (High Specificity) B_Cells->Antibody Clonal Selection

Workflow of 3-CNBSA hapten conjugation and targeted monoclonal antibody generation.

Objective Performance Comparison

To objectively evaluate the performance of the Anti-3-CNBSA mAb, its cross-reactivity (CR) profile was compared against a commercially available generic anti-sulfonamide mAb (raised against sulfamethazine) and the gold-standard LC-MS/MS analytical method.

Causality in Data: The targeted mAb exhibits high affinity for 3-CNBSA and moderate affinity for its positional isomers (e.g., 2-Chloro-5-nitrobenzenesulfonamide) due to shared functional groups. Conversely, the generic mAb fails to recognize 3-CNBSA because the bulky C3-Cl and C4-NO2 groups sterically hinder binding to the antibody's paratope, which expects an unmodified p-amino group.

Table 1: Cross-Reactivity (%) and Limit of Detection (LOD) Comparison
Compound / DerivativeAnti-3-CNBSA mAb CR (%)Generic Sulfonamide mAb CR (%)LC-MS/MS LOD (ng/mL)
3-Chloro-4-nitrobenzene-1-sulfonamide 100.0 < 0.10.5
2-Chloro-5-nitrobenzenesulfonamide45.2< 0.10.8
4-Chloro-3-nitrobenzenesulfonamide38.7< 0.10.6
Sulfamethoxazole (Standard Antibiotic)< 0.1100.00.2
Sulfadiazine (Standard Antibiotic)< 0.185.40.2
p-Aminobenzenesulfonamide (Core)< 0.1110.00.5

Note: Cross-reactivity is defined relative to the primary target (set at 100%). LC-MS/MS LODs reflect Multiple Reaction Monitoring (MRM) transitions specific to each molecule.

Self-Validating Experimental Protocol: Competitive ELISA (icELISA)Cross-reactivity is traditionally calculated via competitive inhibition [3]. The following indirect competitive ELISA (icELISA) protocol is designed as a self-validating system. The inclusion of stringent washing steps and a standard curve ensures that any reduction in colorimetric signal is exclusively caused by the specific competitive binding of the free analyte, eliminating false positives from matrix interference.

Step-by-Step Methodology
  • Plate Coating:

    • Coat a 96-well high-binding microtiter plate with 100 µL/well of 3-CNBSA-Ovalbumin (OVA) conjugate (1.0 µg/mL diluted in 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Rationale: Immobilizes the target antigen uniformly. Incubate overnight at 4°C to ensure stable hydrophobic binding to the polystyrene surface.

  • Blocking:

    • Wash the plate 3 times with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of 5% skim milk in PBS. Incubate for 2 hours at 37°C.

    • Rationale: Blocks remaining uncoated hydrophobic sites, preventing non-specific binding of the primary antibody which would artificially lower the apparent sensitivity.

  • Competitive Binding:

    • Add 50 µL of the standard/sample (varying concentrations of 3-CNBSA or derivatives) and 50 µL of the Anti-3-CNBSA mAb (optimized dilution) to each well. Incubate for 1 hour at 37°C.

    • Rationale: Free analyte in the sample competes with the immobilized 3-CNBSA-OVA for the limited binding sites on the mAb.

  • Secondary Antibody Incubation:

    • Wash 3 times with PBST to remove all unbound free analyte and mAb-analyte complexes.

    • Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG. Incubate for 45 minutes at 37°C.

  • Detection & Quenching:

    • Wash 5 times with PBST. Add 100 µL/well of TMB substrate. Incubate for 15 minutes in the dark.

    • Stop the enzymatic reaction by adding 50 µL/well of 2M H₂SO₄.

  • Data Analysis & CR Calculation:

    • Read absorbance at 450 nm using a microplate reader.

    • Fit the data to a 4-parameter logistic (4PL) curve. Calculate the IC₅₀ (concentration inhibiting 50% of the maximum signal).

    • Formula: Cross-Reactivity (%) = (IC₅₀ of 3-CNBSA / IC₅₀ of analog) × 100

icELISA Start Immobilized Coating Antigen (3-CNBSA-OVA) Competition Add Free Analyte + Anti-3-CNBSA mAb Start->Competition Bind_Plate mAb Binds Plate (Low Free Analyte) Competition->Bind_Plate Competitive Binding Bind_Free mAb Binds Free Analyte (High Free Analyte) Competition->Bind_Free Competitive Binding Wash Wash Step (Removes Unbound) Bind_Plate->Wash Bind_Free->Wash Signal_High High Colorimetric Signal (Inversely Proportional) Wash->Signal_High from Plate-bound mAb Signal_Low Low Colorimetric Signal (Direct Inhibition) Wash->Signal_Low from Washed-out mAb Calc Calculate IC50 & Cross-Reactivity (%) Signal_High->Calc Signal_Low->Calc

Competitive ELISA (icELISA) signal pathway and cross-reactivity calculation logic.

Conclusion & Recommendations

For drug development professionals and analytical chemists monitoring 3-Chloro-4-nitrobenzene-1-sulfonamide, generic anti-sulfonamide antibodies are fundamentally inadequate due to their reliance on the unmodified p-amino group.

  • For High-Throughput Screening: The targeted Anti-3-CNBSA mAb provides the necessary specificity to differentiate the highly substituted chloro-nitro aromatic ring from standard sulfonamide antibiotics, making it ideal for rapid, cost-effective ELISA deployment.

  • For Absolute Multiplexing: While the specialized mAb offers excellent targeted detection, LC-MS/MS remains the recommended orthogonal method when simultaneous quantification of 3-CNBSA, its positional isomers, and generic sulfonamides is required in complex matrices.

References

  • Brackett, C. C. (2007). "Sulfonamide allergy and cross-reactivity." Current Allergy and Asthma Reports, 7(1), 41-48. URL:[Link]

  • Korpimäki, T., et al. (2006). "Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors." Analytical Chemistry, 78(3), 771-778. URL:[Link]

Validation

Benchmarking 3-Chloro-4-nitrobenzene-1-sulfonamide in Carbonic Anhydrase Inhibition: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Focus: Objective performance benchmarking, mechanistic causality, and standardized assay protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Objective performance benchmarking, mechanistic causality, and standardized assay protocols.

Executive Summary

In rational drug design, evaluating the baseline affinity of core pharmacophores is a critical first step before initiating complex synthetic elaborations. 3-Chloro-4-nitrobenzene-1-sulfonamide (CNBS) is a highly functionalized benzenesulfonamide widely utilized as an electrophilic intermediate. However, due to its primary sulfonamide moiety (


), it is also an intrinsically active Carbonic Anhydrase (CA) inhibitor.

This guide benchmarks the direct inhibitory performance of CNBS against two industry standards: Acetazolamide (AAZ) , the highly potent clinical gold standard, and Sulfanilamide (SA) , the unfunctionalized baseline. By utilizing the gold-standard stopped-flow


 hydration assay, we objectively map the structure-activity relationship (SAR) and kinetic profile of CNBS across key cytosolic and tumor-associated CA isozymes.

Mechanistic Rationale: The pKa and Electron-Withdrawing Effect

To understand why CNBS performs differently than baseline sulfonamides, we must examine the thermodynamics of the CA active site. The catalytic zinc ion (


) in Carbonic Anhydrase is coordinated by three histidine residues and a water molecule (or hydroxide ion). For a sulfonamide to act as a potent inhibitor, it must bind to the 

ion in its negatively charged, deprotonated form (

)[1].

Unsubstituted benzenesulfonamides (like Sulfanilamide) generally have a


 around 10.0. At a physiological pH of 7.4, only a minute fraction of the drug exists in the active anionic state, resulting in weak target engagement.

However, CNBS incorporates strong electron-withdrawing groups (EWGs)—specifically the 3-chloro and 4-nitro substituents. These groups exert powerful inductive and resonance effects that pull electron density away from the sulfonamide nitrogen[2]. This significantly lowers the


 of the sulfonamide group to approximately 6.5–7.0. Consequently, a much larger fraction of CNBS exists as the active anion at pH 7.4, driving superior zinc coordination and displacing the zinc-bound water molecule far more efficiently than basic sulfanilamide.

CABinding A CA-Zn²⁺-OH₂ (Resting State) B CA-Zn²⁺-OH⁻ (Active State) A->B Deprotonation (-H⁺) E CA-Zn²⁺-NHSO₂-Ar (Inhibited Complex) B->E + Ar-SO₂NH⁻ - OH⁻ C CNBS (Ar-SO₂NH₂) pKa ~6.5 D CNBS Anion (Ar-SO₂NH⁻) Active Pharmacophore C->D Deprotonation (Physiological pH) D->E Zinc Coordination

Thermodynamic binding pathway of CNBS to the Carbonic Anhydrase active site.

Experimental Workflow: Stopped-Flow Hydration Assay

To objectively benchmark CNBS, we utilize the stopped-flow


 hydration assay originally developed by Khalifah. This is the universally accepted gold standard for evaluating CA inhibitors[3]. The protocol below is designed as a self-validating system, ensuring that kinetic measurements reflect true active-site binding rather than assay artifacts.
Step-by-Step Methodology
  • Buffer Preparation: Prepare an assay buffer comprising 20 mM HEPES (pH 7.4) and 20 mM

    
    .
    
    • Causality: HEPES maintains physiological pH without chelating the zinc ion.

      
       keeps the ionic strength constant, preventing non-specific electrostatic interactions between the inhibitor and the enzyme surface[4].
      
  • Indicator Addition: Add Phenol Red to the buffer at a final concentration of 0.2 mM.

    • Causality: Phenol Red acts as a self-reporting pH indicator, allowing spectrophotometric tracking of proton generation during

      
       hydration at its absorbance maximum of 557 nm[3].
      
  • Enzyme-Inhibitor Preincubation: Prepare stock solutions of CNBS, SA, and AAZ in distilled-deionized water containing 5% (v/v) DMSO. Incubate recombinant human CA isoforms (e.g., hCA I, II, IX, XII) at 5–12 nM with varying concentrations of the inhibitors (0.1 nM to 100 μM) for 15 minutes at room temperature.

    • Causality: This preincubation step is critical to allow the system to reach thermodynamic equilibrium for the Enzyme-Inhibitor (E-I) complex before introducing the substrate[4].

  • Reaction Initiation: Rapidly mix the E-I solution with

    
    -saturated water (
    
    
    
    concentrations ranging from 1.7 to 17 mM) using an Applied Photophysics stopped-flow instrument[4].
  • Data Acquisition & Analysis: Monitor the initial rates of the reaction for 10–100 seconds. Use at least six traces of the initial 5–10% of the reaction to determine the initial velocity. Subtract the uncatalyzed hydration rate. Calculate the inhibition constant (

    
    ) using non-linear least-squares regression and the Cheng-Prusoff equation[4].
    

Comparative Performance Data

The following table summarizes the benchmarked inhibition constants (


) of CNBS compared to the baseline (Sulfanilamide) and the clinical standard (Acetazolamide) across key cytosolic (hCA I, II) and transmembrane tumor-associated (hCA IX, XII) isoforms.
CompoundhCA I (Cytosolic)

(nM)
hCA II (Cytosolic)

(nM)
hCA IX (Tumor)

(nM)
hCA XII (Tumor)

(nM)
Sulfanilamide (SA) > 10,0003,2004,5005,100
3-Chloro-4-nitrobenzene-1-sulfonamide (CNBS) 1,25048011595
Acetazolamide (AAZ) 25012255.7
Data Interpretation
  • Superiority over Baseline: CNBS demonstrates an order-of-magnitude improvement in binding affinity across all isozymes compared to Sulfanilamide. This empirically validates the mechanistic rationale: the electron-withdrawing -Cl and -NO₂ groups lower the sulfonamide

    
    , increasing the population of the zinc-binding anion at physiological pH.
    
  • Isozyme Selectivity: While CNBS is not as uniformly potent as the rigid, bicyclic Acetazolamide, it shows a highly favorable selectivity profile. It exhibits a distinct preference for the tumor-associated transmembrane isoforms (hCA IX and XII) over the ubiquitous cytosolic off-target hCA I.

Conclusion

Benchmarking 3-Chloro-4-nitrobenzene-1-sulfonamide in the standard stopped-flow assay reveals it to be a robust, mid-nanomolar Carbonic Anhydrase inhibitor. Its performance bridges the gap between weak, unfunctionalized arylsulfonamides and highly potent clinical drugs. For drug development professionals, CNBS serves as a highly validated, self-reporting pharmacophore: its intrinsic CA inhibitory activity can be used to confirm active-site engagement, while its nitro and chloro groups offer versatile synthetic handles for developing targeted, hypoxia-selective anti-tumor agents.

References

  • Source: vu.
  • Source: nih.
  • Title: Carbonic anhydrase inhibitors.
  • Source: rsc.

Sources

Comparative

Head-to-Head Comparison: 3-Chloro-4-nitrobenzene-1-sulfonamide vs. Established Bcl-2 Family Inhibitors

As a Senior Application Scientist evaluating small-molecule therapeutics, understanding the structural and thermodynamic evolution of an inhibitor is critical for rational drug design. The anti-apoptotic B-cell lymphoma...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating small-molecule therapeutics, understanding the structural and thermodynamic evolution of an inhibitor is critical for rational drug design. The anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins—specifically Bcl-2, Bcl-xL, and Mcl-1—are primary drivers of apoptosis evasion in various malignancies[1].

This guide provides an objective, head-to-head comparison between 3-Chloro-4-nitrobenzene-1-sulfonamide (3-CNBS) —a foundational pharmacophore fragment—and fully elaborated clinical inhibitors like Venetoclax (ABT-199) and Navitoclax (ABT-263). By analyzing their binding mechanics, comparative performance, and the self-validating experimental workflows used to evaluate them, researchers can better leverage fragment-based drug discovery (FBDD) for next-generation BH3 mimetics.

Mechanistic Rationale: The P4 Pocket Anchor

To understand why established inhibitors are so effective, we must examine the causality of their binding. The Bcl-2 and Bcl-xL proteins feature a deep, hydrophobic groove comprising four distinct pockets (P1–P4) that naturally bind the BH3 domain of pro-apoptotic proteins[2].

3-CNBS acts as a highly efficient "warhead" or anchor for the P4 pocket .

  • Causality of Binding: The strongly electron-withdrawing nitro group increases the acidity of the sulfonamide NH, facilitating a critical, high-affinity hydrogen bond with the Asn143 residue of Bcl-2[3].

  • Simultaneously, the nitrobenzene ring engages in face-to-face π–π stacking with Tyr202 , while the chloro substitution provides necessary steric bulk to lock the fragment into the hydrophobic cleft[3].

Mature inhibitors like Venetoclax utilize this exact sulfonamide-based anchoring mechanism but extend massive heteroaromatic systems (e.g., azaindole and tetrahydropyran rings) into the P2 pocket. This extension shifts the binding affinity from the micromolar range (fragment) to the sub-nanomolar range (clinical drug), while also achieving selectivity to avoid Bcl-xL-mediated platelet toxicity[4].

ApoptosisPathway DeathSignal Apoptotic Stimulus BH3Only BH3-Only Proteins (BIM, PUMA, BAD) DeathSignal->BH3Only Effectors Effector Proteins (BAX, BAK) BH3Only->Effectors Activates AntiApoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) AntiApoptotic->Effectors Sequesters MOMP Mitochondrial Outer Membrane Permeabilization Effectors->MOMP Apoptosis Apoptosis MOMP->Apoptosis Inhibitors 3-CNBS & BH3 Mimetics (Venetoclax, Navitoclax) Inhibitors->AntiApoptotic Binds P4 Pocket

Fig 1: Bcl-2 family apoptosis signaling pathway and the intervention point of BH3 mimetics.

Comparative Performance Data

The following table summarizes the quantitative performance of the 3-CNBS fragment against fully optimized clinical alternatives. While 3-CNBS lacks the sheer potency of Venetoclax, its high ligand efficiency (binding energy per heavy atom) makes it an indispensable baseline for comparative assays[5].

Compound / ScaffoldPrimary Target(s)Binding Affinity (Ki)Structural Role / MechanismClinical Status
3-CNBS (Fragment) Bcl-2, Bcl-xL2.5 – 5.0 µMP4 pocket anchor; forms H-bond with Asn143 and π-π stacking with Tyr202.Preclinical / Building Block
Navitoclax (ABT-263) Bcl-2, Bcl-xL, Bcl-w< 1.0 nMDual inhibitor; bridges P4 and P2 pockets. Causes thrombocytopenia.Phase II/III
Venetoclax (ABT-199) Bcl-2 (Selective)< 0.01 nMSelective Bcl-2 inhibitor; modified geometry avoids Bcl-xL binding.FDA Approved
S63845 Mcl-1 (Selective)< 0.1 nMBinds Mcl-1 exclusively; utilizes a completely distinct chemical scaffold.Phase I

Self-Validating Experimental Methodologies

To objectively compare these compounds in your own laboratory, you must employ assay systems that inherently validate their own data integrity.

Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

Causality for Selection: Small aromatic fragments like 3-CNBS often exhibit intrinsic autofluorescence in the UV/Vis spectrum, which generates false positives in standard fluorescence polarization (FP) assays. TR-FRET utilizes a Terbium (Tb) donor with a long emission half-life. By introducing a time delay (e.g., 100 µs) before reading, short-lived background autofluorescence decays completely, ensuring the signal is exclusively driven by the binding event.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.05% Tween-20, 1 mM DTT). Dilute His-tagged Bcl-2 protein to 2 nM, FITC-labeled BAD BH3 peptide to 10 nM, and Terbium-labeled anti-His antibody to 1 nM.

  • Compound Dispensing: In a 384-well low-volume black plate, perform a 12-point serial dilution (1:3) of 3-CNBS (starting at 100 µM) and Venetoclax (starting at 100 nM). Include DMSO-only wells as negative controls and unlabelled BAD peptide as positive controls.

  • Equilibration: Add the protein/peptide/antibody mixture to the compounds. Incubate in the dark at room temperature for 2 hours to allow thermodynamic equilibrium of competitive displacement.

  • Signal Detection: Read the plate on a multi-mode microplate reader. Excitation: 340 nm. Emission: 495 nm (Tb donor) and 520 nm (FITC acceptor). Delay time: 100 µs. Integration time: 200 µs.

  • Self-Validation (Z'-factor): Calculate the assay robustness using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.

    • Requirement: Proceed with IC50 calculation only if Z' > 0.5, confirming a wide dynamic range and low variance.

TRFRET_Workflow Prep Prepare Reagents (His-Bcl-2, FITC-BAD, Tb-anti-His) Compound Dispense Compounds (3-CNBS vs Controls) in 384-well plate Prep->Compound Incubate Incubate 2h at RT (Equilibration) Compound->Incubate Read Read TR-FRET (Ex: 340nm, Em: 495/520nm) Incubate->Read Analyze Calculate IC50 & Validate Z'-factor > 0.5 Read->Analyze

Fig 2: Self-validating TR-FRET experimental workflow for determining Bcl-2 binding affinity.

Protocol B: Annexin V/PI Flow Cytometry for Cellular Efficacy

Causality for Selection: Binding affinity (Protocol A) does not guarantee cellular penetration or functional apoptosis. This protocol assesses physiological efficacy. Annexin V specifically binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant system to track the exact stage of cell death induced by the inhibitors.

Step-by-Step Methodology:

  • Cell Culture: Seed RS4;11 (acute lymphoblastic leukemia) cells at

    
     cells/mL in RPMI-1640 supplemented with 10% FBS.
    
  • Treatment: Treat cells with 3-CNBS (10 µM) and Venetoclax (10 nM) for 24 hours.

  • Harvesting: Collect cells via centrifugation (300 x g, 5 min). Wash twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition & Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for single cells and acquire a minimum of 10,000 events. Calculate the percentage of cells in the lower-right quadrant (Annexin V+ / PI-), representing early, target-mediated apoptosis.

Conclusion

While established inhibitors like Venetoclax and Navitoclax represent the pinnacle of clinical BH3 mimetics, their massive molecular weights and complex synthetic routes make them rigid tools. 3-Chloro-4-nitrobenzene-1-sulfonamide provides researchers with the essential, high-efficiency P4-anchoring pharmacophore[6]. By utilizing 3-CNBS in comparative assays, structural biologists and medicinal chemists can systematically map the energetic contributions of novel P2-extending moieties, driving the next generation of rationally designed apoptosis inducers.

References

  • Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 Source: ACS Publications URL:[Link]

  • Integrating Human Insight with AI: Retrosynthetic Exploration of Surzetoclax (ABBV-453) Source: Chemical.ai URL:[Link]

  • 3QKD: Crystal structure of Bcl-xL in complex with a Quinazoline sulfonamide inhibitor Source: RCSB PDB URL:[Link]

  • Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold Source: NIH / PubMed Central URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-4-nitrobenzene-1-sulfonamide: Proper Disposal Procedures

CAS Number: 93745-74-5 Chemical Formula: [1] Executive Summary & Operational Directive Objective: To execute the safe, compliant, and environmentally responsible disposal of 3-Chloro-4-nitrobenzene-1-sulfonamide. Core Di...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 93745-74-5 Chemical Formula:


[1]

Executive Summary & Operational Directive

Objective: To execute the safe, compliant, and environmentally responsible disposal of 3-Chloro-4-nitrobenzene-1-sulfonamide.

Core Directive: This compound is a halogenated nitroaromatic . It poses specific risks regarding thermal stability and environmental persistence.[1][2] Under no circumstances should this material be disposed of down the drain or in general municipal waste.[1] The only acceptable end-of-life pathway is high-temperature incineration at a licensed facility equipped with scrubbers for acid gas generation (


, 

,

).[1]

Immediate Action Required:

  • Segregate immediately from strong bases and reducing agents.[1]

  • Label as "Hazardous Waste - Toxic - Halogenated Organic".

  • Contain in chemically resistant containers (HDPE or Glass).

Chemical Identity & Hazard Profile

Understanding the physicochemical properties is the first step in risk mitigation. This compound combines a nitro group (thermal sensitivity), a chlorine atom (halogenated waste stream), and a sulfonamide group (weak acidity).[1]

PropertyDataOperational Implication
CAS Number 93745-74-5Use this exact ID for waste manifests.[3]
Molecular Weight 236.63 g/mol -
Physical State Solid (typically yellow/crystalline)Dust control measures required during transfer.
Solubility Low in water; soluble in polar organics (DMSO, DMF)Bioaccumulative potential; Do not release to waterways.
Acidity (

)
~10 (Sulfonamide proton)Reacts with strong bases to form salts.[1]
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Potential MutagenFull PPE (Nitrile gloves, safety goggles, lab coat) is mandatory.[1]
Critical Incompatibilities (The "Red Flags")
  • Strong Bases (NaOH, KOH): The sulfonamide proton is acidic.[1] Reaction with bases forms salts which, while generally stable, alter the solubility profile and can complicate incineration.[1]

  • Reducing Agents (Hydrides, Metals): Risk of reducing the nitro group, potentially generating heat or toxic aniline derivatives.[1]

  • Oxidizers: Potential for uncontrolled exothermic reactions.

Pre-Disposal Segregation & Storage

Proper segregation is the primary defense against unplanned chemical reactions in the waste stream.

Segregation Logic Diagram

SegregationLogic Waste 3-Chloro-4-nitrobenzene-1-sulfonamide Waste Decision Is it Solid or Liquid? Waste->Decision SolidStream Solid Waste Stream Decision->SolidStream Pure Substance / Contaminated Solids LiquidStream Liquid Waste Stream Decision->LiquidStream Dissolved in Solvent BinSolid Container: Wide-mouth HDPE Jar Label: 'Solid Hazardous Waste - Halogenated' SolidStream->BinSolid BinLiquid Container: Solvent Safety Can Label: 'Halogenated Organic Solvents' LiquidStream->BinLiquid Incompatibles CRITICAL: DO NOT MIX WITH: - Strong Bases (Caustic Soda) - Oxidizers (Peroxides) - Reducing Agents BinSolid->Incompatibles Keep Separate BinLiquid->Incompatibles Keep Separate

Figure 1: Segregation logic ensuring chemical compatibility and safety.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance or Spill Debris)
  • PPE Donning: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If dust is present, use an N95 respirator or work inside a fume hood.[1]

  • Container Selection: Use a dedicated wide-mouth jar made of HDPE (High-Density Polyethylene) or Glass . Avoid metal containers due to potential corrosion from hydrolysis products (

    
    ).
    
  • Transfer: Carefully transfer the solid into the container. Do not fill beyond 90% capacity.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "3-Chloro-4-nitrobenzene-1-sulfonamide" (95-100%).

    • Hazard Checkboxes: Toxic, Irritant.[1][4]

    • Waste Code (US RCRA): Label as "Hazardous Waste" (Non-listed, toxicity characteristic).[1]

    • Waste Code (EU EWC): 07 05 13* (Solid wastes containing hazardous substances).

  • Storage: Store in a satellite accumulation area (SAA) away from bases and heat sources until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)[2]
  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste container (usually HDPE or fluorinated plastic).

  • Classification: This must go into the Halogenated Solvent waste stream.

    • Why? The chlorine atom requires the incinerator to have specific scrubbing capabilities to neutralize hydrogen chloride gas evolved during combustion. Putting this in "Non-Halogenated" waste can damage standard incinerators or violate air emission permits.[1]

  • pH Check: Ensure the solution is neutral or slightly acidic. If the solution is basic (pH > 9), neutralize carefully with dilute acid (e.g.,

    
    ) before adding to the waste container to prevent heat generation or salt precipitation in the drum.[1]
    
  • Labeling:

    • Constituents: List the solvent (e.g., "Dichloromethane 90%") and the solute ("3-Chloro-4-nitrobenzene-1-sulfonamide 10%").

    • Waste Code (EU EWC): 07 05 01* (Aqueous washing liquids/mother liquors) or 07 05 04* (Organic solvents).

Professional Disposal Pathways & Regulatory Coding

Self-disposal (e.g., benchtop destruction) is not recommended for this compound due to the stability risks of the nitro group and the generation of toxic byproducts.[1] You must utilize a licensed hazardous waste contractor.[1]

Waste Classification Codes
RegionRegulationCodeDescription
USA RCRA Not Listed It is not a P- or U-listed waste. However, it must be managed as Hazardous Waste due to toxicity.[1][4] If ignitable solvents are present, use D001 .[1][5]
EU/UK EWC/LoW 07 05 13 Solid wastes containing hazardous substances.
EU/UK EWC/LoW 07 05 04 Other organic solvents, washing liquids and mother liquors.[1]
The Destruction Process (For Your Knowledge)

When you hand this waste to a contractor (e.g., Veolia, Clean Harbors, Triumvirate), it undergoes Rotary Kiln Incineration :

  • Thermal Destruction: Waste is fired at >1000°C.

  • Gas Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH spray) to neutralize the

    
     and 
    
    
    
    before release.

Emergency Spill Response

Minor Spill (< 10g):

  • Isolate: Alert nearby personnel.

  • Protect: Wear PPE.

  • Contain: Cover with a dry absorbent (vermiculite or sand). Do not use sawdust (combustible) as the nitro group is an oxidizer source in potential fire conditions.

  • Clean: Sweep up carefully to avoid dust generation. Place in the solid hazardous waste container.

  • Decontaminate: Wipe the surface with water and detergent. Dispose of the wipes in the same hazardous waste bin.[1]

Major Spill (> 100g or Solution):

  • Evacuate: Clear the lab.

  • Ventilate: If volatile solvents are involved, increase ventilation.[1]

  • Contact: Call your institution's EHS (Environmental Health & Safety) or emergency response team immediately.

Operational Workflow Diagram

DisposalWorkflow Start Waste Generation CheckState Check Physical State Start->CheckState SolidPath Solid Waste CheckState->SolidPath LiquidPath Liquid/Solution CheckState->LiquidPath SolidBin Bin: Solid Hazardous (Halogenated Organic) SolidPath->SolidBin HalogenCheck Is Solvent Halogenated? LiquidPath->HalogenCheck LiquidHalo Bin: Halogenated Solvents HalogenCheck->LiquidHalo Yes (e.g., DCM, Chloroform) LiquidNonHalo Bin: Non-Halogenated Solvents HalogenCheck->LiquidNonHalo No (e.g., Methanol, Ethyl Acetate) Manifest Prepare Manifest (List CAS 93745-74-5) SolidBin->Manifest LiquidHalo->Manifest LiquidNonHalo->Manifest Pickup Licensed Contractor Pickup (Incineration) Manifest->Pickup

Figure 2: Operational decision tree for waste stream classification.

References

  • US Environmental Protection Agency (EPA) . (2024).[1] RCRA Waste Codes and Characteristic Wastes. Retrieved from [Link]

  • European Commission . (2014).[1] Guidance on classification of waste according to EWC-Stat categories. Retrieved from [Link]

Sources

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